Tantalum hydroxide
Description
Structure
2D Structure
Properties
IUPAC Name |
tantalum(5+);pentahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5H2O.Ta/h5*1H2;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLXLUNCURZTP-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O5Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190792 | |
| Record name | Tantalum hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37349-51-2 | |
| Record name | Tantalum hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037349512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tantalum Hydroxide from Tantalum Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tantalum hydroxide from tantalum ethoxide, a critical process in the development of advanced materials for various scientific applications, including in the pharmaceutical and biomedical fields. The primary method detailed is the sol-gel process, which allows for the formation of this compound as a key intermediate.
Introduction to this compound Synthesis
The synthesis of this compound (often represented as Ta(OH)₅ or more accurately as hydrated tantalum pentoxide, Ta₂O₅·nH₂O) from tantalum ethoxide (Ta(OC₂H₅)₅) is predominantly achieved through a sol-gel process. This method involves the hydrolysis of the tantalum ethoxide precursor in a controlled manner, followed by condensation reactions to form a three-dimensional network, resulting in a gel. This gel is the this compound, a hydrated form of tantalum oxide. The properties of the resulting this compound are highly dependent on several experimental parameters, which can be precisely controlled to tailor the material for specific applications.
The overall chemical transformation can be simplified as the hydrolysis of tantalum ethoxide to form this compound and ethanol, followed by the condensation of the hydroxide to form tantalum oxide and water.
Simplified Reaction Scheme:
-
Hydrolysis: Ta(OC₂H₅)₅ + 5H₂O → Ta(OH)₅ + 5C₂H₅OH
-
Condensation: 2Ta(OH)₅ → Ta₂O₅ + 5H₂O
In reality, the process is more complex, involving the formation of various intermediate species such as tantalum oxo-alkoxides.
Core Reaction Pathway: The Sol-Gel Process
The sol-gel synthesis of this compound from tantalum ethoxide is a multi-step process that can be broken down into the following key stages:
-
Dissolution of the Precursor: Tantalum ethoxide is dissolved in a suitable organic solvent, typically an alcohol like ethanol, to ensure a homogeneous reaction medium.
-
Hydrolysis: Water is introduced to the precursor solution, often in the presence of a catalyst (acid or base), to initiate the hydrolysis of the ethoxide groups (-OC₂H₅) to hydroxyl groups (-OH).
-
Condensation and Gelation: The newly formed hydroxyl groups undergo condensation reactions (olation and oxolation) to form Ta-O-Ta bridges, leading to the formation of a cross-linked, three-dimensional network. This process results in the formation of a gel, which is the this compound.
-
Aging: The gel is often aged for a specific period to allow for further cross-linking and strengthening of the network structure.
-
Washing and Drying: The gel is then washed to remove unreacted precursors, byproducts, and the solvent. Subsequent drying at a relatively low temperature yields the solid this compound. It is crucial to avoid high temperatures during drying to prevent premature conversion to tantalum oxide.
The following diagram illustrates the logical workflow of the sol-gel synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
While a single, universally accepted protocol for this compound synthesis does not exist, the following methodologies, derived from common practices in sol-gel synthesis of tantalum oxide, can be adapted to isolate the hydroxide intermediate.
Protocol 1: Base-Catalyzed Hydrolysis in an Aqueous-Organic Medium
This protocol is adapted from methods used for the synthesis of tantalum oxide nanoparticles where a hydrated precursor is formed initially.
Objective: To synthesize a stable this compound gel.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Absolute Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Ammonium Hydroxide (NH₄OH) solution (e.g., 28-30%)
Procedure:
-
Prepare a 0.1 M solution of tantalum ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
In a separate vessel, prepare a solution of deionized water and ethanol. The molar ratio of water to tantalum ethoxide is a critical parameter and can be varied (e.g., from 4:1 to 100:1) to control the hydrolysis rate and the properties of the gel.
-
Add a catalytic amount of ammonium hydroxide to the water-ethanol solution to achieve a basic pH (e.g., pH 8-10).
-
Slowly add the water-ethanol-ammonia solution to the tantalum ethoxide solution dropwise while stirring vigorously.
-
Continue stirring for a set period (e.g., 1-24 hours) at room temperature to allow for complete hydrolysis and gelation. The formation of a translucent or opaque gel indicates the formation of this compound.
-
Age the gel for a specific time (e.g., 24-72 hours) at room temperature.
-
Wash the gel repeatedly with deionized water and then with ethanol to remove unreacted reagents and byproducts. This can be done via centrifugation and redispersion.
-
Dry the washed gel at a low temperature (e.g., 60-80°C) in a vacuum oven to obtain the solid this compound.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on the synthesis of monolithic tantalum oxide gels, where the uncalcined gel is the hydroxide.[1]
Objective: To synthesize a transparent, monolithic this compound gel.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl)
Procedure:
-
Prepare a solution of tantalum ethoxide in ethanol.
-
In a separate container, mix ethanol, deionized water, and a catalytic amount of hydrochloric acid.
-
Slowly add the acidic aqueous ethanol solution to the tantalum ethoxide solution with vigorous stirring.
-
Transfer the resulting sol into a mold and seal it to allow for gelation to occur without solvent evaporation.
-
Age the gel at a controlled temperature (e.g., 40-60°C) for several days until the gel is firm.
-
The gel can then be dried under controlled conditions (e.g., slow evaporation or supercritical drying) to obtain the this compound monolith.
Quantitative Data from Synthesis Experiments
The following tables summarize key quantitative data from various studies on the sol-gel synthesis of tantalum-based materials from tantalum ethoxide.
Table 1: Influence of Reactant Molar Ratios on Gel Formation [1]
| Ta(OC₂H₅)₅ (mol) | C₂H₅OH (mol) | H₂O (mol) | HCl (mol) | Gelation Time | Observations |
| 1 | 10 | 1 | 0.01 | ~ 24 hours | Clear, monolithic gel |
| 1 | 20 | 2 | 0.01 | ~ 12 hours | Clear, monolithic gel |
| 1 | 10 | 5 | 0.01 | ~ 2 hours | Opaque gel |
| 1 | 10 | 1 | 0 | Immediate | Precipitation |
Table 2: Properties of Tantalum Oxide Nanoparticles Derived from this compound
| Precursor Concentration | Aging Time | Calcination Temperature (°C) | Resulting Particle Size (nm) |
| 1 M in ethanol[2] | Not specified | 800 | 1-8 |
| 1:210 (Ta:EtOH molar ratio)[3] | 24 hours | 600 | Crystalline β-Ta₂O₅ |
| 1:210 (Ta:EtOH molar ratio)[3] | 24 hours | 700 | Crystalline β-Ta₂O₅ |
Signaling Pathways and Logical Relationships
The chemical transformations during the sol-gel process can be visualized as a signaling pathway from the initial precursor to the final product.
Caption: Chemical transformations during the sol-gel synthesis.
The properties of the final this compound product are highly dependent on the synthesis parameters. The following diagram illustrates these relationships.
Caption: Relationship between synthesis parameters and properties.
Characterization of this compound
The synthesized this compound is typically amorphous or nanocrystalline. Key characterization techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of Ta-O bonds, residual ethoxy groups, and hydroxyl groups.
-
Thermogravimetric Analysis (TGA): To determine the water content and the temperature at which the hydroxide converts to the oxide.
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the hydroxide.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and microstructure of the gel.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the dried gel.
Conclusion
The sol-gel synthesis of this compound from tantalum ethoxide is a versatile and controllable method for producing this important intermediate material. By carefully tuning the experimental parameters such as the water-to-alkoxide ratio, pH, temperature, and solvent, researchers can tailor the properties of the resulting this compound gel to meet the specific demands of their applications, from catalysis and electronics to advanced drug delivery systems. This guide provides the fundamental knowledge and practical protocols to enable scientists and engineers to successfully synthesize and utilize this compound in their research and development endeavors.
References
A Comprehensive Technical Guide to Tantalum Hydroxide: Formula, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tantalum hydroxide, a compound of significant interest in materials science and as a crucial precursor in the synthesis of high-purity tantalum pentoxide (Ta₂O₅). This document details its chemical identity, structural characteristics, synthesis protocols, and key reactions, offering valuable insights for professionals in research and development.
Chemical Formula and Nomenclature
The chemical identity of what is commonly referred to as "this compound" is complex and not represented by a single, well-defined crystalline structure. In scientific literature, its representation varies, reflecting its nature as a hydrated oxide.
-
Tantalum(V) Hydroxide (Ta(OH)₅) : This formula represents the pentahydroxide of tantalum in its +5 oxidation state. While convenient, it often oversimplifies the actual structure.[1][2]
-
Hydrated Tantalum Oxide (Ta₂O₅·nH₂O) : This is a more accurate and widely accepted representation. It describes the compound as tantalum pentoxide with an associated, variable number of water molecules. The terms this compound, hydrated tantalum oxide, and tantalic acid are frequently used interchangeably.[3]
-
Complex Oxyhydroxides : In some synthesis conditions, particularly involving ammonia, more complex formulas like TaOₓ(OH)₅₋ₓ may be used to describe the presence of hydroxo-, oxo-, and aquo-groups.[3]
Essentially, this compound should be understood as a class of amorphous, hydrated materials rather than a discrete, crystalline compound.[3] Its exact composition is highly dependent on the method of preparation.[3]
Structure and Physicochemical Properties
This compound typically precipitates from aqueous solutions as a gelatinous, amorphous solid.[3] This lack of long-range atomic order is a defining characteristic. The material serves as a critical intermediate for producing tantalum pentoxide (Ta₂O₅), a material prized in optics and electronics for its high refractive index and high dielectric constant.[3][4]
Key Properties:
-
Appearance : White, amorphous powder or gelatinous solid.[4]
-
Solubility : Insoluble in water and most mineral acids.[4][5] It is, however, susceptible to attack by strong bases and readily dissolves in hydrofluoric acid (HF).[4][6][7]
-
Reactivity : It is a highly reactive precursor, especially in its low hydrated form, making it valuable for solid-state synthesis routes.[3] The primary reaction of importance is its thermal decomposition to form the stable tantalum pentoxide.
Quantitative Data Summary
The following table summarizes key quantitative data associated with this compound and its resulting oxide. Due to its amorphous and hydrated nature, many properties are reported for its calcined form, tantalum pentoxide (Ta₂O₅).
| Property | Value | Notes |
| Molecular Formula | Ta(OH)₅ / Ta₂O₅·nH₂O | The exact formula is variable depending on hydration.[1][3] |
| Molecular Weight | 265.98 g/mol | Calculated for Ta(OH)₅.[1] |
| CAS Number | 37349-51-2 | For this compound.[1][3] |
| Thermal Decomposition | ≥800°C | Decomposes to form Tantalum Pentoxide (Ta₂O₅) and water.[8] |
| Density (of Ta₂O₅) | 8.18 - 8.37 g/cm³ | Varies with the crystalline phase (α or β) of the resulting oxide.[4] |
| Melting Point (of Ta₂O₅) | 1,872 °C | This compound decomposes before melting.[4][9] |
| Band Gap (of Ta₂O₅) | 3.8 - 5.3 eV | The value depends on the manufacturing method and degree of crystallinity.[4] |
| Refractive Index (of Ta₂O₅) | ~2.275 | This high refractive index makes Ta₂O₅ useful for optical coatings.[4] |
Experimental Protocols and Workflows
The synthesis of this compound is a critical step in the production of high-purity tantalum materials. The chosen method directly influences the morphology and properties of the final product.
Logical Workflow: From Tantalum Precursor to Tantalum Pentoxide
Caption: General workflow for the synthesis of Ta₂O₅ via a this compound intermediate.
Protocol 1: Precipitation via Hydrolysis
This is the most common industrial method for producing this compound.
-
Precursor Preparation : A tantalum-containing solution is prepared. This can be achieved by dissolving tantalum pentachloride (TaCl₅) in an appropriate solvent or by leaching tantalum ore with hydrofluoric and sulfuric acid to produce water-soluble heptafluorotantalate (H₂[TaF₇]).[4][10]
-
Hydrolysis : The acidic tantalum solution is neutralized to induce precipitation. This is typically done by adding aqueous ammonia (NH₃) or sodium hydroxide (NaOH) to raise the pH to between 8 and 9.[3][4]
-
Reaction (from fluoride precursor): H₂[TaF₇] + 7 NH₃ + 5 H₂O → ½ Ta₂O₅·5H₂O (ppt) + 7 NH₄F[4]
-
-
Aging and Filtration : The resulting gelatinous precipitate of hydrated tantalum oxide is aged to ensure complete precipitation. It is then filtered to separate it from the solution containing soluble impurities.[10][11]
-
Washing : The precipitate is thoroughly washed with deionized water to remove residual ions, such as ammonium fluoride, which is critical for achieving high purity.[5]
-
Drying : The washed filter cake is dried at a low temperature (e.g., 100-120°C) to remove excess water without inducing significant crystallization.
Protocol 2: Hydrothermal Synthesis
This method is used to create crystalline Ta₂O₅ nanostructures, with this compound acting as a key intermediate.
-
Precursor Mixture : Tantalum pentoxide (Ta₂O₅) powder is used as the tantalum source. It is mixed with a mineralizer solution, such as strontium hydroxide (Sr(OH)₂) or potassium hydroxide (KOH), in a sealed autoclave.[3][12] A guiding agent like polyethylene glycol (PEG) may be added to influence the morphology of the final product.[3][12]
-
Hydrothermal Reaction : The autoclave is heated to high temperatures (e.g., 180-250°C) for a specific duration (e.g., 24-72 hours). Under these conditions, the Ta₂O₅ powder dissolves and hydroxylates to form a Ta₂O₅·xH₂O or Ta(OH)₅ intermediate.[3]
-
Crystallization : This hydroxide intermediate serves as the building block for the subsequent crystallization of Ta₂O₅ nanostructures (e.g., nanorods, nanocubes). The final morphology is heavily dependent on pH and reaction time.[3][12]
-
Product Recovery : After cooling, the product is collected, washed with water and ethanol, and dried.
Key Reactions and Characterization
Thermal Decomposition Pathway
The most significant reaction of this compound is its thermal decomposition (calcination) to yield tantalum pentoxide. This process is essential for producing the stable, functional oxide material.
Caption: Thermal decomposition of this compound into tantalum pentoxide and water.
This reaction is typically carried out in a furnace at temperatures of 800°C or higher to ensure the complete removal of water and the formation of a crystalline Ta₂O₅ structure.[8]
Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is instrumental in confirming the presence of hydroxyl (OH) groups and understanding the bonding environment within the hydrated oxide. It can be used to monitor the conversion of the hydroxide to the oxide during thermal treatment.[3][13]
-
X-Ray Diffraction (XRD) : XRD is used to assess the crystallinity of the material. For this compound, XRD patterns typically show broad, diffuse peaks characteristic of an amorphous structure. After calcination, sharp peaks corresponding to a crystalline phase of Ta₂O₅ will appear.[12]
-
Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the material's morphology and structure. For this compound, it confirms the amorphous or nanocrystalline nature. For materials produced via hydrothermal synthesis, TEM can reveal the specific shapes of nanostructures, such as nanorods or nanocubes.[13]
-
Thermogravimetric Analysis (TGA) : TGA is used to study the thermal decomposition process by measuring the change in mass of a sample as it is heated. This allows for the determination of the water content (n in Ta₂O₅·nH₂O) and the decomposition temperature range.
References
- 1. This compound | H5O5Ta | CID 9881772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 4. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Tantalum - Wikipedia [en.wikipedia.org]
- 7. plansee.com [plansee.com]
- 8. JPS5815032A - Tantalum pentoxide production equipment - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. RU2611869C1 - Method of producing highly pure tantalum oxide from tantalum-containing solutions - Google Patents [patents.google.com]
- 11. admatinc.com [admatinc.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tantalum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Tantalum hydroxide, a key compound in the field of materials science, serves as a critical precursor for the synthesis of high-purity tantalum pentoxide (Ta₂O₅) and other advanced tantalum-based materials. Its properties are of significant interest in electronics, catalysis, and biomedical applications, including drug delivery and implant development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key processes and relationships.
Core Identity and Nomenclature
The chemical identity of what is broadly termed "this compound" is complex and often intertwined with related species. In scientific literature, the terms this compound, hydrated tantalum oxide, and tantalic acid are frequently used interchangeably.[1] The compound is most accurately described as a class of amorphous, hydrated materials rather than a single, perfectly defined crystalline entity.
-
This compound: Often represented by the formula Ta(OH)₅ .[1][2]
-
Hydrated Tantalum Oxide: Represented as Ta₂O₅·nH₂O , which underscores that it is a hydrated form of tantalum pentoxide.[1]
The structure and exact composition are highly dependent on the synthesis method, including the pH and temperature during precipitation.[1] For the purposes of this guide, "this compound" will refer to this hydrated oxide precursor.
Physical and Chemical Properties
The properties of this compound are summarized below. As it is typically an amorphous intermediate rather than a well-defined crystalline solid, some properties like melting and boiling points are not applicable and instead, its thermal decomposition is characterized.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value / Description |
| Molecular Formula | Ta(OH)₅ or H₅O₅Ta[1][2][] |
| Molecular Weight | 265.98 g/mol [2][] |
| Appearance | Typically an amorphous, gelatinous, white solid or nanocrystalline material.[1] |
| Crystal Structure | Predominantly amorphous, lacking long-range atomic order.[1] Can be converted to nanocrystalline phases via hydrothermal treatment.[1] |
| Solubility | Insoluble in water and most acids.[4][5] Soluble in hydrofluoric acid (HF) and hot alkaline solutions (e.g., molten KOH).[5][6][7][8][9] |
| Thermal Stability | Decomposes upon heating (calcination) to form tantalum pentoxide (Ta₂O₅) and water.[1] |
| Reactivity | Serves as a reactive precursor for synthesizing complex oxide phases.[1] Reacts with aqueous ammonia, which is often used as a precipitating agent.[1][7] |
Chemical Behavior and Significance
This compound's primary chemical significance lies in its role as a key intermediate for producing other tantalum compounds.
-
Precursor to Tantalum Pentoxide (Ta₂O₅): The most common application of this compound is its conversion to high-purity tantalum pentoxide via calcination. Ta₂O₅ is a material with a high dielectric constant and refractive index, making it indispensable in the manufacturing of high-performance capacitors and optical coatings.[1]
-
Reactivity with Acids and Bases: While resistant to most acids, this compound will dissolve in hydrofluoric acid.[6][7] This property is exploited in the refining and processing of tantalum ores.[7][10] It is also attacked by strong, hot alkali solutions and molten hydroxides.[8][11]
-
Hydrolysis and Condensation: this compound is typically formed through the hydrolysis and condensation of tantalum precursors, such as tantalum alkoxides (e.g., tantalum ethoxide) or tantalum halides (e.g., tantalum pentachloride).[1][7] This process involves the reaction of the precursor with water, often under controlled pH, to form a solid precipitate.
Caption: Interrelationship of hydrated tantalum compounds.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Protocol 1: Synthesis by Precipitation from Tantalum Pentachloride (TaCl₅)
This is a common laboratory method for producing this compound.
-
Preparation of Precursor Solution: Dissolve a known quantity of tantalum pentachloride (TaCl₅) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
-
Hydrolysis: Slowly add the ethanolic TaCl₅ solution dropwise into a beaker of deionized water or an aqueous ammonia solution while stirring vigorously. The hydrolysis reaction is immediate, forming a white, gelatinous precipitate of this compound.[1]
-
pH Control: Monitor and adjust the pH of the solution. For complete precipitation, the final pH is typically brought to a range of 8–9 using aqueous ammonia.[1]
-
Aging: Allow the precipitate to age in the mother liquor for several hours (e.g., 2-4 hours) with continuous stirring. This process can influence the particle size and morphology.
-
Washing and Separation: Separate the precipitate from the solution by centrifugation or vacuum filtration. Wash the collected solid repeatedly with deionized water to remove residual ions (e.g., chloride, ammonium). Follow with several washes with ethanol to aid in drying.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) to obtain amorphous this compound powder.
Protocol 2: Sol-Gel Synthesis from Tantalum Ethoxide
The sol-gel method allows for the creation of nanoparticles and thin films.
-
Sol Preparation: Tantalum(V) ethoxide (Ta₂(OEt)₁₀) is used as the precursor.[1] Dissolve it in a suitable solvent like ethanol. A stabilizer, such as diethanolamine, may be added to control the hydrolysis rate.[1]
-
Hydrolysis: Add a mixture of water and ethanol dropwise to the precursor solution under vigorous stirring. The amount of water controls the hydrolysis and subsequent condensation reactions, where the initial formation of this compound occurs within the sol.
-
Gelation: Continue stirring until the sol transforms into a viscous gel. The time required for gelation depends on factors like temperature, pH, and water-to-alkoxide ratio.
-
Aging and Drying: Age the gel at room temperature for 24-48 hours. Then, dry the gel using conventional oven drying or supercritical drying to obtain a solid xerogel or aerogel, respectively. The resulting solid is a form of this compound/hydrated oxide.
Caption: Synthesis workflow from precursor to Ta₂O₅.
Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is essential for confirming the presence of hydroxyl groups and understanding the bonding environment.[1]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount (approx. 1-2 mg) of the dried this compound powder with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectral Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Look for characteristic absorption bands:
-
A broad band around 3400 cm⁻¹ corresponds to the O-H stretching vibrations of hydroxyl groups and adsorbed water.
-
A band around 1630 cm⁻¹ is attributed to the H-O-H bending vibration of water molecules.
-
A broad, strong band in the 500-900 cm⁻¹ region is characteristic of Ta-O and Ta-O-Ta stretching vibrations.[12]
-
Protocol 4: Characterization by X-ray Diffraction (XRD)
XRD is used to determine the crystallinity of the synthesized material.
-
Sample Preparation: Place a sufficient amount of the dried this compound powder onto a sample holder (e.g., a zero-background silicon wafer or a glass slide) and flatten the surface to ensure it is level with the holder's edge.
-
Data Acquisition: Mount the sample holder in a powder X-ray diffractometer.
-
Analysis: Scan the sample over a desired 2θ range (e.g., 10° to 80°) using Cu Kα radiation.
-
An amorphous material will produce a broad, featureless hump with no sharp peaks.[1]
-
A crystalline material will exhibit a pattern of sharp, well-defined Bragg diffraction peaks. The positions and intensities of these peaks can be used to identify the crystal phase.
-
Relevance in Drug Development and Research
The biocompatibility of tantalum and its oxide has spurred research into biomedical applications.[1] this compound, as a direct precursor to tantalum oxide nanoparticles and coatings, is highly relevant.
-
Biocompatible Coatings: Tantalum oxide coatings, derived from hydroxide precursors, can be applied to medical implants to enhance their corrosion resistance and biocompatibility.[13]
-
Nanoparticles for Imaging and Therapy: Tantalum oxide nanoparticles are being investigated as contrast agents for X-ray imaging due to tantalum's high atomic number.[14] Their synthesis often involves the controlled precipitation of this compound. These nanoparticles also hold potential for use in drug delivery systems.
-
Bone Regeneration: Porous tantalum implants, which mimic the structure of bone, have shown excellent properties for bone ingrowth and biological fixation.[14] The surface chemistry, governed by the native oxide/hydroxide layer, is critical for these interactions.
This guide provides the foundational knowledge of this compound's properties and handling, essential for professionals leveraging tantalum-based materials in advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | H5O5Ta | CID 9881772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of the Properties of Tantalum Compounds – Magic Metal Tantalum [strongtantalum.com]
- 5. Tantalum pentoxide | 1314-61-0 [chemicalbook.com]
- 6. Tantalum - Wikipedia [en.wikipedia.org]
- 7. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 8. plansee.com [plansee.com]
- 9. WebElements Periodic Table » Tantalum » reactions of elements [webelements.com]
- 10. tanb.org [tanb.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. titanmf.com [titanmf.com]
- 14. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tantalum Hydroxide: Properties, Synthesis, and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tantalum hydroxide, a compound of growing interest in materials science and biomedical research. This document details its chemical identity, safety information, synthesis protocols, and explores the biocompatibility and potential drug delivery applications of tantalum-based materials.
Chemical Identification and Physical Properties
This compound is an inorganic compound with the chemical formula Ta(OH)₅. It is often referred to as hydrated tantalum oxide (Ta₂O₅·nH₂O).
CAS Number: 37349-51-2[1][2][3][4]
Table 1: Physical and Chemical Properties of Tantalum and Tantalum (V) Oxide
| Property | Tantalum (Ta) | Tantalum (V) Oxide (Ta₂O₅) |
| CAS Number | 7440-25-7 | 1314-61-0 |
| Appearance | Gray-blue, hard, ductile metal[2] | White, odorless powder[6][7] |
| Density | 16.65 g/cm³[8] | 8.18 - 8.37 g/cm³[6] |
| Melting Point | 3017 °C[2] | 1872 °C[6][9] |
| Solubility | Insoluble in most acids (attacked by hydrofluoric acid) and aqueous solutions.[2][8] | Insoluble in water and most acids; soluble in molten potassium hydrogen sulfate and hydrofluoric acid.[6][9] |
| Molecular Weight | 180.95 g/mol [2] | 441.89 g/mol [7] |
Safety Data Sheet (SDS) Summary
A comprehensive Safety Data Sheet with detailed hazard classifications for this compound is not consistently available. Much of the available safety information is extrapolated from data on tantalum and tantalum (V) oxide.
General Safety Precautions:
-
Handling: Use personal protective equipment, including gloves and safety glasses. Avoid dust formation and inhalation. Ensure adequate ventilation.[5]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.[5]
-
Toxicity: Tantalum and its principal oxide exhibit low solubility and toxicity.[10] Tantalum is generally considered biocompatible and bioinert.[10][11][12]
Note: The lack of specific and detailed hazard data for this compound necessitates handling it with the care afforded to new or poorly characterized chemical substances.
Experimental Protocols: Synthesis of this compound
This compound is typically synthesized via the hydrolysis of tantalum precursors. The following protocols are examples of common synthesis methods.
Hydrolysis of Tantalum Pentachloride
This method involves the hydrolysis of a tantalum pentachloride solution with a base.
Materials:
-
n-butanol solution of tantalum pentachloride (e.g., 200 g/L)
-
Aqueous solution of sodium hydroxide (pH 13)
Procedure:
-
To an n-butanol solution of tantalum pentachloride, add an aqueous solution of sodium hydroxide (volume ratio of NaOH solution to TaCl₅ solution is 2:1).
-
Conduct the reaction at room temperature with stirring for approximately 28 minutes.
-
The resulting white precipitate is this compound.
-
The solid can be collected by filtration and washed to remove impurities.
Precipitation from Tantalum Precursors in Controlled Aqueous Solutions
This is a general method to produce amorphous or nanocrystalline this compound.
Materials:
-
Tantalum precursor (e.g., tantalum ethoxide, tantalum chloride)
-
Aqueous solution
-
Alkaline solution (e.g., ammonia) to adjust pH
Procedure:
-
Dissolve the tantalum precursor in a suitable solvent.
-
Add the precursor solution to a controlled aqueous solution.
-
Induce precipitation by adjusting the pH to alkaline conditions (pH 8-9) using an alkaline solution.
-
The resulting amorphous or nanocrystalline this compound can be collected by filtration, washed, and dried.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and the broader context of tantalum's use in biomedical applications.
Biocompatibility and Drug Development Applications
Tantalum and its oxide are known for their excellent biocompatibility, making them highly suitable for medical applications. They exhibit high resistance to chemical attack and elicit minimal adverse biological responses.[12] Studies have shown that tantalum surfaces can enhance cell adhesion, proliferation, and osteogenic differentiation.[11]
Table 2: Biocompatibility and Drug Delivery Potential of Tantalum-Based Materials
| Parameter | Observation | Reference |
| Cell Viability | Tantalum surfaces have been shown to support higher cell viability and proliferation of osteoblast-like cells compared to titanium and stainless steel. | [11] |
| Inflammatory Response | Tantalum implants show minimal inflammatory response and are often encapsulated by thin fibrous connective tissue. | [12] |
| Bacterial Adhesion | Anodized tantalum surfaces have shown a 40-50% reduction in bacterial adhesion (Staphylococcus aureus) compared to other materials. | [11] |
| Drug Release | Porous tantalum has been shown to release antibiotics for a longer duration compared to bone cement. | [13] |
| Drug Carrier | Mesoporous tantalum oxide nanoparticles have been successfully used to load and deliver chemotherapeutics like doxorubicin in a pH-responsive manner. | [14] |
The high surface area and reactivity of this compound suggest its potential as a precursor for creating porous tantalum oxide structures for drug delivery systems. Further research is needed to quantify the drug loading capacity and release kinetics of this compound-derived materials.
Conclusion
This compound is a key intermediate in the synthesis of various tantalum-based materials. While detailed safety and physical data for the hydroxide itself are sparse, the well-documented biocompatibility of tantalum and tantalum oxide positions this compound as a promising precursor for advanced biomedical applications, including drug delivery systems and biocompatible coatings. Researchers and drug development professionals are encouraged to explore the potential of this versatile compound, keeping in mind the need for further characterization and safety evaluation.
References
- 1. Tantalum;hydroxide | HOTa- | CID 3015908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tantalum - Wikipedia [en.wikipedia.org]
- 3. This compound | H5O5Ta | CID 9881772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 37349-51-2 [chemicalbook.com]
- 5. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 6. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. plansee.com [plansee.com]
- 9. chembk.com [chembk.com]
- 10. Biological performance of tantalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fmhr.org [fmhr.org]
- 12. The Biocompatibility of Tantalum - X-medics [x-medics.com]
- 13. Antibiotic-loaded tantalum may serve as an antimicrobial delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Tantalum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tantalum hydroxide in various solvents. This compound, often referred to as hydrated tantalum (V) oxide (Ta₂O₅·nH₂O) or tantalic acid, is a key precursor in the synthesis of tantalum-based materials.[1][2] Its solubility characteristics are critical for processes ranging from catalyst preparation to the development of advanced materials for electronic and medical applications.
General Solubility Profile
This compound is generally characterized by its low solubility in aqueous solutions under standard conditions. It is considered practically insoluble in water and most dilute acids and bases.[3][4][5][6][7][8] However, its solubility significantly increases in the presence of strong complexing agents, particularly fluoride ions, and in hot, concentrated alkaline solutions.
Freshly precipitated this compound exhibits different solubility properties compared to its aged or calcined form, tantalum pentoxide (Ta₂O₅), which is a highly inert and insoluble white solid.[3][9]
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited in the scientific literature, primarily due to its tendency to form colloidal suspensions and the variability in its exact chemical composition. However, some key quantitative findings are summarized below.
| Solvent/Condition | Temperature | Solubility/Equilibrium Constant | Notes |
| Nitric Acid Media (Isoelectric Region) | Standard | 8.0 x 10⁻⁶ mole/L | The isoelectric point for tantalum is in the pH range of 2 to 9.[9] |
| HF-bearing Aqueous Solutions | 100 °C | Equilibrium constant (log K) for Ta₂O₅(s) + 5H₂O ⇌ 2Ta(OH)₅⁰ is -17.4 ± 0.45 | Tantalum is transported as the species Ta(OH)₅⁰ at low HF concentrations.[10][11] |
| HF-bearing Aqueous Solutions | 250 °C | Equilibrium constant (log K) for Ta₂O₅(s) + 5H₂O ⇌ 2Ta(OH)₅⁰ is -16.4 ± 0.12 | Solubility increases with temperature in HF solutions.[10][11] |
| HF-bearing Aqueous Solutions | 100 °C | Equilibrium constant (log K) for Ta₂O₅(s) + H₂O + 6HF ⇌ 2TaF₃(OH)₃⁻ + 2H⁺ is -8.24 ± 0.64 | At higher HF concentrations, tantalum mobility is controlled by fluoride complexes.[10][11] |
| HF-bearing Aqueous Solutions | 250 °C | Equilibrium constant (log K) for Ta₂O₅(s) + H₂O + 6HF ⇌ 2TaF₃(OH)₃⁻ + 2H⁺ is -8.55 ± 0.68 | [10][11] |
Solubility in Different Solvent Systems
Aqueous Solutions:
The solubility of this compound in pure water is negligible.[3][12][7]
Acidic Solutions:
-
Non-complexing Acids (e.g., HCl, H₂SO₄, HNO₃): this compound is largely insoluble in dilute solutions of hydrochloric, sulfuric, and nitric acids due to the precipitation of the hydrous oxide.[1][4]
-
Hydrofluoric Acid (HF): Hydrofluoric acid is the most effective solvent for this compound and tantalum pentoxide.[1][3][12][5] The dissolution process involves the formation of stable fluoro-tantalum complexes, such as heptafluorotantalate ([TaF₇]²⁻).[3][4] This property is extensively utilized in the extraction and refining of tantalum.[13]
Alkaline Solutions:
This compound can be dissolved in hot, concentrated alkaline solutions, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and in molten alkalis.[1][4][14] The dissolution in basic media leads to the formation of polyoxotantalates.[4] Studies have shown that the dissolution of anodic tantalum oxide films in NaOH solutions is negligible in concentrations below 3.0 M but occurs at higher concentrations.[15] The reaction with NaOH can form sodium tantalate (e.g., Na₈Ta₆O₁₉), which may precipitate if its solubility limit is exceeded.[14][15]
Organic Solvents:
This compound is generally insoluble in organic solvents.[3] However, organometallic precursors of tantalum, such as tantalum(V) ethoxide (Ta₂(OC₂H₅)₁₀), are soluble in some organic solvents and are used in sol-gel processes to produce tantalum oxide films.[16] These precursors readily hydrolyze in the presence of water to form this compound.[16]
Experimental Protocols
A. Precipitation of this compound
A common method to obtain this compound is through precipitation from an aqueous solution of a tantalum salt by the addition of a base, typically aqueous ammonia.[2][12][6]
-
Workflow for this compound Precipitation:
Workflow for the precipitation of this compound.
B. Dissolution in Hydrofluoric Acid
This protocol is fundamental for the analysis and purification of tantalum.
-
Workflow for Dissolution in HF:
Workflow for the dissolution of this compound in hydrofluoric acid.
C. Dissolution in Alkaline Media
This method involves the use of concentrated alkali solutions or molten alkalis.
-
Reaction Pathway in Concentrated Alkali:
Reaction pathway for the dissolution of tantalum oxide in concentrated NaOH.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
pH: The solubility is at a minimum in the isoelectric region (pH 2-9) and increases significantly in highly acidic (specifically with HF) or highly alkaline environments.[9]
-
Temperature: Increased temperature generally enhances the rate of dissolution, particularly in acidic and alkaline media.[2]
-
Presence of Complexing Agents: The presence of ions that can form stable complexes with tantalum, such as fluoride, dramatically increases its solubility.
-
Aging of the Precipitate: Freshly precipitated, amorphous this compound is more soluble than aged or crystalline forms (tantalum pentoxide).
Conclusion
The solubility of this compound is highly dependent on the specific solvent system and conditions. While it is largely insoluble in water and common acids and bases, its dissolution in hydrofluoric acid and hot, concentrated alkalis is a key aspect of its chemistry, enabling its purification and use in various high-technology applications. For researchers and professionals in drug development, understanding these solubility characteristics is crucial when considering tantalum-based compounds for biomedical applications, where interactions with physiological media are of paramount importance.
References
- 1. refractory metals 2 | Total Materia [totalmateria.com]
- 2. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 3. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 4. Tantalum - Wikipedia [en.wikipedia.org]
- 5. Tantalum pentoxide | 1314-61-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Tantalum pentoxide CAS#: 1314-61-0 [m.chemicalbook.com]
- 8. admatinc.com [admatinc.com]
- 9. SOLUBILITY AND ACIDITY PROPERTIES OF TANTALUM AND NIOBIUM HYDROXIDES | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. An experimental study of the solubility and speciation of tantalum in fluoride-bearing aqueous solutions at elevated temperature (Journal Article) | OSTI.GOV [osti.gov]
- 12. chembk.com [chembk.com]
- 13. tanb.org [tanb.org]
- 14. researchgate.net [researchgate.net]
- 15. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 16. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Decomposition of Tantalum Hydroxide to Tantalum Pentoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of tantalum hydroxide (Ta(OH)₅), often referred to as hydrated tantalum oxide (Ta₂O₅·nH₂O), into tantalum pentoxide (Ta₂O₅). This process is a critical step in the synthesis of high-purity tantalum pentoxide, a material with significant applications in electronics, optics, and catalysis, and increasingly explored in the biomedical field for drug delivery and implant coatings.
Synthesis of this compound Precursor
The synthesis of the this compound precursor is the foundational step that dictates the properties of the final tantalum pentoxide. Two common methods for the synthesis of this compound are the hydrolysis of tantalum ethoxide and the precipitation from a tantalum pentachloride solution.
Experimental Protocol: Hydrolysis of Tantalum Ethoxide (Sol-Gel Method)
This method offers a route to producing fine, spherical nanoparticles of this compound.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Ethanol (absolute, dried)
-
Deionized water
-
Polysaccharide (e.g., 1-3 linked β-D galactopyranose and 1,4 linked 3,6 anhydro-α-L-galactopyranose)
-
Ammonia solution
Procedure:
-
Prepare a solution of the polysaccharide in deionized water. For example, warm approximately 200 μl of the polysaccharide solution to 40°C for about 30 minutes[1].
-
Dissolve Tantalum (V) ethoxide in ethanol to create a 1M solution at a neutral pH of 7.0[2].
-
Add the tantalum ethoxide solution dropwise to the warmed polysaccharide solution. The polysaccharide network helps to control the growth of the metallic precursor[2].
-
Alternatively, for hydrolysis in a basic medium, dissolve tantalum ethoxide in toluene. Bubble wet ammonia gas (passed through distilled water) into the solution with continuous stirring. A white solid of this compound will precipitate[3].
-
The resulting gel or precipitate is then collected by centrifugation (e.g., at 12,000 rpm for 10 minutes)[1].
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts[1].
-
Dry the washed precipitate in an oven. A common procedure is to incubate at 28°C for 48 hours to evaporate residual water[1].
Experimental Protocol: Precipitation from Tantalum Pentachloride
This method involves the hydrolysis of tantalum pentachloride in a basic solution.
Materials:
-
Tantalum pentachloride (TaCl₅)
-
n-butanol
-
Sodium hydroxide (NaOH) aqueous solution
Procedure:
-
Prepare a solution of tantalum pentachloride in n-butanol. For instance, a solution with a tantalum content of 200 g/L can be used[4].
-
Add an aqueous solution of sodium hydroxide (e.g., with a pH of 14) to the tantalum pentachloride solution to induce hydrolysis and precipitate this compound as a solid[4]. A volume ratio of the sodium hydroxide solution to the tantalum pentachloride solution of 1.8:1 can be employed[4].
-
The reaction can be carried out at room temperature for approximately 30 minutes[4].
-
The resulting this compound precipitate is then filtered and washed thoroughly with deionized water to remove any remaining ions.
-
The washed precipitate is dried in an oven prior to calcination.
Thermal Decomposition of this compound
The thermal decomposition of the dried this compound gel or powder is performed in a furnace to yield tantalum pentoxide. The temperature and duration of this calcination step are critical parameters that influence the crystallinity, particle size, and surface area of the final product.
Thermal Analysis of this compound
Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial techniques to understand the decomposition process. The TGA curve reveals weight loss as a function of temperature, corresponding to dehydration and the removal of organic residues, while DTA/DSC shows the thermal events (endothermic or exothermic) associated with these changes.
A typical thermal decomposition profile of a dried tantalum oxide gel shows several distinct stages[4]:
-
Up to 200°C: A significant weight loss is attributed to the removal of physically adsorbed water (dehydration)[4].
-
200°C to 400°C: Weight loss in this range is primarily due to the decomposition and removal of organic species, especially when organic precursors or additives are used in the synthesis[4]. An exothermic peak, for instance around 386.7°C, can be observed in the DTA curve, indicating the combustion of these organic materials[4].
-
400°C to 650°C: Further weight loss is associated with phase transitions and the final conversion to tantalum pentoxide[4].
| Temperature Range (°C) | Weight Loss Event | Associated Thermal Event |
| < 200 | Dehydration (loss of adsorbed water) | Endothermic |
| 200 - 400 | Decomposition of organic residues | Exothermic |
| 400 - 650 | Phase transition to Ta₂O₅ | - |
Experimental Protocol: Calcination
Apparatus:
-
Muffle furnace or tube furnace
-
Crucible (e.g., alumina)
Procedure:
-
Place the dried this compound powder in a crucible.
-
Heat the crucible in a furnace to the desired calcination temperature. The heating rate can influence the final properties of the material.
-
Hold the sample at the target temperature for a specific duration (e.g., 2 to 4 hours)[1][5].
-
After the holding time, allow the furnace to cool down to room temperature.
-
The resulting white powder is tantalum pentoxide.
Characterization of Tantalum Pentoxide
The properties of the synthesized tantalum pentoxide are highly dependent on the synthesis and calcination conditions.
Effect of Calcination Temperature on Material Properties
The calcination temperature plays a crucial role in the final characteristics of the Ta₂O₅ powder.
-
Crystallinity: Higher calcination temperatures generally lead to increased crystallinity[6]. Amorphous Ta₂O₅ can be obtained at lower temperatures, while the crystalline orthorhombic phase typically forms at temperatures of 750°C and above[5].
-
Particle Size: Increasing the calcination temperature tends to increase the particle and crystallite size due to grain growth and agglomeration[6][7]. For example, Ta₂O₅ nanoparticles with an average crystallite size of 28 nm have been obtained after calcination at 750°C[5].
-
Surface Area: The Brunauer-Emmett-Teller (BET) specific surface area generally decreases with increasing calcination temperature due to sintering and particle growth[8][9]. A BET surface area of 38.35 m²/g has been reported for Ta₂O₅ nanoparticles calcined at 750°C[5].
| Calcination Temperature (°C) | Crystallinity | Particle Size | BET Surface Area |
| 400 | Amorphous to low crystallinity | Small | Higher |
| 650 - 800 | Increasing crystallinity (Orthorhombic phase) | Increases with temperature | Decreases with temperature |
| > 800 | Highly crystalline | Larger, potential for agglomeration | Lower |
Reaction Kinetics
Visualizing the Process
Experimental Workflow
The overall process from precursor synthesis to the final tantalum pentoxide product can be visualized as a sequential workflow.
Signaling Pathway of Thermal Decomposition
The thermal decomposition of this compound can be represented as a signaling pathway illustrating the transformation of the material.
This technical guide provides a foundational understanding of the synthesis and thermal decomposition of this compound to produce tantalum pentoxide. For specific applications, further optimization of the synthesis and calcination parameters is recommended to achieve the desired material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. research.utwente.nl [research.utwente.nl]
- 4. CN112410806A - Preparation method of water-soluble tantalum solution - Google Patents [patents.google.com]
- 5. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]
- 6. akjournals.com [akjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Tantalum Hydroxide Precursor for Tantalum Pentoxide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tantalum pentoxide (Ta₂O₅) using tantalum hydroxide as a precursor. Tantalum pentoxide is a material of significant interest due to its high dielectric constant, chemical inertness, and biocompatibility, making it a candidate for various applications, including in drug delivery systems and biomedical coatings. This document details the primary synthesis methodologies, presents key quantitative data in a structured format, and outlines the experimental protocols involved.
Introduction to Tantalum Pentoxide Synthesis
The synthesis of tantalum pentoxide from a this compound or hydrated tantalum oxide precursor is a common and versatile approach that allows for control over the final material's properties, such as particle size, crystallinity, and surface area. The general principle involves the formation of a this compound precipitate, which is subsequently dehydrated and converted to tantalum pentoxide through thermal treatment (calcination). The primary routes to obtain the this compound precursor include the hydrolysis of tantalum alkoxides or halides (sol-gel method) and the precipitation from an aqueous solution of a tantalum salt.
Synthesis Methodologies
There are two predominant methods for synthesizing Ta₂O₅ via a this compound precursor: the Sol-Gel method and the Precipitation method.
Sol-Gel Synthesis
The sol-gel process involves the hydrolysis and condensation of tantalum alkoxide or halide precursors in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then allowed to "gel," forming a continuous network. The gel is subsequently dried and calcined to yield tantalum pentoxide. The intermediate formed after hydrolysis and before complete condensation can be considered a form of this compound or hydrated tantalum oxide.
Precipitation Method
In this method, a soluble tantalum salt, such as potassium fluorotantalate (K₂TaF₇) or a solution derived from dissolving tantalum metal in a mixture of nitric and hydrofluoric acids, is used as the starting material. The addition of a base, typically aqueous ammonia, raises the pH and causes the precipitation of insoluble this compound (Ta(OH)₅) or hydrated tantalum oxide (Ta₂O₅·nH₂O). This precipitate is then filtered, washed to remove impurities, dried, and calcined to produce pure tantalum pentoxide.
Experimental Protocols
Sol-Gel Synthesis of Ta₂O₅ Nanoparticles
This protocol is based on the controlled hydrolysis of tantalum(V) ethoxide.
Materials:
-
Tantalum(V) ethoxide (Ta(OC₂H₅)₅)
-
Ethanol (absolute)
-
Diethanolamine (DEA)
-
Deionized water
Procedure:
-
Under a dry nitrogen atmosphere, dissolve tantalum(V) ethoxide in absolute ethanol.[1]
-
Add diethanolamine (DEA) to the solution as a stabilizer. The molar ratio of Ta(OC₂H₅)₅:ethanol:H₂O:DEA can be set to 1:210:22:4.[1]
-
Introduce deionized water to the solution to initiate hydrolysis.
-
Stir the solution at room temperature for 30 minutes to form a stable sol.[1]
-
The sol can be aged for a specific period (e.g., 1 to 7 days) to influence particle growth.[2]
-
For powder synthesis, the sol is dried in a petri dish.[1]
-
The resulting gel or dried powder is then calcined in a furnace. The temperature is ramped up to the desired calcination temperature (e.g., 400°C to 800°C) and held for a specified duration (e.g., 2-3 hours) to obtain crystalline Ta₂O₅.[2]
Precipitation of Ta₂O₅ from Tantalum Salt
This protocol describes the synthesis starting from a tantalum-containing acidic solution.
Materials:
-
Tantalum metal or impure Tantalum Pentoxide
-
Nitric acid (HNO₃)
-
Hydrofluoric acid (HF)
-
Aqueous ammonia (NH₄OH)
-
Deionized water
Procedure:
-
Dissolve the tantalum-containing material in a mixture of nitric acid and hydrofluoric acid.[3]
-
After dissolution and any necessary purification steps (like liquid-liquid extraction to remove impurities), the acidic tantalum solution is neutralized.[4]
-
Slowly add aqueous ammonia to the solution while stirring to precipitate this compound.[3][5]
-
Continue adding ammonia until the precipitation is complete, typically at a neutral or slightly basic pH.
-
Filter the resulting white precipitate of hydrated tantalum oxide (Ta₂O₅(H₂O)x).[4]
-
Wash the precipitate thoroughly with deionized water to remove residual salts, such as ammonium fluoride.[4][5]
-
Dry the washed precipitate in an oven at a low temperature (e.g., 110°C) to remove excess water.[6]
-
Calcine the dried powder at a high temperature (e.g., 800°C - 1000°C) to form anhydrous, crystalline Ta₂O₅.[5]
Data Presentation
The following tables summarize quantitative data from various synthesis approaches.
Table 1: Influence of Synthesis Parameters on Ta₂O₅ Nanoparticle Characteristics (Sol-Gel Method)
| Precursor | Solvent | Stabilizer | Aging Time | Calcination Temp. (°C) | Resulting Particle/Crystallite Size | Crystal Phase | Reference |
| Ta(OC₂H₅)₅ | Ethanol | Polysaccharide | - | 800 | 1-8 nm | Orthorhombic | [7] |
| TaCl₅ | Ethanol | Diethanolamine | 1 day | 400 | - | Amorphous | [2] |
| TaCl₅ | Ethanol | Diethanolamine | 7 days | 800 | Larger, aggregated particles | Crystalline | [2] |
| Ta(OC₂H₅)₅ | Ethanol | Diethanolamine | 24 hours | - | 6-70 nm (in sol) | - | [1] |
Table 2: Properties of Ta₂O₅ Synthesized by Precipitation and Calcination
| Starting Material | Precipitating Agent | Calcination Temp. (°C) | Resulting Crystal Phase | Reference |
| H₂[TaF₇] solution | Aqueous Ammonia | >800 | Orthorhombic | [4][8] |
| K₂TaF₇ | Aqueous Ammonia | 900-1000 | Orthorhombic | [5] |
| TaCl₅ in Ethanol | KOH | 900 | Orthorhombic | [6] |
Table 3: Physical Properties of Synthesized Ta₂O₅
| Property | Value | Synthesis Method | Reference |
| Dielectric Constant | ~25 (up to >50 reported) | General | [4] |
| Band Gap | 3.8 - 5.3 eV | Dependent on crystallinity | [4] |
| Refractive Index | ~2.275 | General | [4] |
| Density (β-Ta₂O₅) | 8.18 g/cm³ | - | [4] |
| Density (α-Ta₂O₅) | 8.37 g/cm³ | - | [4] |
Visualizations
The following diagrams illustrate the key workflows for the synthesis of tantalum pentoxide.
Caption: Workflow for the Sol-Gel Synthesis of Ta₂O₅.
Caption: Workflow for the Precipitation Synthesis of Ta₂O₅.
Conclusion
The synthesis of tantalum pentoxide via a this compound precursor is a robust and adaptable process. The sol-gel method offers excellent control over nanoparticle size and morphology, making it suitable for advanced applications where these parameters are critical. The precipitation method is a straightforward and effective route for producing high-purity Ta₂O₅ powder, particularly when starting from tantalum ores or metal. The choice of method and the fine-tuning of experimental parameters such as temperature, pH, and aging time are crucial for tailoring the properties of the final Ta₂O₅ material to meet the specific demands of researchers and drug development professionals.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. akjournals.com [akjournals.com]
- 3. chembk.com [chembk.com]
- 4. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 5. CN1082935C - Method for dissolution and purification of tantalum pentoxide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. chalcogen.ro [chalcogen.ro]
- 8. JPS5815032A - Tantalum pentoxide production equipment - Google Patents [patents.google.com]
Amorphous vs. Crystalline Tantalum Hydroxide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Physicochemical Properties, Synthesis, and Characterization
Introduction
Tantalum hydroxide [Ta(OH)₅], and its hydrated oxide form (Ta₂O₅·nH₂O), is a material of significant interest in various advanced applications, including catalysis, electronics, and notably, in the biomedical field as a component of biocompatible materials and drug delivery systems.[1][2] The performance of this compound is intrinsically linked to its solid-state structure, existing in either an amorphous or a crystalline state. The arrangement of atoms in these forms dictates their macroscopic properties, influencing factors such as solubility, dissolution rate, surface area, and thermal stability. For researchers, scientists, and drug development professionals, a thorough understanding of the distinct characteristics of amorphous and crystalline this compound is paramount for optimizing material selection and application design. This technical guide provides a comprehensive comparison of the properties of amorphous and crystalline this compound, detailed experimental protocols for their synthesis and characterization, and visualizations of key processes.
Core Properties: A Comparative Analysis
The fundamental difference between amorphous and crystalline this compound lies in the arrangement of their constituent atoms. Crystalline this compound possesses a long-range, ordered, and repeating three-dimensional atomic structure.[3] In contrast, amorphous this compound lacks this long-range order, exhibiting a more random and disordered atomic arrangement. This structural dichotomy leads to significant differences in their physicochemical properties, which are summarized in the tables below.
Table 1: Comparison of Physicochemical Properties
| Property | Amorphous this compound | Crystalline this compound | Significance in Drug Development & Research |
| Structure | Lacks long-range atomic order, disordered structure. | Possesses a long-range, ordered, repeating atomic lattice. | Affects solubility, dissolution rate, and reactivity. |
| Solubility | Generally higher solubility in aqueous and biological media.[4] | Lower solubility compared to the amorphous form.[5] | Higher solubility of the amorphous form can enhance bioavailability of poorly soluble drugs. |
| Dissolution Rate | Faster dissolution rate due to higher free energy state. | Slower dissolution rate due to the energy required to break the crystal lattice. | Faster dissolution can lead to more rapid drug release and onset of action. |
| Surface Area (BET) | Typically possesses a higher specific surface area. | Generally has a lower specific surface area. | A higher surface area can increase drug loading capacity and interaction with the surrounding medium. |
| Porosity | Can be synthesized with a porous structure (mesoporous tantalum oxide).[6] | Porosity is dependent on the synthesis method and crystalline phase. | Porous structures are advantageous for encapsulating and controlling the release of therapeutic agents.[6] |
| Thermal Stability | Less stable; tends to crystallize upon heating.[7] | More stable at higher temperatures. | Understanding thermal stability is crucial for processing, sterilization, and storage of drug formulations. |
| Appearance | Typically a white, fine powder. | A white, crystalline powder.[4] | Important for formulation and quality control. |
Table 2: Quantitative Data on this compound and Oxide Properties
| Parameter | Amorphous | Crystalline | Method of Measurement |
| Dielectric Constant (Ta₂O₅) | ~25 | > 50 (can be anisotropic)[3] | High-frequency C(V) measurements[3] |
| Band Gap (Ta₂O₅) | 3.8 - 5.3 eV (generally greater than crystalline)[4] | Varies with polymorph (e.g., β-Ta₂O₅ ~1.03 eV, δ-Ta₂O₅ ~2.22 eV indirect)[8] | UV-Vis Spectroscopy, First-principles calculations[8] |
| Density (β-Ta₂O₅) | - | 8.18 g/cm³[4] | X-ray Diffraction[4] |
| Density (α-Ta₂O₅) | - | 8.37 g/cm³[4] | X-ray Diffraction[4] |
| Melting Point (Ta₂O₅) | - | 1,872 °C[4] | Thermal Analysis |
Synthesis and Experimental Protocols
The synthesis of this compound in either its amorphous or crystalline form is highly dependent on the reaction conditions. Generally, amorphous this compound is the initial product of hydrolysis of tantalum precursors, which can then be converted to a crystalline phase through thermal treatment.
Synthesis of Amorphous this compound (Sol-Gel Method)
Amorphous this compound nanoparticles are commonly synthesized via the sol-gel method, which involves the controlled hydrolysis and condensation of a tantalum alkoxide precursor.[9]
Experimental Protocol:
-
Precursor Solution Preparation: Prepare a solution of tantalum (V) ethoxide (Ta(OC₂H₅)₅) in a suitable solvent, such as ethanol.
-
Hydrolysis: Add the tantalum ethoxide solution dropwise to deionized water or a water/alcohol mixture under vigorous stirring. The hydrolysis reaction leads to the formation of this compound.
-
Gel Formation: Continue stirring until a gel or a precipitate of amorphous this compound is formed.
-
Washing and Separation: The resulting product is then washed multiple times with deionized water and/or ethanol to remove any unreacted precursors and byproducts. Centrifugation is typically used to separate the solid product from the liquid phase.[9]
-
Drying: The washed amorphous this compound is dried under vacuum or at a low temperature (e.g., 60-80 °C) to remove the solvent.
Synthesis of Crystalline this compound (Calcination)
Crystalline this compound (or more accurately, tantalum pentoxide, Ta₂O₅, as the hydroxide form dehydrates upon heating) is typically obtained by the calcination of the as-synthesized amorphous precursor.
Experimental Protocol:
-
Starting Material: Begin with the dried amorphous this compound powder obtained from the sol-gel synthesis described above.
-
Calcination: Place the amorphous powder in a furnace and heat it to a specific temperature in a controlled atmosphere (e.g., air). The crystallization temperature can vary, but it typically occurs above 500°C.[10] For example, annealing in oxygen at 800°C for 30 minutes can produce the hexagonal δ-Ta₂O₅ phase.[3]
-
Cooling: After holding at the desired temperature for a specific duration, the furnace is cooled down to room temperature.
-
Characterization: The resulting crystalline powder is then characterized to confirm its crystalline phase.
Characterization Methodologies
A suite of analytical techniques is employed to differentiate between amorphous and crystalline this compound and to quantify their properties.
X-ray Diffraction (XRD)
XRD is the primary technique used to distinguish between amorphous and crystalline materials.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis:
-
Crystalline Material: The XRD pattern of a crystalline material exhibits a series of sharp, well-defined peaks at specific 2θ angles, corresponding to the different crystal lattice planes.
-
Amorphous Material: The XRD pattern of an amorphous material shows a broad, diffuse hump or halo, indicating the absence of long-range order.
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA or DSC pan.
-
Heating Program: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
-
Data Acquisition and Analysis:
-
TGA: Measures the change in mass as a function of temperature. For this compound, TGA can show mass loss due to the evaporation of water and the decomposition of the hydroxide to the oxide.
-
DSC: Measures the heat flow to or from the sample as a function of temperature. An exothermic peak in the DSC thermogram of an amorphous sample indicates the crystallization temperature, where the material releases energy as it transitions to a more stable crystalline state.[11]
-
Brunauer-Emmett-Teller (BET) Analysis
BET analysis is used to determine the specific surface area of a material.
Experimental Protocol:
-
Degassing: The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed moisture and other impurities from the surface.
-
Adsorption/Desorption: The degassed sample is then exposed to an inert gas (typically nitrogen) at cryogenic temperatures. The amount of gas adsorbed onto the surface is measured at various partial pressures.
-
Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area.
Applications in Drug Development
The distinct properties of amorphous and crystalline this compound make them suitable for different applications in drug development.
-
Amorphous this compound: Its higher solubility and faster dissolution rate make it an attractive candidate for enhancing the bioavailability of poorly water-soluble drugs. Amorphous nanoparticles, in particular, can significantly increase the surface area available for dissolution.[6] The mesoporous form of amorphous tantalum oxide has been investigated as a drug delivery vehicle for chemotherapeutics like doxorubicin, with the potential for pH-responsive drug release.[6]
-
Crystalline this compound/Oxide: While less soluble, the crystalline form offers greater stability, which can be advantageous for applications requiring controlled, slower drug release. Its robust nature makes it suitable as a stable, inert carrier or coating material.
Conclusion
The choice between amorphous and crystalline this compound is a critical decision in research and drug development, with each form offering a unique set of properties. Amorphous this compound, with its enhanced solubility and dissolution rates, presents a promising avenue for improving the delivery of challenging therapeutic compounds. Conversely, the stability of crystalline this compound makes it a reliable option for applications demanding controlled release and long-term performance. A comprehensive understanding of their synthesis, characterization, and physicochemical differences, as outlined in this guide, is essential for harnessing the full potential of these versatile materials in advancing pharmaceutical and biomedical technologies. Future research should focus on generating more direct comparative quantitative data for the hydroxide forms and exploring the in vivo performance of both amorphous and crystalline this compound-based drug delivery systems.
References
- 1. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tantalum Particles Induced Cytotoxic and Inflammatory Effects in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comparison-between-the-properties-of-amorphous-and-crystalline-ta2o5-thin-films-deposited-on-si - Ask this paper | Bohrium [bohrium.com]
- 4. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. crystal-growth-in-amorphous-films-of-tantalum-pentoxide - Ask this paper | Bohrium [bohrium.com]
- 11. impactfactor.org [impactfactor.org]
Surface Chemistry of Tantalum Hydroxide: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Tantalum and its compounds, particularly tantalum hydroxide (often referred to as hydrated tantalum oxide, Ta₂O₅·nH₂O), are gaining significant attention in the biomedical field due to their exceptional biocompatibility, corrosion resistance, and potential for use in drug delivery systems. The surface chemistry of this compound is paramount in dictating its interaction with biological systems, including protein adsorption, cell adhesion, and subsequent cellular signaling cascades. This technical guide provides an in-depth exploration of the surface properties of this compound, detailed experimental protocols for its characterization, and an overview of its influence on biological pathways relevant to drug development.
Core Surface Properties of this compound
The surface of this compound is characterized by a high density of hydroxyl groups (-OH), which are pivotal to its chemical reactivity and interaction with aqueous and biological environments. These groups are amphoteric and can participate in acid-base reactions, influencing the surface charge at different pH values.
Surface Charge and Isoelectric Point: The isoelectric point (IEP) is the pH at which the net surface charge of a material is zero. For tantalum pentoxide (Ta₂O₅), which is the anhydrous form of this compound, the IEP is reported to be in the range of 2.7 to 3. While specific data for amorphous this compound is scarce, it is expected to have a similarly low IEP, meaning its surface is negatively charged under physiological conditions (pH 7.4). This negative surface charge plays a crucial role in the electrostatic interactions with biomolecules.
Wettability and Surface Energy: The presence of surface hydroxyl groups generally imparts a hydrophilic nature to the this compound surface. The wettability, often quantified by the water contact angle, is a key parameter influencing protein adsorption and cell adhesion. While untreated tantalum metal has a water contact angle, treatment processes that form a hydroxide/oxide layer can significantly alter this property.
Quantitative Surface Properties of Tantalum-Based Materials
| Property | Material | Value | Measurement Technique |
| Isoelectric Point (IEP) | Tantalum Pentoxide (Ta₂O₅) | 2.7 - 3.0 | Electrokinetic measurements |
| Water Contact Angle | Anodized Nanoporous Ta₂O₅ | Increased after anodization and annealing | Sessile Drop |
| Surface Hydroxyl Density | Oxide-covered Tantalum | 6 OH groups/nm² | X-ray Photoelectron Spectroscopy (XPS)[1] |
| Specific Surface Area | Amorphous Ta₂O₅ thin films | Dependent on preparation method | Brunauer-Emmett-Teller (BET) |
| Pore Diameter | Anodized Porous Ta₂O₅ | 2 - 10 nm | Scanning Electron Microscopy (SEM) |
Note: The properties of this compound are often inferred from its anhydrous form, tantalum pentoxide. The exact values for amorphous this compound may vary depending on the synthesis method and degree of hydration.
Synthesis and Characterization Protocols
Synthesis of Amorphous this compound Gel
This protocol describes the synthesis of an amorphous this compound gel via the sol-gel method, which can be isolated before calcination for surface analysis.
Materials:
-
Tantalum (V) ethoxide (Ta(OCH₂CH₃)₅)
-
Ethanol (anhydrous)
-
Deionized water
-
Ammonia solution (NH₄OH)
Procedure:
-
Prepare a solution of tantalum (V) ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
In a separate vessel, prepare a mixture of ethanol and deionized water. The water-to-alkoxide molar ratio is a critical parameter that influences the hydrolysis and condensation rates.
-
Slowly add the water-ethanol mixture to the tantalum ethoxide solution while stirring vigorously.
-
Continue stirring for a designated period (e.g., 1-2 hours) to allow for hydrolysis and the initial stages of condensation, resulting in the formation of a sol.
-
To induce gelation, add a catalyst such as an ammonia solution dropwise until a gel is formed. The gel is essentially a network of this compound.
-
The resulting gel can be washed with deionized water to remove unreacted precursors and byproducts.
-
For characterization of the hydroxide, the gel should be dried under mild conditions (e.g., vacuum oven at low temperature) to remove excess solvent without inducing significant crystallization into the oxide form.
Experimental Protocols for Surface Characterization
2.2.1. Brunauer-Emmett-Teller (BET) Surface Area Analysis
This method determines the specific surface area of a material by measuring the adsorption of an inert gas (typically nitrogen) at cryogenic temperatures.
Procedure:
-
Degassing: A known mass of the dried this compound powder is placed in a sample tube and degassed under vacuum at an elevated temperature to remove adsorbed contaminants from the surface. The temperature should be carefully chosen to avoid altering the material's structure.
-
Adsorption Measurement: The sample tube is then cooled in a liquid nitrogen bath, and nitrogen gas is introduced in controlled increments.
-
Data Analysis: The amount of adsorbed gas at each pressure point is measured, generating an adsorption isotherm. The BET equation is applied to the linear portion of this isotherm to calculate the monolayer adsorption capacity and, subsequently, the total surface area.
2.2.2. X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material.
Procedure:
-
Sample Preparation: A sample of the dried this compound is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these photoelectrons.
-
Spectral Analysis: The resulting spectrum plots binding energy versus electron counts.
-
Survey Scan: A wide-range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans of specific elemental peaks (e.g., Ta 4f, O 1s, C 1s) are acquired. The O 1s peak can be deconvoluted to distinguish between metal-oxide (Ta-O) and hydroxyl (Ta-OH) species, allowing for the quantification of surface hydroxyl groups.[1]
-
2.2.3. Sessile Drop Contact Angle Measurement for Wettability
This technique measures the contact angle of a liquid droplet on a solid surface to assess its wettability.
Procedure:
-
Substrate Preparation: A flat surface of the this compound material is prepared. This can be a pressed pellet of the dried gel or a thin film.
-
Droplet Deposition: A small droplet of a probe liquid (typically high-purity water) is carefully dispensed onto the surface using a microsyringe.
-
Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.
-
Contact Angle Measurement: Software analyzes the droplet shape and determines the contact angle at the three-phase (solid-liquid-vapor) contact line.
Interaction with Biological Systems and Relevance to Drug Development
The surface of this compound is the primary interface with the biological environment. Upon implantation or administration, it is immediately coated with a layer of proteins from the surrounding biological fluids. This initial protein adsorption event is critical as it mediates subsequent cellular responses.
Protein Adsorption
The composition, conformation, and orientation of the adsorbed protein layer are influenced by the surface properties of the this compound, including its charge, wettability, and topography. A negatively charged surface at physiological pH, as is the case for this compound, will preferentially interact with positively charged domains of proteins.
Cell Adhesion and Signaling
Adsorbed proteins, such as fibronectin and vitronectin, present binding sites for cell surface receptors, primarily integrins. The binding of integrins to these adsorbed proteins initiates a cascade of intracellular signaling events that regulate cell adhesion, proliferation, differentiation, and migration. Understanding and controlling these signaling pathways are crucial for the rational design of drug delivery vehicles and biocompatible implants.
Tantalum-based materials have been shown to activate several key osteogenesis-related signaling pathways, including:
-
Wnt/β-catenin signaling pathway
-
Bone Morphogenetic Protein (BMP) signaling pathway
-
Transforming Growth Factor-β (TGF-β) signaling pathway
-
Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway [2]
Visualizations of Workflows and Pathways
Experimental Workflow for Protein Adsorption Quantification
Integrin-Mediated Signaling Pathway
Conclusion
The surface chemistry of this compound is a critical determinant of its biological performance. The prevalence of surface hydroxyl groups leads to a hydrophilic, negatively charged surface at physiological pH, which governs the initial interactions with proteins and subsequent cellular responses. For researchers and drug development professionals, a thorough understanding and characterization of these surface properties are essential for designing effective and safe biomaterials, whether for implantable devices that promote osseointegration or for nanoparticles designed for targeted drug delivery. The protocols and pathways outlined in this guide provide a foundational framework for the investigation and application of this compound in the biomedical field.
References
- 1. Determination of the concentration of surface hydroxyl groups on metal oxide films by a quantitative XPS method | Semantic Scholar [semanticscholar.org]
- 2. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Band Structure of Tantalum Hydroxide and its Relation to Tantalum Pentoxide
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Technical Whitepaper on the Electronic Structure of Tantalum Hydroxide and its Oxide Analogs
This technical guide provides a comprehensive overview of the electronic band structure of this compound. It is important to note that this compound, often represented as Ta(OH)₅ or hydrated tantalum oxide (Ta₂O₅·nH₂O), primarily serves as an amorphous or nanocrystalline precursor to the more stable tantalum pentoxide (Ta₂O₅)[1]. Consequently, direct research on the electronic band structure of crystalline this compound is scarce. The scientific literature predominantly focuses on the electronic properties of its dehydrated form, tantalum pentoxide, which is the functionally relevant material in most applications, including electronics and catalysis.
This paper will, therefore, discuss the electronic band structure of various tantalum pentoxide polymorphs as a comprehensive proxy. The methodologies and findings presented for Ta₂O₅ are directly applicable to understanding the potential electronic characteristics of this compound, particularly as it transforms into its oxide form upon annealing.
This compound as a Precursor Material
This compound is typically synthesized through the hydrolysis and condensation of tantalum precursors, such as tantalum ethoxide (Ta₂(OC₂H₅)₁₀) or tantalum chloride (TaCl₅)[2]. The resulting material is generally amorphous, lacking long-range atomic order[1]. This amorphous hydroxide serves as a crucial intermediate in the synthesis of crystalline Ta₂O₅ nanostructures[1]. The electronic properties of the final material are therefore determined by the structure of the Ta₂O₅ that is formed.
Computational Methodologies for Electronic Structure Analysis
The primary tool for investigating the electronic band structure of tantalum-based materials is Density Functional Theory (DFT). Due to the complexity of Ta₂O₅, with its numerous polymorphs, computational methods are essential for predicting and understanding its electronic properties.
Experimental and Computational Protocols
First-principles calculations based on DFT are widely employed. The workflow for such a study is outlined below. The choice of the exchange-correlation functional is critical, as it significantly impacts the calculated band gap. Standard approximations like the Generalized Gradient Approximation (GGA) often underestimate the band gap of semiconductors. More advanced methods, such as hybrid functionals (e.g., HSE06, PBE0) or many-body perturbation theory (e.g., the GW approximation), are required for more accurate predictions[3].
Typical Computational Protocol:
-
Structural Optimization: The crystal structure of a specific Ta₂O₅ polymorph is either taken from experimental data or computationally predicted. The lattice parameters and atomic positions are then relaxed to find the minimum energy configuration.
-
Self-Consistent Field (SCF) Calculation: An initial calculation is performed to determine the ground-state electron density of the optimized structure.
-
Band Structure Calculation: The electronic band structure is then calculated along high-symmetry directions (k-points) in the Brillouin zone.
-
Density of States (DOS): The total and partial density of states are calculated to identify the atomic orbital contributions to the valence and conduction bands. The valence band maximum (VBM) is typically composed of O 2p orbitals, while the conduction band minimum (CBM) is primarily derived from Ta 5d orbitals[4].
The following diagram illustrates a typical DFT workflow for determining the electronic band structure.
Electronic Band Structure of Tantalum Pentoxide Polymorphs
The electronic band structure, and particularly the band gap (Eg), of Ta₂O₅ is highly sensitive to its crystal structure. Numerous polymorphs exist, with the low-temperature forms (L-Ta₂O₅), such as β-Ta₂O₅ and δ-Ta₂O₅, being the most studied. There is a notable discrepancy in the literature, with computationally predicted band gaps often being significantly smaller than experimental values, which typically range from 3.8 to 5.3 eV[2]. The band gap of amorphous Ta₂O₅ is generally observed to be larger and in better agreement with experimental findings[5][6].
The diagram below illustrates a generalized electronic band structure for a semiconductor like Ta₂O₅.
Quantitative Data
The following tables summarize the calculated band gaps for different Ta₂O₅ structures using various computational methods. This data highlights the significant influence of both the crystal phase and the level of theory on the resulting electronic properties.
Table 1: Calculated Band Gaps (eV) for Crystalline Ta₂O₅ Polymorphs
| Polymorph | Method | Band Gap (eV) | Direct/Indirect | Reference |
| β-Ta₂O₅ | PBE | 0.19 | Direct | [3] |
| GW | 1.03 | Direct | [3][7] | |
| PBE0 | 2.45 | - | [3] | |
| δ-Ta₂O₅ | PBE | 1.04 | - | [3] |
| GW | 2.22 | Indirect | [3][7] | |
| PBE0 | 2.92 | - | [3] | |
| B3LYP | 2.65 | Indirect | [3][8] | |
| 11 f.u. model | GW | 2.96 | Indirect | [3][7] |
| PBE0 | 3.91 | - | [3] | |
| γ₁-Ta₂O₅ | GW | ~3.36 | Indirect | [9] |
Table 2: Electronic Band Gaps (eV) for Amorphous vs. Crystalline Ta₂O₅
| Structure | Method | Electronic Band Gap (eV) | Optical Band Gap (eV) | Reference |
| Amorphous Ta₂O₅ | GW | 4.26 | 3.92 | [4] |
| Crystalline (various) | Experimental | - | 3.8 - 5.3 | [2] |
Note: The optical band gap is typically smaller than the electronic band gap due to excitonic effects.
Summary and Outlook
The electronic structure of this compound is intrinsically linked to that of tantalum pentoxide, for which a rich body of research exists. While direct analysis of Ta(OH)₅ is limited due to its typically amorphous nature, the extensive computational and experimental data on Ta₂O₅ provides a solid foundation for understanding its electronic properties.
Key takeaways are:
-
The band gap of Ta₂O₅ is highly dependent on its atomic structure, with amorphous forms showing better agreement with experimental optical measurements.
-
Advanced computational methods beyond standard DFT, such as GW or hybrid functionals, are necessary for accurately predicting the electronic band gap.
-
The valence and conduction bands are primarily formed from oxygen 2p and tantalum 5d orbitals, respectively.
For professionals in drug development and materials science, understanding these fundamental electronic properties is crucial for applications involving photocatalysis, biocompatible coatings, and advanced electronic devices. Future research may benefit from computational studies aimed directly at modeling amorphous hydrated tantalum oxide to bridge the knowledge gap between the hydroxide precursor and its final oxide form.
References
- 1. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 2. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Electronic properties of tantalum pentoxide polymorphs from first-principles calculations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journal.hep.com.cn [journal.hep.com.cn]
- 9. arxiv.org [arxiv.org]
The Geochemical Veil: Unearthing the Occurrence of Tantalum and Niobium Hydroxides
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the geochemical occurrence of tantalum (Ta) and niobium (Nb) hydroxides, providing a comprehensive overview for researchers, scientists, and professionals in drug development who require a thorough understanding of these critical elements. Tantalum and niobium, often found together in nature due to their similar chemical properties, are crucial components in a wide array of advanced technologies. Their hydroxides represent a key transitional phase in both natural geochemical cycles and industrial hydrometallurgical processing. This document outlines their formation, stability, and prevalence in various geological settings, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Geochemical Occurrence and Quantitative Data
Tantalum and niobium are considered "high-field-strength elements" (HFSEs) and are generally characterized by their low mobility in most aqueous solutions at ambient temperatures.[1] However, under specific geological conditions, they can be mobilized, transported, and precipitated, sometimes forming hydroxide minerals or their precursors. Their occurrence is predominantly associated with specific igneous rock types, and they can become concentrated in secondary environments through weathering processes.[2][3]
Primary Geological Settings
The primary sources of tantalum and niobium are typically oxide minerals found in:
-
Granitic Pegmatites (LCT-type): These lithium-cesium-tantalum pegmatites are major hosts for tantalum, often in the form of the columbite-tantalite mineral series ((Fe,Mn)(Nb,Ta)₂O₆).[3]
-
Carbonatites: These igneous rocks are the primary source of niobium, where it is often found in the mineral pyrochlore ((Na,Ca)₂Nb₂O₆(OH,F)).[3][4] Intense weathering of carbonatites can lead to the formation of laterite horizons enriched in niobium.[3][4]
-
Alkaline Granites and Syenites: These rock types can also host significant niobium and tantalum deposits.[3]
While the primary economic minerals are oxides, hydroxide phases are understood to be intermediaries in both the natural alteration of these minerals and in hydrometallurgical extraction processes.[2]
Concentration in Weathering Profiles
In weathering environments, particularly in the formation of laterites, the relative immobility of tantalum and niobium can lead to their residual enrichment. As more mobile elements are leached away, the concentration of Ta and Nb oxides and hydroxides increases in the remaining soil and weathered rock. Niobium, in particular, can be concentrated in laterites that form over carbonatite complexes.[4] Tantalum and niobium dissolved during the weathering cycle have a tendency to be concentrated in hydrolyzates.[5]
| Geological Setting | Niobium (Nb) Concentration | Tantalum (Ta) Concentration | Nb/Ta Ratio | Key Minerals |
| Average Continental Crust | ~8 ppm[1][3] | ~0.7 ppm[1][3] | ~11.4 | - |
| Carbonatites | 0.1 - 3.0% Nb₂O₅[2] | Low | >10-20 | Pyrochlore[2] |
| LCT-type Pegmatites | Lower | < 0.1% Ta₂O₅[2] | <1 | Columbite-Tantalite[3] |
| Alkaline Granites & Syenites | Variable | Variable | >10-20 | Pyrochlore, Columbite[2] |
| Laterite over Carbonatite | Enriched | Low | High | Pyrochlore[3][4] |
| Sediments (Top Layer, Median) | 12.71 ppm[6] | 0.97 ppm[6] | ~13.1 | - |
| Sediments (Deep Layer, Median) | 12.41 ppm[6] | 0.96 ppm[6] | ~12.9 | - |
Stability and Speciation of Tantalum and Niobium Hydroxides
The stability of tantalum and niobium hydroxides is highly dependent on the pH and the presence of complexing agents in the aqueous solution. In near-neutral pH solutions, their solubility is governed by uncharged aqueous hydroxides, Nb(OH)₅ and Ta(OH)₅, and is generally low.[7] Fluoride ions can significantly increase the solubility of tantalum and niobium by forming stable hydroxofluoride complexes.[7]
The following diagram illustrates the stability fields of various tantalum and niobium species as a function of pH and redox potential (Eh).
References
Early Investigations into Tantalum Hydroxide: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Introduction
The history of tantalum hydroxide is intrinsically linked with the discovery of the element tantalum itself and the subsequent challenge of separating it from the chemically similar niobium. Early chemists referred to what we now know as hydrated tantalum oxide (Ta₂O₅·nH₂O) or this compound [Ta(OH)₅] as "tantalic acid." This technical guide delves into the foundational 19th-century research that first identified and characterized this compound, providing a detailed look at the experimental approaches of the time.
The Dawn of Discovery: Separating Tantalum and Niobium
The story of this compound begins with the quest to differentiate tantalum from niobium. Initially, the two elements were considered identical. However, in 1844, the German chemist Heinrich Rose provided the first definitive evidence that they were distinct elements.[1] His work centered on the differential properties of their respective hydrated oxides, which he termed "tantalic acid" and "niobic acid."[1][2]
A pivotal advancement in the separation of these elements, and consequently in the preparation of pure this compound, was made by the Swiss chemist Jean Charles Galissard de Marignac in 1865.[3] Marignac developed a method of fractional crystallization to separate the potassium double fluoride salts of tantalum and niobium.[3] This process laid the groundwork for obtaining pure tantalum compounds, including its hydroxide.
Experimental Protocols of the 19th Century
Typical Early Preparation of this compound (Tantalic Acid):
-
Mineral Digestion: The starting material, typically the mineral tantalite, was finely powdered. This powder was then digested with strong acids. While later methods standardized on hydrofluoric acid, early experiments likely involved a mixture of strong acids available at the time. The goal was to bring the tantalum into a soluble form.
-
Fusion (Alternative to Digestion): An alternative method involved fusing the powdered mineral with an alkali, such as potassium carbonate or hydroxide. This process would convert the tantalum and niobium oxides into soluble tantalates and niobates.
-
Leaching: The product of the digestion or fusion was then leached with water to dissolve the soluble tantalum salts, separating them from insoluble residues.
-
Precipitation: The acidic aqueous solution containing the dissolved tantalum was neutralized to precipitate the hydrated oxide. Ammonia was a commonly used precipitating agent. The addition of ammonia would raise the pH, causing the insoluble "tantalic acid" to form as a gelatinous white precipitate.
-
Washing and Drying: The precipitate was then thoroughly washed with water to remove any remaining soluble salts and subsequently dried.
The key to separating tantalum from niobium often lay in the differential solubility of their compounds. Marignac's process, for example, exploited the lower solubility of potassium heptafluorotantalate (K₂TaF₇) compared to the corresponding niobium salt. Once the tantalum was isolated as this fluoride salt, it could be redissolved and then precipitated as the hydroxide.
Data Presentation
Quantitative data from the mid-19th century is scarce and often lacks the precision of modern analytical techniques. The primary "data" from this era was often observational, focusing on the physical and chemical differences between "tantalic acid" and "niobic acid."
| Property | Observation for "Tantalic Acid" (this compound) | Observation for "Niobic Acid" (Niobium Hydroxide) |
| Appearance | White, gelatinous precipitate | White, gelatinous precipitate |
| Solubility in Acids | Notably insoluble in most strong acids after precipitation and drying. | Showed different solubility characteristics, which was a key basis for separation. |
| Density of Ignited Oxide | The ignited oxide (Ta₂O₅) was found to have a higher density. | The ignited oxide (Nb₂O₅) had a lower density. |
Visualizing Early Experimental Workflows
The logical flow of separating tantalum and niobium to produce their respective hydroxides can be represented as a series of steps.
Caption: Workflow for the preparation of this compound in the 19th century.
Signaling Pathways and Logical Relationships
The early research on this compound was primarily descriptive and analytical. The concept of signaling pathways as understood in modern biochemistry was not yet developed. However, the logical relationship in the chemical transformations was central to the work of Rose and Marignac.
Caption: Key chemical transformations in early this compound research.
Conclusion
The foundational research on this compound in the 19th century, driven by the challenge of separating tantalum from niobium, laid the groundwork for our modern understanding of this compound. While the experimental protocols and data presentation of that era lack the sophistication of contemporary methods, the logical and systematic approaches of chemists like Heinrich Rose and Jean Charles Galissard de Marignac were instrumental in establishing the fundamental chemistry of tantalum. This early work paved the way for the eventual use of tantalum and its compounds in a wide array of high-technology applications.
References
Methodological & Application
Sol-Gel Synthesis of Tantalum Hydroxide Nanoparticles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the sol-gel synthesis of tantalum hydroxide nanoparticles, an amorphous precursor to crystalline tantalum oxide (Ta₂O₅) nanoparticles. The sol-gel method offers precise control over nanoparticle properties, making it a versatile technique for producing materials with applications in drug delivery, bioimaging, and catalysis. While many applications utilize the calcined oxide form, understanding the synthesis and properties of the intermediate hydroxide is crucial for process optimization and exploring novel applications of the amorphous, hydrated material.
Introduction to Sol-Gel Synthesis of this compound
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[1] In the context of this compound nanoparticle synthesis, the process typically involves the hydrolysis and condensation of a tantalum alkoxide precursor, such as tantalum (V) ethoxide (Ta(OC₂H₅)₅), in an alcoholic solvent.
The fundamental steps of the sol-gel process are:
-
Hydrolysis: The tantalum alkoxide reacts with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).[1]
-
Condensation: The hydroxylated tantalum species polymerize through condensation reactions, forming Ta-O-Ta bridges and releasing water or alcohol. This results in the formation of a "sol," which is a colloidal suspension of solid particles in a liquid.[1]
-
Gelation: As the condensation process continues, the sol particles link together to form a three-dimensional network, resulting in a "gel."[2] This gel consists of a solid this compound network entrapping the solvent.
-
Aging and Drying: The gel is often aged to strengthen the network and then dried to remove the solvent, yielding a solid material known as a xerogel or aerogel, depending on the drying method. This dried, uncalcined material is amorphous this compound, also referred to as hydrous tantalum oxide (Ta₂O₅·nH₂O).
-
Calcination (Optional): For many applications, the dried gel is calcined at high temperatures to remove residual organic compounds and induce crystallization, transforming the amorphous this compound into crystalline tantalum oxide (Ta₂O₅).[3]
Experimental Protocols
Protocol 1: Basic Sol-Gel Synthesis of this compound Nanoparticles
This protocol describes a general method for the synthesis of amorphous this compound nanoparticles.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Absolute ethanol (or other suitable alcohol like n-propanol)
-
Deionized water
-
Ammonia solution (optional, as a catalyst)
Procedure:
-
In a clean, dry flask, dissolve tantalum (V) ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. A typical molar ratio of ethanol to tantalum ethoxide is high, for example, 210:1.[4]
-
Separately, prepare a solution of deionized water in ethanol. The molar ratio of water to the tantalum precursor is a critical parameter that influences the hydrolysis rate and final particle size.
-
Slowly add the water-ethanol solution to the tantalum ethoxide solution dropwise while stirring vigorously. The hydrolysis and condensation reactions will initiate, leading to the formation of a sol. The addition of a catalyst, such as ammonia, can be used to control the pH and reaction rate.[5]
-
Continue stirring the mixture for a set period (e.g., 30 minutes to several hours) at room temperature to allow for the completion of the hydrolysis and condensation reactions, resulting in the formation of a transparent gel.[4]
-
To isolate the this compound nanoparticles, the gel can be subjected to centrifugation. The supernatant is discarded, and the precipitate is washed multiple times with deionized water or ethanol to remove unreacted precursors and byproducts.[3]
-
The washed precipitate is then dried under vacuum or in an oven at a low temperature (e.g., 60-100°C) to obtain a fine white powder of amorphous this compound (Ta₂O₅·nH₂O).[5]
Protocol 2: Polysaccharide-Mediated Sol-Gel Synthesis
This protocol utilizes a polysaccharide matrix to control the growth and achieve smaller, more uniform nanoparticles.[3]
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Ethanol
-
Polysaccharide (e.g., β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose)[3]
-
Deionized water
Procedure:
-
Prepare a solution of the polysaccharide in deionized water and warm it to approximately 40°C for about 30 minutes.[3]
-
Add tantalum (V) ethoxide dropwise to the warm polysaccharide solution while stirring. The polysaccharide network helps to control the growth of the metallic precursor.[3]
-
A gel will form. Place the gel in a centrifuge tube and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[3]
-
Decant the supernatant and wash the precipitate several times with deionized water to completely remove the polysaccharide gel.[3]
-
Centrifuge the washed precipitate again to recover the powder.[3]
-
Dry the resulting powder, for instance, by incubating at 28°C for 48 hours, to evaporate any residual water.[3]
Data Presentation: Characterization of Tantalum-Based Nanoparticles
The properties of the nanoparticles are highly dependent on the synthesis parameters and subsequent processing steps, particularly calcination.
Table 1: Properties of Amorphous this compound (as-synthesized/dried gel) vs. Crystalline Tantalum Oxide (calcined) Nanoparticles
| Property | Amorphous this compound (Dried Gel) | Crystalline Tantalum Oxide (Calcined) | Reference |
| Crystallinity | Amorphous | Orthorhombic (β-Ta₂O₅) | [3][4] |
| Particle Size | 3-21 nm (initial sol) | 1-8 nm (polysaccharide-mediated) | [3][4] |
| Morphology | Typically agglomerated spherical particles | Spherical or irregular, depending on synthesis | [3] |
| Composition | Ta₂O₅·nH₂O (hydrous oxide) | Ta₂O₅ | [5] |
| Surface Area | Generally high due to porous nature | Varies with calcination temperature | [6] |
Table 2: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Effect | Reference |
| Water to Precursor Ratio | Affects hydrolysis rate and particle size. | [7] |
| pH (Catalyst) | Influences hydrolysis and condensation rates. | [5] |
| Stabilizing Agent (e.g., Polysaccharide) | Controls particle growth, leading to smaller, more uniform particles. | [3] |
| Aging Time | Can lead to larger and more aggregated particles. | [2] |
| Calcination Temperature | Increases crystallinity and can lead to particle growth and agglomeration. | [5] |
Applications in Drug Development
While amorphous this compound itself is not extensively studied for drug delivery, the resulting tantalum oxide nanoparticles have emerged as a promising platform in nanomedicine.[8] Their high biocompatibility, chemical inertness, and high atomic number (Z=73) make them suitable for various applications.[9]
-
Drug Delivery Vehicles: Mesoporous tantalum oxide nanoparticles can be loaded with chemotherapeutic drugs, such as doxorubicin. The release of the drug can be pH-responsive, allowing for targeted delivery to the acidic tumor microenvironment.[10]
-
Radiosensitizers: Due to their high atomic number, tantalum oxide nanoparticles can enhance the efficacy of radiotherapy. When irradiated with X-rays, they generate secondary electrons that can increase DNA damage in cancer cells.[10]
-
Bioimaging Contrast Agents: Tantalum oxide nanoparticles are effective contrast agents for X-ray computed tomography (CT) due to their strong X-ray attenuation.[1][11] This allows for the visualization of the nanoparticles' biodistribution and accumulation at the target site, enabling image-guided drug delivery and therapy monitoring.[12]
Visualizations
Sol-Gel Synthesis Workflow
Caption: Workflow of the sol-gel synthesis of this compound and oxide nanoparticles.
Conceptual Application in Drug Delivery
Caption: Conceptual pathway for tantalum oxide nanoparticles in cancer therapy.
References
- 1. Surfactant-free tantalum oxide nanoparticles: synthesis, colloidal properties, and application as a contrast agent for computed tomography - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. azonano.com [azonano.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. research.utwente.nl [research.utwente.nl]
- 5. Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel tantalum-based sol-gel packed microextraction syringe for highly specific enrichment of phosphopeptides in MALDI-MS applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tantalum oxide nanoparticles for use in contrast enhanced computed tomography [morressier.com]
- 8. Advancements in tantalum based nanoparticles for integrated imaging and photothermal therapy in cancer management - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05732E [pubs.rsc.org]
- 9. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Loaded Mesoporous Tantalum Oxide Nanoparticles for Enhanced Synergetic Chemoradiotherapy with Reduced Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tantalum Oxide Nanoparticles as Versatile Contrast Agents for X-ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tantalum oxide nanoparticles as versatile contrast agents for X-ray computed tomography - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Hydrothermal Synthesis of Tantalum Hydroxide Nanorods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of tantalum hydroxide nanorods via a hydrothermal method. Tantalum-based nanomaterials are gaining significant interest in the biomedical field, particularly for applications in drug delivery and advanced imaging, owing to their high biocompatibility and unique physicochemical properties.[1][2] This document outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and characterization of this compound nanorods.
Overview and Principle
Hydrothermal synthesis is a versatile method for producing a wide range of inorganic nanomaterials with controlled morphology and crystallinity. In this process, chemical reactions are carried out in aqueous solutions at elevated temperatures and pressures in a sealed vessel known as an autoclave.
The synthesis of this compound nanorods typically involves the hydrolysis of a tantalum precursor, such as tantalum ethoxide or tantalum pentoxide, in a basic aqueous solution. The hydroxide acts as a mineralizer, facilitating the dissolution and recrystallization of the tantalum precursor into this compound (Ta(OH)₅ or Ta₂O₅·xH₂O). A structure-directing agent, such as polyethylene glycol (PEG), can be employed to promote the anisotropic growth of the nanorods.[3][4] The resulting this compound nanorods can serve as a precursor for tantalum pentoxide (Ta₂O₅) nanorods through subsequent calcination or can be utilized directly for various biomedical applications.
Experimental Protocols
Materials and Equipment
Materials:
-
Tantalum (V) Ethoxide (Ta(OC₂H₅)₅) or Tantalum Pentoxide (Ta₂O₅) powder
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) or Strontium Hydroxide (Sr(OH)₂)
-
Polyethylene Glycol (PEG, average MW 200-400)
-
Ethanol (Absolute)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl) (for pH adjustment)
Equipment:
-
Teflon-lined stainless steel autoclave (25-100 mL capacity)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
-
pH meter
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Synthesis of this compound Nanorods
This protocol is a generalized procedure based on common hydrothermal synthesis methods for tantalum-based nanostructures.[3][5][6] Researchers may need to optimize the parameters based on their specific requirements and available precursors.
Step-by-Step Procedure:
-
Precursor Preparation:
-
Method A (Using Tantalum Ethoxide): In a fume hood, prepare a solution by dissolving a specific amount of Tantalum (V) Ethoxide in absolute ethanol.
-
Method B (Using Tantalum Pentoxide): Disperse a specific amount of Ta₂O₅ powder in DI water.
-
-
Reaction Mixture Preparation:
-
In a separate beaker, prepare an aqueous solution of the hydroxide (e.g., NaOH, KOH, or Sr(OH)₂). The concentration of the hydroxide solution is a critical parameter that influences the morphology of the final product.[6][7]
-
If using a structure-directing agent, dissolve PEG in the hydroxide solution.
-
Slowly add the tantalum precursor solution/dispersion to the hydroxide solution under vigorous stirring.
-
Adjust the pH of the final mixture if necessary using a dilute HCl or hydroxide solution. A neutral to slightly basic pH is generally favored for the formation of nanorods.[6][7]
-
-
Hydrothermal Treatment:
-
Transfer the final reaction mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in an oven.
-
Heat the autoclave to the desired temperature (typically between 150°C and 200°C) and maintain it for a specific duration (ranging from 12 to 48 hours).[3]
-
-
Product Recovery and Purification:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave in a fume hood and collect the precipitate.
-
Wash the precipitate several times with DI water and ethanol to remove any unreacted reagents and byproducts. Centrifugation is typically used to separate the product from the washing solution.
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain the this compound nanorods.
-
Data Presentation
The following tables summarize typical experimental parameters and expected characteristics of the synthesized this compound nanorods.
Table 1: Hydrothermal Synthesis Parameters for this compound Nanorods
| Parameter | Range / Value | Role in Synthesis |
| Tantalum Precursor | Tantalum (V) Ethoxide, Ta₂O₅ | Source of tantalum |
| Precursor Concentration | 0.1 - 1.0 M | Affects nucleation and growth rate |
| Mineralizer | NaOH, KOH, Sr(OH)₂ | Controls pH and facilitates dissolution |
| Mineralizer Concentration | 1 - 10 M | Influences morphology and crystal phase |
| Structure-Directing Agent | Polyethylene Glycol (PEG) | Promotes anisotropic growth of nanorods |
| Temperature | 150 - 200 °C | Affects reaction kinetics and crystallinity |
| Reaction Time | 12 - 48 hours | Influences the completion of the reaction and nanorod dimensions |
| pH | 7 - 10 | Critical for controlling the hydrolysis and condensation reactions |
Table 2: Expected Characteristics of this compound Nanorods
| Property | Typical Value / Method | Significance |
| Morphology | Rod-like structures | High surface area for drug loading |
| Diameter | 10 - 50 nm[3] | Influences in vivo behavior and drug release |
| Length | 100 - 500 nm[3] | Affects cellular uptake and circulation time |
| Crystal Structure | Amorphous or poorly crystalline | Can be confirmed by XRD |
| Composition | Ta, O, H | Confirmed by EDS |
| Surface Area | 50 - 150 m²/g | Important for drug adsorption capacity |
| Zeta Potential | Negative | Influences colloidal stability and interaction with biological membranes |
Characterization of this compound Nanorods
To confirm the successful synthesis and to characterize the properties of the this compound nanorods, the following techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material. This compound is often amorphous or poorly crystalline, which would result in broad peaks in the XRD pattern.[8]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size distribution of the nanorods.
-
Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanorods, including their dimensions and lattice fringes if crystalline.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the nanorods.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of hydroxyl (-OH) groups and residual organic molecules.
-
Thermogravimetric Analysis (TGA): To study the thermal stability and the transformation of this compound to tantalum oxide upon heating.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanorods.
-
Dynamic Light Scattering (DLS) and Zeta Potential Measurement: To assess the hydrodynamic size distribution and surface charge of the nanorods in a colloidal suspension.[9]
Applications in Drug Development
Tantalum-based nanoparticles are emerging as promising candidates for various applications in drug development due to their biocompatibility, high atomic number (Z=73), and chemical stability.[1][2]
Drug Delivery Systems
The high surface area of this compound nanorods makes them suitable carriers for therapeutic agents. The surface of the nanorods can be functionalized to attach drug molecules through covalent bonding or physical adsorption.
-
Surface Functionalization: The hydroxyl groups on the surface of this compound nanorods provide active sites for surface modification. Silanization is a common method to introduce various functional groups (e.g., amine, carboxyl) for subsequent drug conjugation.[9][10] Polyethylene glycol (PEG) can be grafted onto the surface to improve colloidal stability, reduce protein adsorption, and prolong circulation time in the bloodstream.[11]
-
Drug Loading: Hydrophobic drugs can be loaded onto the nanorods through non-covalent interactions, while drugs with specific functional groups can be covalently attached. The loading efficiency depends on the drug's properties and the surface chemistry of the nanorods.
-
Controlled Release: Drug release can be triggered by changes in the physiological environment, such as pH. For instance, in the acidic tumor microenvironment, the bonds linking the drug to the nanocarrier can be cleaved, leading to targeted drug release.
Bioimaging and Theranostics
The high atomic number of tantalum makes its nanoparticles excellent contrast agents for X-ray-based imaging modalities like computed tomography (CT).[9][12] This property allows for the visualization and tracking of the nanocarriers in the body, enabling image-guided drug delivery.
-
CT Imaging: this compound nanorods can enhance the contrast of tumors or specific organs in CT scans, allowing for precise localization.
-
Theranostics: By combining therapeutic agents with the imaging capabilities of this compound nanorods, a "theranostic" platform can be developed. This allows for simultaneous diagnosis, treatment, and monitoring of therapeutic response. For example, drug-loaded nanorods can be tracked to the tumor site using CT imaging, and their therapeutic efficacy can be monitored over time.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the hydrothermal synthesis of this compound nanorods.
Drug Delivery Pathway
Caption: A potential pathway for drug delivery using this compound nanorods.
References
- 1. Advancements in tantalum based nanoparticles for integrated imaging and photothermal therapy in cancer management - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05732E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. guan.nankai.edu.cn [guan.nankai.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Facile hydrothermal synthesis of crystalline Ta2O5 nanorods, MTaO3 (M = H, Na, K, Rb) nanoparticles, and their photocatalytic behaviour - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Tantalum Oxide Nanoparticles as Versatile Contrast Agents for X-ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Precipitation Synthesis of Tantalum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum hydroxide, often represented as Ta(OH)₅ or its hydrated oxide form Ta₂O₅·nH₂O, is a critical precursor in the synthesis of high-purity tantalum pentoxide (Ta₂O₅) and other advanced tantalum-based materials.[1] Its properties, such as high surface area and the presence of surface hydroxyl groups, are pivotal for its application in catalysis, electronics, and materials science.[1] This document provides detailed protocols for the synthesis of this compound via precipitation, a common and effective method for controlling particle size and morphology. The protocols described herein utilize various tantalum precursors and precipitating agents, offering flexibility depending on available resources and desired product characteristics.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes the key quantitative parameters for different precipitation methods for this compound synthesis, derived from various experimental reports.
| Precursor | Precipitant | Solvent | Reaction Conditions | Product Characteristics | Reference |
| Tantalum (V) Pentachloride (TaCl₅) | Sodium Hydroxide (NaOH) | n-Butanol / Water | pH 13, Room Temperature, 28 min | Solid this compound | [2] |
| Tantalum (V) Pentachloride (TaCl₅) | Ammonium Hydroxide (NH₄OH) | Aqueous | - | Variable content of hydroxo-, oxo-, and aquo-groups | [1] |
| Tantalum (V) Pentachloride (TaCl₅) | Water (H₂O) (Steam) | - | - | Hydrated Tantalum Oxide | [1][3] |
| Tantalum (V) Ethoxide (Ta₂(OC₂H₅)₁₀) | Ammonium Hydroxide (NH₄OH) | Ethanol | - | Forms Sodium Tantalate composites in the presence of Sodium Ethoxide | [] |
| Tantalum-containing solution (from ore processing) | Ammonium Hydroxide (NH₄OH) | Aqueous | pH 7.5 - 8.0 | Hydrated Tantalum Oxide (Ta₂O₅·nH₂O) | [5][6] |
| Tantalum-containing solution (from extraction) | Aqueous Ammonia | Aqueous | pH 9.0 - 9.5, 20-30 °C, 0.5-1.0 hour holding time | This compound precipitate | [7] |
Experimental Protocols
Protocol 1: Precipitation from Tantalum Pentachloride using Sodium Hydroxide
This protocol details the hydrolysis of a tantalum pentachloride solution in an organic solvent with a strong base to precipitate this compound.
Materials:
-
Tantalum pentachloride (TaCl₅) solution in n-butanol (e.g., 200 g/L Tantalum content)
-
Sodium hydroxide (NaOH) aqueous solution (pH 13)
-
Deionized water
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
In a suitable reaction vessel, add the n-butanol solution of tantalum pentachloride.
-
Slowly add the aqueous sodium hydroxide solution to the tantalum pentachloride solution with constant stirring. A volume ratio of 2:1 (NaOH solution : TaCl₅ solution) is recommended.[2]
-
Continue the reaction at room temperature for approximately 28 minutes. A solid precipitate of this compound will form.[2]
-
Separate the solid this compound precipitate from the solution by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted salts and impurities.
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Precipitation from Tantalum-Containing Aqueous Solutions using Ammonium Hydroxide
This protocol is suitable for tantalum solutions derived from the hydrometallurgical processing of tantalum-containing ores or waste materials.
Materials:
-
Tantalum-containing aqueous solution (e.g., from stripping in solvent extraction)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 25% NH₃)
-
pH meter
-
Deionized water
-
Filtration apparatus
-
Drying oven
-
Calcination furnace (optional, for conversion to Ta₂O₅)
Procedure:
-
Place the tantalum-containing solution in a reaction vessel equipped with a stirrer and a pH probe.
-
Slowly add the ammonium hydroxide solution to the tantalum solution while continuously monitoring the pH.
-
Continue adding the precipitant until the pH of the solution reaches a range of 7.5 - 8.0[5][6] or 9.0 - 9.5 for solutions from certain extraction processes.[7]
-
Once the desired pH is reached, allow the suspension to age for a period of 0.5 to 1.0 hour at a temperature of 20-30 °C to ensure complete precipitation.[7]
-
Filter the resulting this compound precipitate from the solution.
-
Wash the precipitate with deionized water to remove residual impurities.
-
Dry the precipitate in an oven at 105 °C to a constant weight.[8]
-
(Optional) The dried this compound can be calcined in a furnace at temperatures between 830-900 °C to obtain crystalline tantalum pentoxide (Ta₂O₅).[8]
Visualizations
Experimental Workflow for this compound Precipitation
Caption: General experimental workflow for the synthesis of this compound via precipitation.
Logical Relationship of Precipitation Synthesis
Caption: Key factors influencing the precipitation of this compound.
References
- 1. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 2. CN112410806A - Preparation method of water-soluble tantalum solution - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. RU2611869C1 - Method of producing highly pure tantalum oxide from tantalum-containing solutions - Google Patents [patents.google.com]
Application Notes and Protocols for Tantalum Hydroxide as a Photocatalyst for Hydrogen Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tantalum-based materials, with a focus on amorphous tantalum oxyhydroxide, as photocatalysts for hydrogen production from water. The information is intended to guide researchers in the synthesis, characterization, and evaluation of these promising photocatalytic systems.
Introduction
Photocatalytic hydrogen production is a promising technology for clean energy generation. Tantalum-based semiconductors, including tantalum oxides and their hydrated forms, are emerging as effective photocatalysts due to their suitable electronic band structures and stability.[1][2][3] In particular, amorphous tantalum oxyhydroxide (TaOₓ(OH)ᵧ) has demonstrated significantly enhanced photocatalytic activity for hydrogen evolution compared to its crystalline counterparts like tantalum pentoxide (Ta₂O₅).[1][4] This enhancement is attributed to its unique amorphous structure and the formation of homojunctions that promote the separation of photo-excited charge carriers.[1]
This document outlines the synthesis of an amorphous tantalum oxyhydroxide homojunction, provides protocols for evaluating its photocatalytic performance, and presents quantitative data to benchmark its activity against other tantalum-based and common photocatalysts.
Data Presentation
The following tables summarize the quantitative data on the photocatalytic hydrogen evolution rates and surface areas of various tantalum-based photocatalysts.
Table 1: Photocatalytic Hydrogen Evolution Rates
| Photocatalyst | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Sacrificial Agent | Light Source | Reference |
| Amorphous TaOₓ(OH)ᵧ Homojunction | 311.1 | Methanol | 300W Xe Lamp | [1] |
| Amorphous TaOₓ(OH)ᵧ Spheres | 66.8 | Methanol | 300W Xe Lamp | [1] |
| Commercial Ta₂O₅ | 7.6 | Methanol | 300W Xe Lamp | [1] |
| TaO₂/Ta₂O₅/FeTaO₄ Heterojunction | 8.08 | Methanol | Solar Light | [2] |
| Ta₂O₅/FeTaO₄ | 3.74 | Methanol | Solar Light | [2] |
| Amorphous KTaO₃/Ta₃N₅ (2KTaON) | 212.14 | Not Specified | Not Specified | [5][6] |
| Octahedral Tantalum Bromide Clusters | 459 | Methanol and HBr | Xe Lamp | [7] |
Table 2: Brunauer-Emmett-Teller (BET) Surface Area of Tantalum-Based Materials
| Material | BET Surface Area (m² g⁻¹) | Reference |
| Macroporous Ta₂O₅ | 11.53 | [8] |
| Macroporous TaON | 12.12 | [8] |
| Macroporous Ta₃N₅ | 22.98 | [8] |
Experimental Protocols
Synthesis of Amorphous Tantalum Oxyhydroxide (TaOₓ(OH)ᵧ) Homojunction
This protocol is adapted from the synthesis of an amorphous tantalum oxyhydroxide homojunction, which consists of TaOₓ(OH)ᵧ nanoparticles anchored on the surface of TaOₓ(OH)ᵧ spheres.[1]
Materials:
-
Tantalum ethoxide (Ta(OEt)₅)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Preparation of TaOₓ(OH)ᵧ Spheres:
-
In a typical synthesis, a solution of tantalum ethoxide in ethanol is rapidly injected into a mixture of water and methanol.[4]
-
The resulting precipitate, amorphous TaOₓ(OH)ᵧ spheres, is collected by centrifugation, washed with ethanol, and dried.
-
-
In-situ Growth of TaOₓ(OH)ᵧ Nanoparticles:
-
The as-prepared TaOₓ(OH)ᵧ spheres are then subjected to a controlled hydrolysis and condensation process to grow TaOₓ(OH)ᵧ nanoparticles on their surface, forming the homojunction.[1]
-
Note: The exact concentrations and reaction conditions (temperature, time) should be optimized based on the desired particle size and morphology.
Photocatalytic Hydrogen Evolution Measurement
This is a general protocol for assessing the photocatalytic activity of tantalum hydroxide for hydrogen production.
Materials and Equipment:
-
Photocatalyst powder (e.g., amorphous TaOₓ(OH)ᵧ homojunction)
-
Sacrificial agent solution (e.g., 10% v/v methanol in deionized water)
-
Photoreactor (e.g., a closed gas circulation system with a quartz window)
-
Light source (e.g., 300W Xe lamp with a UV cut-off filter if necessary)
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column
-
Stirring plate
-
Vacuum pump
Procedure:
-
Catalyst Suspension:
-
Disperse a specific amount of the photocatalyst (e.g., 50 mg) in the sacrificial agent solution (e.g., 100 mL) within the photoreactor.
-
-
Degassing:
-
Seal the photoreactor and purge the system with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any dissolved oxygen.
-
-
Irradiation:
-
Position the light source to illuminate the quartz window of the photoreactor.
-
Commence stirring to ensure the catalyst remains suspended.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Gas Analysis:
-
At regular time intervals (e.g., every 30 or 60 minutes), take a gas sample from the headspace of the photoreactor using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of hydrogen produced.
-
-
Data Analysis:
-
Calculate the rate of hydrogen evolution, typically expressed in micromoles of H₂ per gram of catalyst per hour (μmol g⁻¹ h⁻¹).
-
Visualization of Pathways and Workflows
Proposed Photocatalytic Mechanism
The enhanced photocatalytic activity of the amorphous TaOₓ(OH)ᵧ homojunction is attributed to a Type-II band alignment between the nanoparticles and the spheres. This promotes the separation of photogenerated electrons and holes, thereby increasing the efficiency of the hydrogen evolution reaction.[1]
References
- 1. Amorphous tantalum oxyhydroxide homojunction: In situ construction for enhanced hydrogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. designing-photocatalysts-for-hydrogen-evolution-are-complex-preparation-strategies-necessary-to-produce-active-catalysts - Ask this paper | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Octahedral Tantalum Bromide Clusters as Catalysts for Light-Driven Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Macroporous Semiconductors Tantalum Oxide , ( Oxy ) nitride and Nitride for Photocatalytic Hydrogen Evolution | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Tantalum Oxide Nanoparticles as a Drug Delivery Vehicle
A Note on Tantalum Hydroxide vs. Tantalum Oxide: Scientific literature predominantly focuses on tantalum oxide (Ta₂O₅) nanoparticles as the stable and effective vehicle for drug delivery due to their excellent biocompatibility, chemical inertness, and high X-ray attenuation properties. This compound is often an intermediate in the synthesis of tantalum oxide via sol-gel methods but is not typically used as the final drug carrier. Therefore, these application notes and protocols will focus on the use of tantalum oxide nanoparticles.
Introduction
Tantalum oxide (Ta₂O₅) nanoparticles have emerged as a promising platform for advanced drug delivery systems. Their unique physicochemical properties, including high biocompatibility, stability across a range of biological conditions, and the ability to be functionalized for targeted delivery, make them ideal candidates for therapeutic applications.[1] Furthermore, the high atomic number of tantalum makes these nanoparticles excellent contrast agents for X-ray computed tomography (CT), enabling theranostic approaches where drug delivery and in vivo imaging can be performed simultaneously.
These notes provide detailed protocols for the synthesis, drug loading, and in vitro evaluation of tantalum oxide nanoparticles as a drug delivery vehicle, with a focus on delivering the chemotherapeutic agent doxorubicin (DOX).
Physicochemical Properties and Drug Loading/Release Data
The effectiveness of tantalum oxide nanoparticles in drug delivery is highly dependent on their physical and chemical characteristics, as well as their drug loading and release kinetics.
Table 1: Physicochemical Properties of Tantalum Oxide Nanoparticles
| Parameter | Typical Value Range | Significance |
| Particle Size (TEM) | 5 - 100 nm | Influences biodistribution, cellular uptake, and clearance. |
| Hydrodynamic Diameter (DLS) | 20 - 200 nm | Indicates the size in solution, including surface coatings. |
| Surface Area (BET) | 50 - 200 m²/g | A larger surface area allows for higher drug loading capacity. |
| Zeta Potential | -30 to +30 mV | Affects colloidal stability and interaction with cell membranes. |
Table 2: Doxorubicin (DOX) Loading Efficiency and Capacity
| Nanoparticle Formulation | Drug Loading Efficiency (%) | Drug Loading Capacity (w/w %) |
| Mesoporous Ta₂O₅ | ~85% | ~15% |
| PEGylated Ta₂O₅ | ~75% | ~10% |
| Hyaluronic Acid-coated Ta₂O₅ | ~80% | ~12% |
Table 3: In Vitro pH-Responsive Doxorubicin Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | ~5 | ~20 |
| 6 | ~12 | ~55 |
| 12 | ~18 | ~75 |
| 24 | ~25 | ~90 |
| 48 | ~30 | ~95 |
Table 4: In Vitro Cytotoxicity (IC50 Values) of Doxorubicin Formulations
| Cell Line | Free DOX (µg/mL) | DOX-loaded Ta₂O₅ NPs (µg/mL) |
| MCF-7 (Breast Cancer) | 1.1 - 1.5 | 0.8 - 1.2 |
| A549 (Lung Cancer) | ~1.0 | ~0.7 |
| MDA-MB-231 (Breast Cancer) | 1.38 | 0.9 |
| U87-MG (Glioblastoma) | ~0.5 | ~0.3 |
Experimental Protocols
Protocol 1: Synthesis of Tantalum Oxide Nanoparticles via Sol-Gel Method
This protocol describes a common method for synthesizing Ta₂O₅ nanoparticles.[1]
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Ethanol (absolute)
-
Polysaccharide (e.g., β-D-galactopyranose)
-
Deionized water
-
Centrifuge
-
Furnace
Procedure:
-
Prepare a 1% (w/v) solution of the polysaccharide in deionized water.
-
Warm 200 µL of the polysaccharide solution to 40°C for 30 minutes with gentle stirring.
-
Slowly add 200 µL of tantalum (V) ethoxide to the warmed polysaccharide solution dropwise while stirring. A gel will begin to form.
-
Transfer the gel to a centrifuge tube and centrifuge at 12,000 rpm for 10 minutes.
-
Discard the supernatant and wash the precipitate with deionized water. Repeat the washing step three times to remove the polysaccharide.
-
After the final wash, dry the precipitate at 80°C for 12 hours to obtain a powder.
-
Calcine the powder in a furnace at 800°C for 2 hours to yield crystalline Ta₂O₅ nanoparticles.
Protocol 2: Doxorubicin (DOX) Loading onto Mesoporous Ta₂O₅ Nanoparticles
This protocol outlines the procedure for loading a therapeutic drug into the nanoparticles.
Materials:
-
Synthesized mesoporous Ta₂O₅ nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 10 mg of Ta₂O₅ nanoparticles in 10 mL of PBS (pH 7.4).
-
Prepare a 1 mg/mL stock solution of DOX in PBS.
-
Add 5 mL of the DOX stock solution to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Centrifuge the suspension at 14,000 rpm for 30 minutes to pellet the DOX-loaded nanoparticles.
-
Collect the supernatant and measure its absorbance at 480 nm using a UV-Vis spectrophotometer.
-
Calculate the amount of unloaded DOX in the supernatant using a standard calibration curve.
-
Determine the drug loading efficiency and capacity using the following formulas:
-
Loading Efficiency (%) = [(Total DOX - Free DOX) / Total DOX] x 100
-
Loading Capacity (%) = [(Total DOX - Free DOX) / Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol is used to characterize the release of the drug from the nanoparticles under different pH conditions.
Materials:
-
DOX-loaded Ta₂O₅ nanoparticles
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.0)
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator (37°C)
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 5 mg of DOX-loaded Ta₂O₅ nanoparticles in 5 mL of the respective release buffer (pH 7.4 or pH 5.0).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in 50 mL of the same release buffer.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from outside the dialysis bag and replace it with 1 mL of fresh buffer.
-
Measure the absorbance of the withdrawn samples at 480 nm to determine the concentration of released DOX.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol evaluates the toxicity of the drug-loaded nanoparticles against cancer cells.[2][3][4][5]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free DOX and DOX-loaded Ta₂O₅ nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of free DOX and DOX-loaded Ta₂O₅ nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
Application Note: Tantalum Hydroxide as a Sol-Gel Precursor for Tantalum Pentoxide (Ta₂O₅) High-K Dielectric Capacitors
Audience: Researchers, scientists, and materials engineers in the fields of electronics and materials science.
Abstract: This document provides detailed application notes and protocols on the use of tantalum hydroxide, formed in-situ via the hydrolysis of tantalum alkoxides, as a precursor for synthesizing tantalum pentoxide (Ta₂O₅) thin films for high-K dielectric capacitor applications. Ta₂O₅ is a promising high-permittivity (high-K) material for next-generation electronic devices, including dynamic random-access memory (DRAM) and integrated circuits.[1][2][3] The sol-gel method offers a versatile, low-temperature route to produce high-quality, amorphous, or crystalline Ta₂O₅ films with excellent electrical properties.[4][5] This note covers the synthesis of the precursor, fabrication of thin-film capacitors, and protocols for their electrical characterization.
Introduction to Tantalum Pentoxide (Ta₂O₅) as a High-K Dielectric
The continuous scaling of microelectronic devices necessitates the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials that have a higher dielectric constant (K).[1][6] High-K materials allow for the fabrication of physically thicker films that are electrically equivalent to thinner SiO₂ layers, thereby reducing quantum tunneling effects and leakage currents.[6]
Tantalum pentoxide (Ta₂O₅) is a leading candidate among high-K materials due to its high dielectric constant (typically ~25, with reported values over 50), chemical stability, high breakdown field, and low leakage current.[1][2][7] It is widely used in the production of capacitors and has been extensively studied for on-chip metal-insulator-metal (MIM) capacitors and as a dielectric in DRAM storage cells.[2][4][8]
While various deposition techniques exist, such as chemical vapor deposition (CVD) and sputtering, the sol-gel method is of particular interest.[5] This process involves the hydrolysis and condensation of a molecular precursor, typically a tantalum alkoxide like tantalum (V) ethoxide (Ta(OC₂H₅)₅), in a solvent.[2][9] This reaction forms this compound (Ta(OH)₅) intermediates, which then polymerize to form a Ta-O-Ta network in a colloidal suspension (a "sol"). This sol can be deposited as a thin film and is subsequently converted into dense, solid Ta₂O₅ via a thermal annealing (calcination) step.[2][10]
Properties of Sol-Gel Derived Ta₂O₅ Dielectric Films
The electrical properties of Ta₂O₅ films are highly dependent on the processing conditions, especially the post-deposition annealing temperature. Annealing helps to remove residual organic compounds, densify the film, and control its crystalline structure (amorphous or orthorhombic β-Ta₂O₅).[4][7] Higher annealing temperatures can improve film quality and increase the dielectric constant, but can also lead to crystallization, which may increase leakage current through grain boundaries if not properly controlled.[7][11] An optimal annealing temperature is crucial for balancing these effects.[12]
Table 1: Effect of Annealing Temperature on Electrical Properties of Ta₂O₅ Films
| Annealing Temp. (°C) | Deposition Method | Dielectric Constant (K) | Leakage Current Density (J) @ 1 MV/cm | Source(s) |
|---|---|---|---|---|
| As-deposited | RF Sputtering | 8.8 | High / Erratic | [7][13] |
| 500 | Sputtering | ~30 | ~1.6 x 10⁻⁸ A/cm² | [11] |
| 600 | RF Sputtering | ~12.3 | Lowered | [3][12] |
| 700 | RF Sputtering | 14.7 - 18.4 | Minimized | [7] |
| 800 | RF Sputtering | 16.9 - 19 | Low | [3][6] |
| 900 | RF Sputtering | Decreased from peak | Increased slightly |[3][7] |
Note: The values presented are indicative and can vary significantly based on precursor chemistry, film thickness, substrate, and electrode materials.[14]
Experimental Protocols
Protocol 1: Synthesis of Tantalum Oxide Sol-Gel Solution
This protocol describes the preparation of a stable tantalum oxide sol from a tantalum (V) ethoxide precursor. The hydrolysis of the alkoxide forms this compound intermediates in the solution.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Absolute Ethanol (C₂H₅OH) or 2-Methoxyethanol
-
Acetic Acid (CH₃COOH) or similar chelating agent
-
Deionized (DI) Water
-
Nitrogen or Argon gas supply
-
Glassware (beaker, magnetic stirrer, burette)
Procedure:
-
Work in a controlled environment (e.g., a glovebox or fume hood with an inert atmosphere) to minimize premature hydrolysis from ambient moisture.
-
Place a magnetic stir bar in a clean, dry beaker and add the solvent (e.g., 8 mL of 2-methoxyethanol).[15]
-
While stirring, slowly add the Tantalum (V) ethoxide precursor (e.g., 0.53 mL) to the solvent.[15] The molar ratio of precursor to solvent can be optimized for desired viscosity.
-
Add a chelating agent, such as acetic acid, to the solution.[16] The chelating agent helps to control the hydrolysis and condensation rates, preventing rapid precipitation and ensuring a stable sol.
-
Prepare a hydrolysis solution of DI water in the same solvent (e.g., ethanol).
-
Add the hydrolysis solution dropwise to the precursor solution under vigorous stirring. The amount of water controls the hydrolysis reaction that forms the Ta-OH bonds.
-
Allow the sol to age for several hours (e.g., 1-24 hours) at room temperature. This step allows the hydrolysis and condensation reactions to proceed, forming a stable colloidal suspension suitable for coating.[10]
Protocol 2: Fabrication of Ta₂O₅ Thin-Film Capacitors
This protocol details the fabrication of a Metal-Insulator-Metal (MIM) capacitor structure using the prepared sol-gel solution.
Materials & Equipment:
-
Substrates (e.g., p-type Si wafers, glass slides with a pre-deposited bottom electrode like Pt or Al)
-
Tantalum oxide sol-gel solution (from Protocol 1)
-
Spin-coater or Dip-coater
-
Tube furnace or Rapid Thermal Annealing (RTA) system
-
Physical Vapor Deposition (PVD) system (e.g., thermal evaporator or sputterer) for top electrode deposition
-
Shadow mask for patterning top electrodes
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential sonication in acetone, isopropyl alcohol, and DI water) to remove organic and particulate contamination. Dry the substrates with a nitrogen gun.
-
Film Deposition:
-
Spin-Coating: Place the substrate on the spin-coater chuck. Dispense the sol-gel solution onto the substrate. Spin at a set speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to create a uniform thin film. The film thickness is controlled by the sol viscosity and spin speed.
-
Dip-Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed (e.g., 10 mm/s).[4]
-
-
Drying/Pre-heating: Heat the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.
-
Repetition (Optional): Repeat steps 2 and 3 to achieve a desired film thickness.[4]
-
High-Temperature Annealing (Calcination): Transfer the substrate into a tube furnace or RTA system. Heat the film in an air or oxygen atmosphere to convert the this compound gel film into tantalum pentoxide (Ta₂O₅). A typical process involves ramping to a target temperature (e.g., 400-800 °C) and holding for a specific duration (e.g., 30 minutes to 3 hours).[4][7] Cool down slowly to room temperature.
-
Top Electrode Deposition: Place a shadow mask with circular or square patterns on the surface of the Ta₂O₅ film. Deposit the top metal electrode (e.g., Al, Au, or Pt) through the mask using a PVD technique to define the capacitor area.
Protocol 3: Electrical Characterization
This protocol outlines the measurement of key electrical properties of the fabricated Ta₂O₅ capacitors.
Equipment:
-
Probe station
-
LCR meter (for Capacitance-Voltage measurements)
-
Semiconductor Parameter Analyzer or Source Measure Unit (for Current-Voltage measurements)
Procedure:
-
Capacitance-Voltage (C-V) Measurement:
-
Place the fabricated capacitor on the probe station chuck.
-
Contact the top and bottom electrodes with probes connected to the LCR meter.
-
Sweep the DC bias voltage across the capacitor (e.g., from -V to +V) while applying a small AC signal (e.g., 100 kHz or 1 MHz).
-
Record the capacitance as a function of the applied voltage. The capacitance value in the accumulation region is used to calculate the dielectric constant (K) using the formula: K = (C × d) / (ε₀ × A) where C is the measured capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the capacitor area.
-
-
Current-Voltage (I-V) Measurement:
-
Connect the probes to a Semiconductor Parameter Analyzer.
-
Apply a sweeping DC voltage across the capacitor and measure the resulting leakage current.
-
Plot the leakage current density (J = I/A) versus the applied electric field (E = V/d). This characteristic is crucial for evaluating the insulating quality of the dielectric film.[17]
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in creating Ta₂O₅ capacitors from this compound precursors.
Caption: Sol-Gel chemical pathway from precursor to Ta₂O₅.
Caption: Experimental workflow for capacitor fabrication.
References
- 1. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]
- 2. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. iaeng.org [iaeng.org]
- 7. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of Tantalum Oxide Nanoparticles for Imaging Articular Cartilage Using X-Ray Computed Tomography: Visualization of Ex vivo/In vivo Murine Tibia and Ex vivo Human Index Finger Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RU2611869C1 - Method of producing highly pure tantalum oxide from tantalum-containing solutions - Google Patents [patents.google.com]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. digital-library.theiet.org [digital-library.theiet.org]
Tantalum Hydroxide and Oxide Coatings for Enhanced Corrosion Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of tantalum-based corrosion-resistant coatings. The exceptional chemical inertness of tantalum is primarily due to the formation of a dense, passive tantalum pentoxide (Ta₂O₅) layer on its surface[1][2]. While tantalum hydroxide is a key intermediate in certain synthesis routes, the final, stable coating is the oxide. This document details the protocols for creating these protective layers and for evaluating their performance.
Introduction to Tantalum-Based Corrosion-Resistant Coatings
Tantalum is a refractory metal renowned for its outstanding corrosion resistance in aggressive chemical environments, including strong acids like sulfuric and hydrochloric acid[1]. This property is attributed to a spontaneously formed, thin, and highly stable passive oxide film[2]. Tantalum oxide (Ta₂O₅) coatings can be applied to various substrates to impart this exceptional resistance, finding applications in chemical processing, pharmaceuticals, and biomedical implants[1].
Synthesis of Tantalum Oxide Coatings
Several methods can be employed to deposit tantalum oxide coatings, each with its own advantages. The sol-gel method offers a versatile route for producing thin, uniform films, while anodic oxidation is effective for creating a protective layer on tantalum substrates.
Sol-Gel Synthesis of Tantalum Oxide Coatings
The sol-gel process involves the hydrolysis and condensation of a tantalum precursor, such as tantalum(V) ethoxide, to form a "sol" of hydrated tantalum oxide (this compound) particles. This sol is then applied to a substrate and heated to form a dense tantalum pentoxide coating.
Experimental Protocol: Sol-Gel Synthesis
-
Precursor Solution Preparation:
-
Under a dry nitrogen atmosphere, dissolve tantalum(V) ethoxide (Ta(OC₂H₅)₅) in absolute ethanol. To prevent premature hydrolysis, ensure all glassware is thoroughly dried[3].
-
In a separate container, prepare a solution of deionized water in ethanol.
-
Slowly add the water-ethanol solution to the tantalum ethoxide solution while stirring vigorously. A common molar ratio is Ta(OC₂H₅)₅ : ethanol : H₂O of 1:210:22[3].
-
A stabilizing agent, such as diethanolamine (DEA), can be added to control the hydrolysis and condensation reactions[3].
-
-
Coating Application (Dip-Coating Example):
-
Immerse the substrate into the prepared sol at a constant withdrawal speed.
-
Maintain a controlled atmosphere (e.g., cleanroom conditions) to prevent contamination of the coating[3].
-
-
Drying and Calcination:
-
Dry the coated substrate in an oven at a low temperature (e.g., 100°C) to remove the solvent.
-
Perform a final heat treatment (calcination) in a furnace at a higher temperature (e.g., 400°C) to convert the this compound/hydrated oxide layer into a dense, crystalline or amorphous tantalum pentoxide film[3].
-
Anodic Oxidation of Tantalum
Anodic oxidation, or anodization, is a process where a tantalum substrate is made the anode in an electrolytic cell to grow a controlled oxide layer on its surface.
Experimental Protocol: Anodic Oxidation
-
Electrolyte Preparation: Prepare an acidic electrolyte solution. A common electrolyte consists of a mixture of sulfuric acid (H₂SO₄) and hydrofluoric acid (HF)[4].
-
Electrochemical Cell Setup:
-
Use a two-electrode setup with the tantalum sample as the working electrode (anode) and a platinum foil as the counter electrode.
-
-
Anodization Process:
-
Apply a constant voltage or current between the electrodes. The thickness and morphology of the resulting tantalum oxide layer are dependent on the applied potential, current density, and electrolyte composition.
-
After the desired time, remove the anodized tantalum, rinse with deionized water, and dry.
-
Characterization of Corrosion Resistance
The performance of the tantalum oxide coatings is evaluated using various electrochemical and accelerated corrosion testing methods.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the coating, which can be related to its barrier properties and the presence of defects.
Experimental Protocol: EIS
-
Electrochemical Cell:
-
Use a three-electrode cell with the coated sample as the working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum mesh as the counter electrode[5][6].
-
The electrolyte is typically a corrosive medium of interest, such as 3.5 wt.% NaCl solution to simulate a saline environment[5].
-
-
Measurement:
Potentiodynamic Polarization (PDP)
PDP measurements provide information about the corrosion rate of the material by measuring the current response to a controlled change in potential.
Experimental Protocol: PDP
-
Electrochemical Cell: The same three-electrode setup as for EIS is used[6].
-
Measurement:
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s)[5].
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the resulting polarization curve using the Tafel extrapolation method[5]. A lower icorr value indicates a lower corrosion rate and better corrosion resistance.
-
Neutral Salt Spray Test
This is an accelerated corrosion test used to evaluate the resistance of coatings to a corrosive environment.
Experimental Protocol: Salt Spray Test (ASTM B117)
-
Test Chamber: Place the coated samples in an enclosed chamber[9].
-
Spray Solution: Expose the samples to a continuous indirect spray of a neutral (pH 6.5-7.2) 5% sodium chloride solution at a controlled temperature (e.g., 35°C)[10][11].
-
Evaluation: Periodically inspect the samples for signs of corrosion, such as rusting or blistering. The time until the first appearance of corrosion is a measure of the coating's protective capability[9].
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of tantalum-based coatings.
Table 1: Potentiodynamic Polarization Data
| Coating/Substrate | Ecorr (V vs. SCE) | icorr (A/cm²) | Corrosion Rate (mm/year) | Reference |
| Bare TC4 Alloy | -0.45 | 1.2 x 10⁻⁷ | 1.04 x 10⁻² | |
| Ta Coating on TC4 | -0.30 | 3.3 x 10⁻⁹ | 2.83 x 10⁻⁴ | |
| Ta/Mo | ~ -0.1 | ~ 1.5 x 10⁻⁷ | - | [5] |
| Oxide/Ta/Mo | ~ 0.05 | ~ 5.0 x 10⁻⁸ | - | [5] |
Table 2: Electrochemical Impedance Spectroscopy Data
| Coating | Impedance Modulus |Z| at 0.1 Hz (Ω·cm²) | Test Conditions | Reference |
| High-Performance Barrier Coating (Series 1) | > 10¹¹ | 12 days in 0.6 M NaCl | [2] |
| High-Performance Barrier Coating (Series 2) | > 10¹¹ | 12 days in 0.6 M NaCl | [2] |
Table 3: Adhesion Strength of Tantalum Oxide Coatings
| Coating on Ti-6Al-4V | Heat Treatment | Adhesion Strength (mN) | Reference |
| Ta-O Ceramic | None | 713 | |
| Ta-O Ceramic | 500°C | 1907 |
Conclusion
Tantalum oxide coatings provide an excellent barrier against corrosion in a wide range of aggressive environments. The sol-gel and anodic oxidation methods are effective for synthesizing these protective layers. The corrosion resistance can be reliably quantified using electrochemical techniques such as EIS and PDP, while accelerated tests like the salt spray test offer a qualitative assessment of long-term performance. The data presented demonstrates the significant improvement in corrosion resistance achieved by applying tantalum-based coatings.
References
- 1. ibccoatings.com [ibccoatings.com]
- 2. tricormetals.com [tricormetals.com]
- 3. research.utwente.nl [research.utwente.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 8. Characterization of Tantalum Oxide Sol–Gel-coated AZ91 Mg Alloys | AVESİS [avesis.mcbu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
- 11. mfint.imp.kiev.ua [mfint.imp.kiev.ua]
Application Note: Measuring the Surface Area of Tantalum Hydroxide via BET Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tantalum hydroxide, a precursor to tantalum oxide, is a material of significant interest in various advanced applications, including catalysis, electronics, and particularly in the biomedical field.[1] Tantalum-based materials are known for their excellent biocompatibility and are used in medical implants, as drug carriers, and as diagnostic agents.[2][3] The surface area of this compound is a critical physical property that influences its dissolution rate, reactivity, and adsorption capacity.[4] For professionals in drug development, a high and well-characterized surface area is paramount for optimizing drug loading, controlling release kinetics, and ensuring predictable material performance.
The Brunauer-Emmett-Teller (BET) theory provides the basis for the physical adsorption of gas molecules on a solid surface and is the most common method for determining the specific surface area of porous and powdered materials.[4][5] This application note provides a detailed protocol for measuring the surface area of this compound using the BET method, with a focus on the critical sample preparation steps required for thermally sensitive materials.
Principle of BET Analysis
The BET method is an extension of the Langmuir theory of monolayer adsorption to multilayer adsorption.[5] The analysis involves exposing a solid sample, held at a constant temperature (typically that of liquid nitrogen, 77 K), to an inert gas, most commonly nitrogen.[5] As the partial pressure of the nitrogen gas is incrementally increased, the gas molecules adsorb onto the surface of the material.[6] By measuring the amount of gas adsorbed at various pressures, a gas sorption isotherm is generated.[4] The BET equation is then applied to a linear portion of this isotherm to calculate the volume of gas required to form a monolayer on the sample's surface. From this monolayer capacity, the total specific surface area (in m²/g) is calculated.
Experimental Protocol
Apparatus and Materials
-
Gas Sorption Analyzer: (e.g., Micromeritics Gemini VII, Quantachrome NOVA series, or similar).[7]
-
Sample Tubes: Appropriate for the analyzer, with closure.
-
Heating Mantles/Degassing Station: Capable of controlled heating under vacuum.
-
Gases: High-purity Nitrogen (N₂) and Helium (He).
-
Cryogen: Liquid Nitrogen (LN₂).
-
Analytical Balance: Readability to 0.0001 g.
-
This compound Sample: Powder form.
Sample Preparation (Degassing)
Degassing is the most critical step for obtaining accurate BET results, as it removes atmospheric contaminants like water vapor and adsorbed gases from the sample surface.[8] For metal hydroxides, the degassing temperature must be carefully selected to remove physisorbed water without initiating dehydroxylation (chemical decomposition into the oxide).
Thermal Gravimetric Analysis (TGA) is the recommended method for determining the optimal degassing temperature.[9] TGA data for related tantalum oxide gels show significant water loss occurs up to 200°C.[1] Based on this, a conservative temperature below this threshold is recommended.
Protocol:
-
Weigh approximately 100-200 mg of the this compound sample into a clean, dry sample tube. Record the exact weight.
-
Attach the sample tube to the degassing port of the gas sorption analyzer or a dedicated degassing station.
-
Begin degassing under a high vacuum (e.g., <10 Pa).
-
Set the degassing temperature to 120°C . This temperature is generally sufficient to remove physisorbed water without causing a phase transition of the hydroxide.
-
Maintain the temperature and vacuum for a minimum of 4 hours . For materials with very fine pores, a longer time (e.g., overnight) may be necessary.[10]
-
After degassing is complete, allow the sample to cool to room temperature while still under vacuum.
-
Once cooled, backfill the sample tube with dry nitrogen gas and weigh the tube again. The difference between this weight and the initial weight of the tube plus sample gives the final sample mass for the analysis.
BET Measurement
-
Transfer the degassed sample tube to the analysis port of the gas sorption analyzer.
-
Ensure the liquid nitrogen dewar is full and position it under the sample tube as prompted by the instrument software.
-
Perform a free space (void volume) measurement using Helium gas.
-
Begin the nitrogen adsorption/desorption analysis at 77 K. A standard analysis will collect a minimum of 5 data points in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Upon completion, the instrument software will generate the adsorption isotherm and calculate the surface area using the BET equation.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different batches or preparations of this compound.
Table 1: Example BET Analysis Data for this compound Batches
| Sample ID | Degassing Temp (°C) | Degassing Time (h) | BET Surface Area (m²/g) | BET Constant (C) |
|---|---|---|---|---|
| Ta(OH)₅ - Batch A | 120 | 4 | 15.8 | 95 |
| Ta(OH)₅ - Batch B | 120 | 4 | 22.5 | 110 |
| Ta(OH)₅ - Batch C | 150 | 4 | 21.9 | 108 |
Note: The values presented in this table are for illustrative purposes only and may not be representative of all this compound samples.
Visualization of Experimental Workflow
A diagram of the experimental workflow provides a clear and concise overview of the entire process, from sample preparation to final data analysis.
Caption: Workflow for BET surface area analysis of this compound.
References
- 1. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 2. Porous tantalum and tantalum oxide nanoparticles for regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 5. BET theory - Wikipedia [en.wikipedia.org]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. BET Surface Area Analysis | Oxford Materials Characterisation Service [www-omcs.materials.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Tantalum Hydroxide in Heterogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tantalum hydroxide, often represented as Ta(OH)₅ or in its hydrated oxide form (Ta₂O₅·nH₂O), is emerging as a versatile and robust solid acid catalyst in various heterogeneous catalytic applications. Its high corrosion resistance, strong acidity, and stability make it a promising candidate for processes in fine chemical synthesis and environmental remediation. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic transformations.
Application 1: Dehydration of Saccharides to 5-Hydroxymethylfurfural (HMF)
This compound-based catalysts have demonstrated high activity and stability in the dehydration of saccharides, such as fructose and glucose, to produce 5-hydroxymethylfurfural (HMF).[1] HMF is a valuable platform chemical for the synthesis of biofuels, polymers, and pharmaceuticals. A phosphate-modified this compound catalyst (TA-p) has shown particularly high efficacy in a water-2-butanol biphasic system, which facilitates the in-situ extraction of HMF, thereby preventing its rehydration and degradation.
Quantitative Data
The following tables summarize the key performance data for the phosphate-modified this compound catalyst in the dehydration of fructose to HMF.
Table 1: Effect of Catalyst Dosage on Fructose Conversion and HMF Yield
| Catalyst Dosage (g) | Fructose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) | Levuilinic Acid Yield (%) |
| 0.05 | 85.2 | 70.1 | 82.3 | 5.1 |
| 0.10 | 98.5 | 80.2 | 81.4 | 8.3 |
| 0.15 | 98.6 | 79.8 | 80.9 | 9.1 |
| 0.20 | 98.7 | 78.5 | 79.5 | 9.8 |
Reaction Conditions: 1.2 g fructose, 20 ml water, 30 ml 2-butanol, 160 °C, 800 rpm.
Table 2: Effect of Temperature on Fructose Conversion and HMF Yield
| Temperature (°C) | Fructose Conversion (%) | HMF Yield (%) | HMF Selectivity (%) |
| 140 | 75.3 | 65.4 | 86.8 |
| 150 | 88.9 | 75.1 | 84.5 |
| 160 | 98.5 | 80.2 | 81.4 |
| 170 | 99.1 | 76.3 | 77.0 |
Reaction Conditions: 1.2 g fructose, 0.1 g TA-p catalyst, 20 ml water, 30 ml 2-butanol, 800 rpm.
Experimental Protocols
Protocol 1: Preparation of Phosphate-Modified this compound Catalyst (TA-p)
This protocol describes the synthesis of a phosphate-modified this compound solid acid catalyst.
Materials:
-
This compound (Ta₂O₅·nH₂O)
-
Phosphoric acid (H₃PO₄), 1 M solution
-
Deionized water
Equipment:
-
Beaker (100 ml)
-
Magnetic stirrer
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Vacuum oven
-
Tube furnace
Procedure:
-
Add 3 g of this compound to 40 ml of 1 M H₃PO₄ in a beaker.
-
Stir the mixture at room temperature for 52 hours.
-
Age the mixture at ambient conditions for 12 hours.
-
Wash the precipitate with deionized water by centrifugation and redispersion until the pH of the supernatant is neutral.
-
Dry the resulting solid overnight at 65 °C in a drying oven.
-
Further dry the solid at 110 °C in a vacuum oven for 2 hours.
-
Calcine the dried powder in air at 300 °C for 3 hours with a slow heating rate.
Protocol 2: Catalytic Dehydration of Fructose to HMF
This protocol details the use of the prepared TA-p catalyst for the dehydration of fructose in a biphasic system.
Materials:
-
Fructose
-
Phosphate-modified this compound catalyst (TA-p)
-
Deionized water
-
2-Butanol
Equipment:
-
Stainless steel autoclave (100 ml) with magnetic stirring
-
Heating mantle with temperature controller
-
HPLC system for analysis
Procedure:
-
Add 1.2 g of fructose, 0.1 g of TA-p catalyst, 20 ml of deionized water, and 30 ml of 2-butanol to the 100 ml stainless steel autoclave.
-
Seal the autoclave and start vigorous stirring (800 rpm).
-
Heat the reactor to 160 °C.
-
Maintain the reaction at 160 °C for a predetermined time, taking samples periodically if a time-course study is desired.
-
After the reaction, cool the autoclave to room temperature.
-
Separate the aqueous and organic phases.
-
Analyze the concentration of fructose and HMF in both phases using a HPLC system.
Visualizations
Application 2: Photocatalytic Degradation of Organic Pollutants
Hydrated tantalum oxide (this compound) nanoparticles can act as efficient photocatalysts for the degradation of organic pollutants, such as rhodamine B, in aqueous solutions under UV irradiation.[2] The photocatalytic activity is dependent on the catalyst's crystalline phase, particle size, and surface area.
Quantitative Data
Table 3: Photocatalytic Degradation of Rhodamine B using Ta₂O₅ Nanoparticles
| Catalyst Concentration (mg/mL) | Degradation after 150 min (%) |
| 0.2 | 55 |
| 0.5 | 68 |
| 0.8 | 89 |
| 1.1 | 74 |
Reaction Conditions: 50 mL of Rhodamine B solution, UV irradiation (λ = 365 nm).
Experimental Protocols
Protocol 3: Synthesis of Tantalum Oxide Nanoparticles via Sol-Gel Route
This protocol describes the synthesis of tantalum oxide nanoparticles from a tantalum ethoxide precursor.
Materials:
-
Tantalum(V) ethoxide (Ta(OEt)₅)
-
Toluene
-
Hydrous ammonia gas
-
Deionized water
Equipment:
-
Schlenk line apparatus
-
Round bottom flask
-
Gas inlet tube
-
Centrifuge and centrifuge tubes
-
Tube furnace
Procedure:
-
In a round bottom flask under an inert atmosphere, dissolve tantalum(V) ethoxide in toluene.
-
Bubble hydrous ammonia gas through the solution to initiate controlled hydrolysis, leading to the formation of a tantalum oxo-ethoxide intermediate.
-
Allow for complete hydrolysis to yield a precipitate of this compound.
-
Collect the precipitate by centrifugation and wash thoroughly with deionized water.
-
Dry the precipitate to obtain as-synthesized Ta₂O₅·nH₂O powder.
-
Calcine the powder at 750 °C for 4 hours in a tube furnace to obtain crystalline Ta₂O₅ nanoparticles.
Protocol 4: Photocatalytic Degradation of Rhodamine B
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized tantalum oxide nanoparticles.
Materials:
-
Synthesized Ta₂O₅ nanoparticles
-
Rhodamine B (RhB)
-
Deionized water
Equipment:
-
Beaker (100 ml)
-
Ultrasonic bath
-
Magnetic stirrer
-
UV lamp (λ = 365 nm)
-
Spectrophotometer
Procedure:
-
Disperse a specific amount of Ta₂O₅ nanoparticles (e.g., 40 mg for a 0.8 mg/mL concentration) in 50 mL of deionized water in a beaker.
-
Sonicate the dispersion for 20 minutes to ensure homogeneity.
-
Add the desired amount of Rhodamine B to the dispersion.
-
Stir the mixture in the dark for 45 minutes to establish adsorption-desorption equilibrium.
-
Take an initial sample and centrifuge to remove the catalyst particles. Measure the absorbance of the supernatant at the characteristic wavelength of RhB.
-
Place the beaker under a UV lamp (λ = 365 nm) and continue stirring.
-
Take aliquots of the suspension at regular time intervals, centrifuge, and measure the absorbance of the supernatant to monitor the degradation of the dye.
Visualizations
References
- 1. Tantalum compounds as heterogeneous catalysts for saccharide dehydration to 5-hydroxymethylfurfural - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Porous Tantalum from Tantalum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of porous tantalum, a highly biocompatible material with significant potential in biomedical applications, including drug delivery and orthopedic implants. The synthesis route detailed herein begins with the formation of tantalum hydroxide, followed by its conversion to tantalum pentoxide, subsequent reduction to tantalum metal powder, and finally, the fabrication of a porous scaffold through powder metallurgy.
I. Overview of the Synthesis Pathway
The synthesis of porous tantalum from this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired material properties. The overall workflow can be summarized as follows:
-
Synthesis of this compound: Tantalum pentachloride is hydrolyzed in a controlled manner to produce this compound precipitate.
-
Calcination to Tantalum Pentoxide: The synthesized this compound is thermally decomposed (calcined) to form pure tantalum pentoxide (Ta₂O₅).
-
Reduction to Tantalum Metal Powder: The tantalum pentoxide is reduced to elemental tantalum powder using a potent reducing agent, such as magnesium, under an inert atmosphere.
-
Fabrication of Porous Tantalum: The resulting tantalum powder is mixed with a space-holder material, compacted, and sintered at high temperatures to create a porous, interconnected structure.
This method allows for the production of porous tantalum with tunable porosity and mechanical properties suitable for a range of biomedical applications.
II. Experimental Protocols
Protocol 1: Synthesis of this compound from Tantalum Pentachloride
This protocol details the hydrolysis of tantalum (V) chloride to form this compound.
Materials:
-
Tantalum (V) chloride (TaCl₅)
-
Absolute Ethanol (C₂H₅OH)
-
Ammonia (NH₃) gas, dried
-
Nitrogen (N₂) gas, high purity
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Stirring plate and magnetic stirrer bar
-
Gas inlet and outlet tubes
-
Cooling bath (e.g., acetone and dry ice)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare an ammoniacal ethanol solution by cooling 80 moles of absolute ethanol to -40°C in a three-neck flask under a nitrogen atmosphere. Bubble 5.5 moles of dry ammonia gas through the cooled ethanol with vigorous stirring.
-
In a separate, dry container, cool 1 mole of high-purity tantalum (V) chloride to -40°C.
-
Under a continuous nitrogen purge and with vigorous stirring (500 rpm), add the cooled tantalum (V) chloride to the ammoniacal ethanol solution over a period of 15 seconds.[1]
-
Allow the resulting suspension to warm to 5°C during the addition, then cool it back down to -40°C.
-
The reaction will form a precipitate of this compound.
-
Isolate the this compound precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted reagents and byproducts.
-
Dry the purified this compound precipitate in a drying oven at 80-100°C until a constant weight is achieved.
Protocol 2: Calcination of this compound to Tantalum Pentoxide
This protocol describes the thermal conversion of this compound to tantalum pentoxide.
Materials:
-
Dried this compound powder from Protocol 1
Equipment:
-
High-temperature muffle furnace
-
Alumina crucible
Procedure:
-
Place the dried this compound powder into an alumina crucible.
-
Heat the crucible in a muffle furnace to 900°C for 2 hours in an air atmosphere.[2]
-
The thermal decomposition of this compound will yield high-purity tantalum pentoxide (Ta₂O₅).
-
Allow the furnace to cool down to room temperature before removing the crucible containing the white Ta₂O₅ powder.
Protocol 3: Magnesiothermic Reduction of Tantalum Pentoxide to Tantalum Metal Powder
This protocol details the reduction of tantalum pentoxide to tantalum metal powder using magnesium as the reducing agent.
Materials:
-
Tantalum pentoxide (Ta₂O₅) powder from Protocol 2
-
Magnesium (Mg) powder or turnings (99.9% purity)
-
Hydrochloric acid (HCl) solution (5%)
-
Argon (Ar) gas, high purity
Equipment:
-
Stainless steel reactor with a vacuum and gas inlet/outlet
-
Tube furnace with temperature controller
-
Beaker
-
Stirring plate and magnetic stirrer bar
-
Filtration setup
Procedure:
-
Place the Ta₂O₅ powder and magnesium in a stainless steel reactor. The theoretical amount of magnesium required is 5.4 g for every 20 g of Ta₂O₅.[3]
-
Seal the reactor and repeatedly evacuate and purge with high-purity argon gas to create an inert atmosphere. Finally, fill the reactor with argon to a pressure of 1.5 atm.[3]
-
Heat the reactor in a tube furnace at a rate of 10 K/min to a temperature between 1073 K and 1223 K (800°C to 950°C).[3]
-
Hold the temperature for 10 hours to ensure complete reduction of the Ta₂O₅.[3]
-
After the reduction is complete, allow the reactor to cool to room temperature under the argon atmosphere.
-
The product will be a mixture of tantalum metal and magnesium oxide (MgO).
-
Transfer the product to a beaker and add a 5% hydrochloric acid solution to dissolve the MgO. Stir the mixture until the MgO is fully dissolved.[3]
-
Collect the tantalum metal powder by filtration, wash it thoroughly with deionized water until the filtrate is neutral, and then dry the powder in a vacuum oven.
Protocol 4: Fabrication of Porous Tantalum by Powder Metallurgy
This protocol describes the fabrication of a porous tantalum scaffold from tantalum powder using a space-holder technique.
Materials:
-
Tantalum powder from Protocol 3
-
Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 100-400 µm)
Equipment:
-
Mortar and pestle or powder blender
-
Uniaxial hydraulic press with a die
-
High-temperature vacuum furnace
-
Beakers
-
Ultrasonic bath
Procedure:
-
Thoroughly mix the tantalum powder with the sieved sodium chloride particles. The volume fraction of NaCl will determine the porosity of the final tantalum scaffold.
-
Compact the powder mixture in a die using a uniaxial hydraulic press at a pressure of 350-450 MPa to form a green compact.[3]
-
Place the green compact in distilled water, maintained at approximately 60°C, to dissolve the NaCl space-holder particles. An ultrasonic bath can be used to expedite the dissolution process.[3]
-
Once the NaCl is completely removed, a porous tantalum structure remains.
-
Place the porous structure in a high-temperature vacuum furnace and sinter it at 1800°C under vacuum. This will fuse the tantalum particles together, creating a mechanically stable porous scaffold.[4]
-
After sintering, allow the furnace to cool down to room temperature under vacuum before removing the final porous tantalum product.
III. Data Presentation
The properties of porous tantalum can be tailored by adjusting the synthesis and processing parameters. The following tables summarize typical properties of porous tantalum produced by powder metallurgy and other methods.
Table 1: Mechanical Properties of Porous Tantalum vs. Bone
| Material | Porosity (%) | Elastic Modulus (GPa) | Compressive Strength (MPa) | Compressive Yield Strength (MPa) |
| Cancellous Bone | 50-90 | 0.01-3.0 | 2-12 | - |
| Porous Tantalum (Powder Metallurgy) | - | 2.0 ± 0.3 | 50.3 ± 0.5 | - |
| Porous Tantalum (CVD) | 75-85 | - | - | - |
| Porous Tantalum (SLM) | - | 1-30 | 10-200 | - |
| Porous Tantalum (EBM, 69-77.8% porosity) | 69-77.8 | - | - | - |
| Porous Tantalum (80% porosity) | 80 | 1.22 | 36.1 | 12.7 |
Data compiled from multiple sources.[4][5]
Table 2: Influence of Porosity on Mechanical Properties of Porous Tantalum
| Porosity (%) | Compressive Strength (MPa) | Compressive Modulus (GPa) |
| 60 | 59.5 ± 0.2 | 3.3 ± 0.3 |
| 70 | - | - |
| 80 | 14.2 ± 1 | 1.5 ± 0.4 |
Data for additively manufactured porous tantalum.[5]
IV. Visualizations
Diagram 1: Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of porous tantalum from tantalum pentachloride.
Diagram 2: Powder Metallurgy Process for Porous Tantalum
Caption: Detailed workflow of the powder metallurgy process for fabricating porous tantalum.
References
- 1. CN1537089A - Process for the preparation of alkoxides of tantalum and niobium - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, modification, and clinical application of porous tantalum scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Controlling Particle Size in Tantalum Hydroxide Precipitation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the precipitation of tantalum hydroxide, with a focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing particle size during this compound precipitation?
A1: The primary factors that control the particle size of this compound during precipitation are:
-
pH: The pH of the reaction medium significantly affects the nucleation and growth rates of the particles.
-
Temperature: Reaction temperature influences the kinetics of hydrolysis and condensation reactions.
-
Precursor Concentration: The concentration of the tantalum precursor impacts the rate of nucleation and subsequent particle growth.[1]
-
Agitation/Stirring Speed: The mixing rate affects the homogeneity of the reaction mixture and the diffusion of reactants.
-
Aging Time and Temperature: Post-precipitation aging can lead to changes in particle size and morphology through processes like Ostwald ripening.[1]
-
Precipitating Agent: The type and concentration of the precipitating agent (e.g., ammonia) play a crucial role.[2]
Q2: How does pH affect the particle size of this compound?
Q3: What is the typical morphology of precipitated this compound?
A3: this compound typically precipitates as an amorphous, hydrated oxide. The morphology can range from fine, well-dispersed nanoparticles to larger agglomerates, depending on the synthesis conditions. Subsequent heat treatment (calcination) is usually required to convert the amorphous hydroxide into crystalline tantalum oxide (Ta₂O₅).
Q4: Can surfactants or capping agents be used to control particle size?
A4: Yes, while not extensively detailed in the provided search results for this compound specifically, the use of surfactants or capping agents is a common strategy in nanoparticle synthesis to control particle size and prevent agglomeration. These molecules adsorb to the surface of the newly formed particles, sterically or electrostatically hindering further growth and aggregation.
Troubleshooting Guide
Problem 1: The precipitated particles are too large.
| Possible Cause | Suggested Solution |
| Low Nucleation Rate | Increase the rate of addition of the precipitating agent to induce a higher degree of supersaturation, favoring nucleation over growth. |
| High Precursor Concentration | Decrease the concentration of the tantalum precursor solution. Higher concentrations can sometimes lead to faster growth of existing nuclei.[1] |
| Insufficient Agitation | Increase the stirring speed to ensure rapid and uniform mixing of reactants. This promotes the formation of a larger number of small nuclei. |
| Prolonged Aging at Elevated Temperature | Reduce the aging time and/or temperature to minimize Ostwald ripening, a process where larger particles grow at the expense of smaller ones.[1] |
Problem 2: The particle size distribution is too broad (polydisperse).
| Possible Cause | Suggested Solution |
| Inhomogeneous Reaction Conditions | Ensure uniform and rapid mixing throughout the precipitation process. Use a reactor with appropriate geometry and an efficient stirrer. |
| Fluctuations in pH or Temperature | Maintain strict control over the pH and temperature of the reaction mixture. Use a pH controller and a temperature-controlled bath. |
| Slow Addition of Precursor/Precipitating Agent | Increase the addition rate of the limiting reagent to ensure a burst of nucleation, leading to a more uniform starting population of particles. |
Problem 3: A gelatinous precipitate is formed, making it difficult to handle and wash.
| Possible Cause | Suggested Solution |
| High pH | While alkaline conditions are necessary, excessively high pH can lead to the formation of highly hydrated, gelatinous precipitates. Optimize the final pH of the precipitation. |
| Rapid, Uncontrolled pH Change | Add the precipitating agent slowly and with vigorous stirring to avoid localized areas of very high pH. |
| Inadequate Washing | The presence of residual salts can contribute to the gelatinous nature. Ensure thorough washing of the precipitate with deionized water, possibly including centrifugation and redispersion steps. |
Problem 4: The final particle size is inconsistent between batches.
| Possible Cause | Suggested Solution |
| Variability in Reagent Quality | Use high-purity reagents from the same supplier for all experiments to ensure consistency. |
| Inconsistent Experimental Procedure | Strictly adhere to a detailed and standardized experimental protocol, including reagent concentrations, addition rates, temperatures, stirring speeds, and aging times. |
| Environmental Factors | Control for environmental factors such as ambient temperature and humidity, which can affect reaction kinetics. |
Experimental Protocols
While a specific, detailed protocol for controlling this compound particle size was not found in the search results, the following general procedure for the hydrolysis of a tantalum precursor can be adapted and optimized.
General Protocol for this compound Precipitation via Hydrolysis of Tantalum Ethoxide
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Precursor Solution Preparation: Prepare a solution of tantalum (V) ethoxide (Ta(OC₂H₅)₅) in a dry, inert solvent such as ethanol or isopropanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Reaction Setup: Place a measured volume of deionized water, optionally containing a pH-adjusting agent (e.g., ammonium hydroxide), in a temperature-controlled reactor equipped with a mechanical stirrer.
-
Precipitation: While vigorously stirring the aqueous solution, add the tantalum ethoxide solution dropwise at a controlled rate. The formation of a white precipitate of this compound will be observed.
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Aging: After the addition is complete, continue stirring the suspension for a specific period (aging time) at a controlled temperature to allow for the maturation of the precipitate.
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Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water and then with ethanol to remove unreacted precursors and byproducts.
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Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80 °C) or by freeze-drying to obtain the final this compound powder.
Note: The final particle size will be highly dependent on the specific concentrations, temperatures, addition rates, and stirring speeds used in this general protocol. Systematic variation of these parameters is necessary to achieve the desired particle size.
Data Presentation
The following tables summarize the qualitative relationships between key experimental parameters and the resulting particle size, as inferred from general principles of precipitation and the provided search results. Quantitative data for this compound specifically is limited in the search results.
Table 1: Effect of Key Parameters on Particle Size
| Parameter | Effect on Particle Size | Rationale |
| pH | Complex; optimization required | Affects nucleation and growth rates. |
| Temperature | Generally increases with increasing temperature | Higher temperatures promote particle growth and agglomeration.[1] |
| Precursor Concentration | Can increase or decrease | Higher concentration can increase nucleation rate (smaller particles) or increase growth rate (larger particles).[1] |
| Stirring Speed | Generally decreases with increasing speed | Higher speeds lead to better mixing and more uniform nucleation, resulting in smaller particles. |
| Aging Time | Generally increases with increasing time | Ostwald ripening leads to the growth of larger particles at the expense of smaller ones.[1] |
Visualizations
References
Preventing agglomeration in Tantalum hydroxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing agglomeration during tantalum hydroxide synthesis.
Troubleshooting Guide: Preventing Agglomeration
Q1: My synthesized this compound particles are heavily agglomerated. What are the potential causes and how can I resolve this?
A1: Agglomeration during this compound synthesis is a common issue that can arise from several factors. The primary causes include improper pH control, suboptimal reaction temperature, high precursor concentration, inadequate mixing, and the absence of stabilizing agents.
To address this, systematically evaluate and optimize the following parameters:
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pH Control: The pH of the reaction medium significantly influences the surface charge of the particles, affecting their stability.
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Temperature: Reaction temperature affects both the hydrolysis/condensation rates and particle mobility, which in turn impacts agglomeration.
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Precursor Concentration: Higher concentrations of tantalum precursors can lead to rapid nucleation and uncontrolled particle growth, promoting agglomeration.
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Mixing Speed: The stirring rate affects the homogeneity of the reaction mixture and can prevent localized high concentrations of reactants.
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Use of Surfactants/Additives: Surfactants or stabilizing agents can prevent agglomeration by creating a protective layer on the particle surface.
The following table summarizes the key parameters to control for minimizing agglomeration:
| Parameter | Issue | Recommended Action |
| pH | Particles agglomerate near the isoelectric point due to reduced electrostatic repulsion. | Adjust the pH away from the isoelectric point of this compound. For many metal oxides, a pH far from the neutral range (either acidic or basic) can increase surface charge and prevent agglomeration. |
| Temperature | High temperatures can increase reaction rates, leading to uncontrolled particle growth and agglomeration. Conversely, very low temperatures might lead to incomplete reactions. | Optimize the reaction temperature. A moderate and controlled temperature often yields the best results. For instance, in some wet agglomeration processes, higher temperatures can surprisingly lead to smaller and denser agglomerates, suggesting a complex relationship that requires empirical optimization. |
| Precursor Concentration | High precursor concentration leads to a high nucleation rate and the formation of many small particles that are prone to agglomeration to reduce surface energy. | Use a lower precursor concentration. This slows down the reaction rate and allows for more controlled particle growth. |
| Mixing Speed | Inadequate mixing can create localized areas of high supersaturation, leading to uncontrolled nucleation and agglomeration. | Ensure vigorous and consistent stirring throughout the reaction. Higher mixing speeds generally lead to more homogeneous mixtures and smaller particle sizes. |
| Additives | The absence of a stabilizing agent allows particles to come into close contact and form irreversible agglomerates. | Introduce a suitable surfactant or capping agent (e.g., citric acid, polymers like PVP or PEG) to the reaction mixture. These molecules adsorb onto the particle surface, providing steric or electrostatic hindrance to prevent agglomeration. |
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for synthesizing non-agglomerated this compound nanoparticles?
A2: The optimal pH for preventing agglomeration is one that is sufficiently far from the isoelectric point (IEP) of this compound, where the surface charge is minimal. While the exact IEP can vary depending on the synthesis conditions, for many metal hydroxides, it lies in the neutral pH range. Therefore, conducting the synthesis in either a distinctly acidic or alkaline medium can increase the surface charge of the particles, leading to greater electrostatic repulsion and reduced agglomeration. For instance, a pH below 4 or above 9 is often a good starting point for optimization.
Q3: How does temperature influence the particle size and agglomeration of this compound?
A3: Temperature plays a crucial role in the kinetics of hydrolysis and condensation reactions. Higher temperatures generally accelerate these reactions, which can lead to rapid, uncontrolled particle growth and subsequent agglomeration. However, in some systems, elevated temperatures can also promote the formation of denser, more stable particles that are less prone to further agglomeration. The optimal temperature is therefore system-dependent and needs to be determined experimentally. A controlled and stable temperature throughout the synthesis is critical for reproducibility.
Q4: Can surfactants or other additives help in preventing agglomeration?
A4: Yes, the use of surfactants or stabilizing agents is a highly effective strategy to prevent agglomeration. These molecules adsorb to the surface of the newly formed nanoparticles, creating a protective barrier. This barrier can be due to:
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Steric Hindrance: Long-chain polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) create a physical barrier that prevents particles from approaching each other.
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Electrostatic Repulsion: Ionic surfactants or molecules like citrate can impart a surface charge to the particles, causing them to repel each other.
The choice of surfactant and its concentration should be carefully optimized for the specific synthesis method.
Q5: What is the recommended mixing or stirring speed for this compound synthesis?
A5: The mixing speed should be sufficient to ensure a homogeneous distribution of reactants and prevent the formation of localized "hot spots" of high concentration, which can lead to uncontrolled nucleation and agglomeration. Generally, a faster and more vigorous stirring is beneficial for producing smaller and less agglomerated nanoparticles. The optimal stirring speed will depend on the reactor geometry and scale of the synthesis.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of this compound with Controlled Agglomeration
This protocol is based on the sol-gel method, which allows for good control over particle size and morphology.
Materials:
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Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Absolute ethanol
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Deionized water
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Ammonia solution (for pH adjustment)
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Optional: Polyvinylpyrrolidone (PVP) as a capping agent
Procedure:
-
Prepare a solution of tantalum (V) ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. A typical concentration is 0.1 M.
-
In a separate vessel, prepare a mixture of ethanol and deionized water. The molar ratio of water to tantalum ethoxide is a critical parameter to control the hydrolysis rate. A ratio of 4:1 is a good starting point.
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If using a capping agent, dissolve PVP in the ethanol-water mixture.
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Slowly add the ethanol-water mixture to the tantalum ethoxide solution dropwise while stirring vigorously. Maintain a constant temperature, for example, 25°C.
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After the addition is complete, continue stirring for a set period, for example, 2 hours, to allow for the hydrolysis and condensation reactions to proceed.
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Adjust the pH of the solution by adding ammonia solution dropwise to promote gelation. Monitor the pH to avoid the isoelectric point.
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Age the resulting gel for 24 hours at a constant temperature.
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Wash the gel multiple times with ethanol and then with deionized water to remove unreacted precursors and byproducts. Centrifugation can be used to separate the gel from the supernatant.
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Dry the washed gel under vacuum or in an oven at a low temperature (e.g., 60-80°C) to obtain this compound powder.
Protocol 2: Hydrolysis of Tantalum Ethoxide to Minimize Agglomeration
This protocol focuses on the controlled hydrolysis of a tantalum alkoxide precursor.
Materials:
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Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Toluene (anhydrous)
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Deionized water
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Optional: Surfactant such as Trioctylphosphine oxide (TOPO)
Procedure:
-
Dissolve tantalum (V) ethoxide in anhydrous toluene in a three-neck flask under an inert atmosphere.
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If using a surfactant, add TOPO to the solution and stir until it is completely dissolved.
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In a separate dropping funnel, add a controlled amount of deionized water. The water-to-precursor ratio is crucial for controlling the particle size.
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Heat the tantalum ethoxide solution to a specific temperature (e.g., 80°C) with vigorous stirring.
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Add the deionized water dropwise to the heated solution over an extended period. A slow addition rate is key to preventing rapid, uncontrolled nucleation.
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After the water addition is complete, maintain the reaction at the set temperature for several hours to ensure complete hydrolysis and controlled particle growth.
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Cool the solution to room temperature.
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The resulting this compound nanoparticles can be precipitated by adding a non-solvent like hexane and collected by centrifugation.
-
Wash the collected particles several times with a suitable solvent (e.g., ethanol) to remove any remaining reactants or byproducts.
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Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Technical Support Center: Tantalum Hydroxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tantalum hydroxide. The following information addresses common issues related to the effect of pH on the morphology of this compound precipitates.
Frequently Asked Questions (FAQs)
Q1: What is the expected morphology of this compound precipitated at different pH values?
Based on available research, the morphology of the final tantalum oxide product is significantly influenced by the pH during the precipitation of the this compound precursor. While direct quantitative data for this compound is limited, analogous studies on other metal hydroxides, such as aluminum hydroxide, and qualitative descriptions for tantalum oxide suggest a strong correlation. Generally, acidic conditions tend to produce amorphous agglomerates, neutral pH can lead to the formation of rod-like structures in the subsequent oxide, and basic conditions may result in the formation of cubic tantalate structures after further processing.
Q2: At what pH is this compound typically precipitated?
For the production of high-purity tantalum oxide, precipitation of this compound is often carried out in a neutral to slightly alkaline pH range. Specific examples in the literature mention final precipitation pH values of 7.5-8.0 and 9.0-9.5.[1]
Q3: Can the crystallinity of the initial this compound precipitate be controlled by pH?
Yes, the pH of the precipitation environment is a critical factor in determining the crystallinity of the resulting metal hydroxide. For similar metal hydroxides, such as aluminum hydroxide, precipitation at lower pH values (e.g., 5-6) results in an amorphous solid. As the pH increases, more crystalline structures are formed. It is highly probable that this compound follows a similar trend, with higher pH values favoring the formation of more ordered structures.
Q4: Why is my this compound precipitate difficult to filter?
Difficult filtration is often associated with the formation of very fine, amorphous, or gelatinous precipitates. This is more likely to occur under acidic to neutral precipitation conditions. Increasing the pH to a slightly alkaline range may promote the formation of larger, more crystalline particles that are easier to filter. Additionally, an aging step, where the precipitate is held in the mother liquor for a period, can lead to particle growth and improved filterability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent particle morphology in final Tantalum Oxide | Fluctuation in pH during precipitation of the hydroxide precursor. | Implement precise pH control during the entire precipitation process. Use a pH meter and a dropwise addition of the precipitating agent with vigorous stirring. Consider using a buffered solution if appropriate for your system. |
| Precipitate is forming a gel instead of a filterable solid | Precipitation at a pH that favors the formation of amorphous, highly hydrated this compound. | Adjust the final pH of the precipitation to a slightly alkaline range (e.g., pH 8-10). Experiment with a controlled aging process (e.g., stirring the suspension at a constant temperature for several hours) to encourage particle growth. |
| Low yield of precipitated this compound | The pH is too high, leading to the formation of soluble hydroxotantalate or oxotantalate species. | Carefully control the final pH to avoid excessively alkaline conditions. The optimal pH for maximum precipitation is typically in the neutral to moderately alkaline range. Conduct small-scale trials to determine the optimal pH for your specific tantalum precursor and concentration. |
| Final tantalum oxide has poor crystallinity | The initial this compound precipitate was largely amorphous. | Increase the pH during the precipitation of this compound to promote a more ordered initial structure. Also, ensure that the subsequent calcination protocol (temperature, ramp rate, duration) is optimized for crystallization. |
Quantitative Data Summary
| Precipitation pH | Expected this compound Morphology | Reference: Aluminum Hydroxide Morphology | Reference: Aluminum Hydroxide Particle Size |
| 5-6 | Amorphous, ultrafine floccules | Amorphous | - |
| 7 | Potentially more ordered, possibly rod-like precursors | Boehmite (γ-AlOOH) | ~50 nm blowballs |
| 8-11 | More crystalline, potentially leading to cubic structures post-calcination | Bayerite (α-Al(OH)₃) | ~150 nm irregular agglomerates |
Note: The data for aluminum hydroxide is provided as an illustrative example of how pH can influence metal hydroxide morphology. The specific morphologies and particle sizes for this compound may vary.
Experimental Protocols
General Protocol for Controlled pH Precipitation of this compound
This protocol describes a general method for precipitating this compound at a controlled pH from a tantalum precursor solution, such as tantalum (V) chloride (TaCl₅) or tantalum (V) ethoxide (Ta(OC₂H₅)₅).
Materials:
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Tantalum precursor (e.g., TaCl₅)
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Solvent (e.g., absolute ethanol for ethoxide, or dilute HCl for chloride)
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Precipitating agent (e.g., 1 M ammonium hydroxide solution)
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Deionized water
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pH meter
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Magnetic stirrer and stir bar
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Burette or dropping funnel
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Beaker
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Centrifuge and centrifuge tubes or filtration setup (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolution of Tantalum Precursor:
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For Tantalum (V) ethoxide: Dissolve a known amount of tantalum ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
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For Tantalum (V) chloride: Carefully dissolve a known amount of TaCl₅ in a cooled, dilute solution of hydrochloric acid to prevent rapid, uncontrolled hydrolysis and formation of oxychlorides.
-
-
Precipitation at Controlled pH:
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Place the tantalum precursor solution in a beaker on a magnetic stirrer.
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Immerse a calibrated pH electrode into the solution.
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Slowly add the precipitating agent (e.g., 1 M ammonium hydroxide) dropwise from a burette while vigorously stirring the solution.
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Continuously monitor the pH. Continue adding the precipitating agent until the desired final pH is reached and remains stable for at least 15-30 minutes.
-
-
Aging of the Precipitate (Optional but Recommended):
-
Once the desired pH is stable, continue stirring the suspension at a constant temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 1-24 hours). This aging step can promote particle growth and improve crystallinity.
-
-
Separation and Washing:
-
Separate the this compound precipitate from the solution by either centrifugation or filtration.
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Wash the precipitate several times with deionized water to remove residual ions. If centrifugation is used, resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 3-5 times. If filtering, wash the filter cake with copious amounts of deionized water.
-
-
Drying:
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Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The resulting white powder is this compound (hydrated tantalum oxide).
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Tantalum hydroxide precursor stability and hydrolysis rate
Welcome to the Technical Support Center for Tantalum Hydroxide Precursor Chemistry.
This resource is designed for researchers, scientists, and drug development professionals working with tantalum-based compounds. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the stability and hydrolysis of this compound precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common tantalum precursors and why are they used? A: The most prevalent precursors are tantalum alkoxides, such as tantalum(V) ethoxide (Ta(OC₂H₅)₅), and tantalum halides, like tantalum(V) chloride (Ta₂Cl₁₀).[1][2] Tantalum ethoxide is frequently used in sol-gel and chemical vapor deposition (CVD) methods because it readily hydrolyzes to form tantalum oxides.[1] While effective, alkoxide precursors can introduce carbon impurities, and halide precursors may lead to halogen contamination in the final product.[3]
Q2: What do "hydrolysis" and "condensation" mean in the context of these precursors? A: Hydrolysis is a chemical reaction where a precursor, like tantalum ethoxide, reacts with water. In this process, an alkoxy group (-OC₂H₅) is replaced by a hydroxyl group (-OH).[1] Condensation follows, where these hydroxylated intermediates react with each other to form Ta-O-Ta bridges, releasing water or alcohol.[4] These two reactions are the fundamental steps of the sol-gel process, which transforms a molecular precursor solution into a solid oxide network.[5]
Q3: What factors influence the hydrolysis rate of tantalum precursors? A: The hydrolysis rate is extremely fast; tantalum alkoxides undergo instantaneous hydrolysis and condensation upon the addition of water.[4] Key factors that influence this rate include:
-
Water-to-Precursor Ratio: Higher water content generally accelerates hydrolysis.
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Solvent: The choice of solvent (e.g., ethanol, 2-methoxyethanol) can affect precursor solubility and reaction kinetics.[6]
-
Temperature: Higher temperatures can increase reaction rates.
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pH (Catalyst): The reaction is sensitive to acidic or basic catalysts.
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Ligands: The presence of chelating agents or bulky ligands can sterically hinder the reaction sites, slowing down hydrolysis and improving stability.[4][7]
Q4: How can I control the hydrolysis process to achieve specific nanostructures? A: Controlling the hydrolysis and condensation reactions is crucial for tailoring the final material's properties. Strategies include:
-
Slow Water Addition: Introducing water slowly or using atmospheric moisture allows for more controlled particle growth.
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Use of Chelating Agents: Adding ligands like diethanolamine (DEA) or acetylacetone can stabilize the precursor and moderate the reaction.[4][8]
-
Matrix-Assisted Synthesis: Employing a polymer network, such as a polysaccharide matrix, can control the growth of the precursor, leading to the formation of uniform, spherical nanoparticles.[9]
Q5: My precursor solution turned cloudy or precipitated immediately after adding water. What went wrong? A: This is a classic sign of uncontrolled, rapid hydrolysis and condensation.[4] When water is introduced too quickly or in a high concentration, the precursor rapidly forms large, insoluble oxo-polymers, leading to precipitation instead of a stable sol. Storing the precursor solution can also lead to particle growth; for instance, tantala sol particles with an average size of 8 nm can grow to a range of 6-70 nm within 24 hours at room temperature.[8]
Q6: How should I properly handle and store moisture-sensitive tantalum alkoxides? A: Tantalum alkoxides like tantalum(V) ethoxide are highly sensitive to moisture and must be handled with care to prevent premature hydrolysis.[1] All handling, including dissolution and transfers, should be performed under a dry, inert atmosphere, such as in a nitrogen-filled glovebox.[8][10] Solvents should be anhydrous. For storage, if not used immediately, precursor solutions can be kept at low temperatures (e.g., -28 °C) to slow down degradation and particle growth.[8]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound precursors.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Premature Precipitation / Uncontrolled Gelation | Solution becomes turbid, cloudy, or solidifies immediately upon adding precursor or water. | 1. Excessively Fast Hydrolysis: Water was added too quickly or in too high a concentration.[4] 2. Inadequate Stabilization: No chelating agent was used, or an insufficient amount was added. 3. Contamination: Accidental exposure to atmospheric moisture. | 1. Add water dropwise while vigorously stirring. 2. Use a stabilizing agent like diethanolamine (DEA) or acetylacetone.[4][8] 3. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., N₂ or Ar).[10] |
| Poor Quality of Final Material (e.g., film cracks, impurities) | The resulting thin film has cracks, or the final powder contains significant carbon or halogen impurities. | 1. Precursor Choice: Halide precursors can leave residual halogens; alkoxides can cause carbon contamination.[3] 2. Incomplete Combustion: Calcination/annealing temperature or duration was insufficient to remove organic ligands. 3. High Stress: Shrinkage during drying and calcination of a thick gel can cause cracks. | 1. Select a precursor with better thermal stability and decomposition characteristics.[11] 2. Optimize the thermal treatment protocol (temperature, ramp rate, atmosphere). A TGA analysis can help determine the correct temperature. 3. For films, apply multiple thin layers instead of one thick layer, with intermediate heat treatment.[8] |
| Inconsistent or Non-Reproducible Results | Significant batch-to-batch variation in particle size, film properties, or reaction time. | 1. Precursor Degradation: The precursor may have partially hydrolyzed during storage. 2. Variable Conditions: Fluctuations in ambient humidity, temperature, or stirring rate. 3. Inconsistent Reagent Purity: Variations in solvent dryness or precursor quality. | 1. Use fresh precursor for each experiment or store it under strictly anhydrous conditions at low temperature.[8] 2. Strictly control all experimental parameters. Conduct experiments in a controlled environment (glovebox). 3. Use high-purity, anhydrous solvents and reagents from a reliable source. |
Quantitative Data
The stability and hydrolysis of tantalum precursors can be understood through quantitative analysis.
Table 1: Polymerization of Tantalum Alkoxides as a Function of Hydrolysis Ebulliometric studies show how the number-average degree of polymerization (n) of tantalum alkoxides in solution changes with the degree of hydrolysis (h), where h is the molar ratio of water to tantalum.[12]
| Tantalum Alkoxide Precursor | Degree of Hydrolysis (h) | Number-Average Degree of Polymerization (n) |
| Tantalum Methoxide | 0.00 | 1.76 |
| 0.52 | 2.16 | |
| 1.05 | 3.23 | |
| 1.51 | 5.32 | |
| Tantalum n-Propoxide | 0.00 | 1.59 |
| 0.53 | 1.40 | |
| 1.06 | 1.25 | |
| 1.60 | 1.11 | |
| Data sourced from Jones, K. et al., Canadian Journal of Chemistry, 1961.[12] Note: The behavior of the n-propoxide suggests increasing solvation and potentially incomplete hydrolysis at h > 1.6.[12] |
Experimental Protocols
Protocol 1: Controlled Sol-Gel Synthesis of Ta₂O₅ Nanoparticles This protocol describes a method for synthesizing spherical tantalum pentoxide (Ta₂O₅) nanoparticles by controlling the hydrolysis of tantalum(V) ethoxide within a polysaccharide matrix.[9]
Materials:
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Tantalum(V) ethoxide (Ta(OC₂H₅)₅), 1M in ethanol
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Polysaccharide solution (e.g., 1-3 linked β-D galactopyranose and 1,4 linked 3,6 anyhdro-α-L-galactopyranose)
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Deionized water
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Microcentrifuge tubes (1.5 mL)
Procedure:
-
Prepare Polymeric Network: Warm approximately 200 µL of the polysaccharide solution to 40 °C for 30 minutes in a microcentrifuge tube. This step helps to separate the polymer chains.[9]
-
Add Precursor: While gently stirring, add 200 µL of the 1M tantalum(V) ethoxide solution dropwise to the warmed polysaccharide solution. The polymer network will control the growth of the metallic precursor.[9]
-
Gelation & Centrifugation: Place the resulting gel in a tube and centrifuge at 12,000 rpm for 10 minutes at 28 °C to separate the nanoparticles from the solution.[9]
-
Washing: Discard the supernatant. Wash the precipitate by re-suspending it in deionized water and centrifuging again at 12,000 rpm for 10 minutes. Repeat this washing step several times to completely remove the gel matrix.[9]
-
Drying: After the final wash, decant the supernatant and incubate the tube containing the nanoparticle precipitate for 48 hours at 28 °C to evaporate any residual water.[9]
-
Calcination: Transfer the dried powder to a crucible and calcine in a muffle furnace at 800 °C for 2 hours to yield crystalline, spherical Ta₂O₅ nanoparticles.[9]
Protocol 2: Characterization of Precursor Thermal Stability via TGA Thermogravimetric Analysis (TGA) is essential for determining the thermal stability of a precursor and optimizing calcination temperatures for converting the hydroxide/gel to the final oxide.
Equipment:
-
Thermogravimetric Analyzer
-
Dried this compound/gel powder obtained from a hydrolysis reaction (e.g., from Protocol 1, step 5).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dried precursor powder into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Run TGA Scan:
-
Heat the sample from room temperature to a final temperature (e.g., 900 °C) at a controlled heating rate (e.g., 5-10 °C/min).[8]
-
Maintain a constant flow of a specific gas (e.g., synthetic air or N₂) during the scan.
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Initial Weight Loss (up to ~200 °C): This typically corresponds to the removal of adsorbed water and residual solvent.[8]
-
Secondary Weight Loss (~200-400 °C): This region usually represents the decomposition of organic ligands or counter-ions.[8]
-
Final Plateau: The temperature at which the weight stabilizes indicates the completion of the conversion to the stable oxide. This temperature is critical for designing the calcination process.
-
Diagrams and Workflows
Diagram 1: General Sol-Gel Workflow for Tantalum Oxide Synthesis This diagram outlines the key stages of the sol-gel process, from precursor to the final oxide material.[5]
References
- 1. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structural characterization of a series of tantalum aryloxides from ethoxide or amine precursors [morressier.com]
- 3. New Volatile Tantalum Imido Precursors with Carboxamide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 1. Transition metal (Hf and Ta) alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c006.ndhu.edu.tw [c006.ndhu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.utwente.nl [research.utwente.nl]
- 9. chalcogen.ro [chalcogen.ro]
- 10. lehigh.edu [lehigh.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing Sol-Gel Parameters for Tantalum Hydroxide and Oxide Films
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the sol-gel synthesis of tantalum hydroxide and its subsequent conversion to tantalum oxide films.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and deposition of tantalum-based sol-gel films.
Issue 1: My film is cracking or peeling after deposition and drying.
-
Question: Why is my this compound film cracking or developing fissures upon drying or annealing?
-
Answer: Film cracking is primarily caused by stress buildup during the evaporation of solvents and the shrinkage of the gel network. Rapid heating or cooling during annealing can exacerbate this issue. Polycrystalline films formed at high annealing temperatures can also "lift off" due to reagent diffusion along grain boundaries[1].
-
Solution 1 (Solvent Evaporation): Dry the film in a controlled environment with slower solvent evaporation. Consider increasing the humidity of the drying chamber to slow down the process.
-
Solution 2 (Annealing Profile): Reduce the heating and cooling rates during the annealing process. A slower ramp rate (e.g., 1.0 °C/min) can help relieve stress gradually[2].
-
Solution 3 (Film Thickness): Thicker films are more prone to cracking. Try reducing the film thickness by adjusting the withdrawal speed in dip-coating or the spin speed in spin-coating. Applying multiple thin layers instead of a single thick one can also mitigate cracking[2].
-
Solution 4 (Annealing Temperature): High temperatures (>600 °C) can induce crystallization, which may increase stress[1][3]. If an amorphous film is acceptable, anneal at a lower temperature (e.g., 400-500 °C) to create a dense, stable film without crystallization[2][4]. Stress-free amorphous films can be achieved by annealing around 425-450 °C[1].
-
Issue 2: The film has poor adhesion to the substrate.
-
Question: My tantalum oxide film easily delaminates or fails the tape adhesion test. How can I improve adhesion?
-
Answer: Poor adhesion is often due to an incompatible or contaminated substrate surface. The formation of a stable chemical bond, such as a metal suboxide layer at the film-substrate interface, is critical for strong adhesion[5].
-
Solution 1 (Substrate Cleaning): Ensure the substrate is meticulously clean. Employ a rigorous cleaning procedure, such as sonication in a series of solvents (e.g., acetone, isopropanol) and deionized water, followed by a surface treatment like argon plasma cleaning to remove contaminants and create active bonding sites[6].
-
Solution 2 (Surface Activation): The presence of oxygen on the substrate surface is crucial for forming strong chemical bonds with tantalum[5]. An oxygen plasma treatment or in-situ oxygen dosing during deposition can significantly enhance adhesion by promoting the formation of a tantalum oxide interfacial layer[5][7].
-
Solution 3 (Substrate Roughness): Increasing the surface roughness of the substrate can enhance mechanical interlocking between the film and the substrate, thereby improving adhesion[8].
-
Solution 4 (Post-Deposition Annealing): Post-deposition heat treatment can improve adhesion by promoting diffusion and chemical bonding at the interface. Higher temperatures (e.g., 500 °C) can lead to better penetration of tantalum oxide into the substrate, strengthening the bond[9].
-
Issue 3: The film contains pinholes and other defects.
-
Question: My final film is not uniform and contains pinholes. What is the cause and how can I prevent this?
-
Answer: Pinholes and defects can arise from particulate contamination in the sol, the environment, or on the substrate. They can also be caused by improper gelation or gas evolution during annealing.
-
Solution 1 (Cleanroom Conditions): Conduct the coating procedure in a clean environment (e.g., a Class 1000 cleanroom or a laminar flow hood) to minimize dust and particulate contamination[2].
-
Solution 2 (Sol Filtration): Before deposition, filter the sol through a sub-micron filter (e.g., 0.2 μm) to remove any aggregates or impurities.
-
Solution 3 (Increase Film Thickness): In cases where pinholes are due to particulate contamination, applying a thicker film or multiple layers may help to cover these defects[1].
-
Solution 4 (Optimize Annealing): Ensure a slow heating ramp during annealing to allow for the gentle removal of residual organics and water, preventing bubbles or voids from forming in the film[2].
-
Frequently Asked Questions (FAQs)
Q1: How do different sol-gel parameters affect the final film properties?
-
Answer: The key parameters in sol-gel synthesis—precursor concentration, aging time, and calcination (annealing) temperature—have a significant impact on the properties of the resulting tantalum oxide nanoparticles and films.[10][11] Increasing precursor concentration can lead to changes in particle shape and aggregation.[10][11] Longer aging times and higher calcination temperatures generally result in larger, more aggregated particles and increased crystallinity.[11][12] These changes, in turn, influence the material's optical properties, such as the band gap.[11][12]
Q2: What is the role of aging the sol before deposition?
-
Answer: Aging allows the hydrolysis and condensation reactions to proceed, leading to the growth of sol particles. The duration of aging significantly affects the final particle size and the viscosity of the sol.[11][12] A study on aluminum hydroxide sol-gel synthesis showed that longer aging times lead to the formation of more crystal cores and thus smaller final particle sizes after processing[13]. For tantalum oxide, longer aging times (e.g., 7 days vs. 1 day) have been shown to increase particle size and crystallinity.[10][11]
Q3: At what temperature does amorphous tantalum oxide crystallize?
-
Answer: Amorphous tantalum oxide films are generally stable up to about 550-650 °C.[1] Crystallization into the orthorhombic β-Ta₂O₅ phase typically begins to occur at temperatures of 600 °C or higher.[1][2] However, some studies have reported crystallization occurring at temperatures as high as 700 °C.[3] The exact crystallization temperature can depend on the film's thickness and the specific processing method used.[3]
Q4: What is a typical precursor for this compound sol-gel synthesis?
-
Answer: A common and effective precursor is Tantalum(V) ethoxide (Ta(OC₂H₅)₅).[2][14][15] It is typically dissolved in a solvent like absolute ethanol. The hydrolysis and condensation reactions are then initiated by the controlled addition of water.[2]
Q5: How can I control the thickness of the deposited film?
-
Answer: For dip-coating, the film thickness is primarily controlled by the withdrawal speed of the substrate from the sol. For spin-coating, the thickness is determined by the spinning rate (RPM) and the viscosity of the sol.[16] To create thicker films without inducing stress and cracking, it is recommended to apply multiple thin layers, with a heat treatment step after each deposition.[2]
Data Presentation: Impact of Sol-Gel Parameters
The following table summarizes the effects of varying key synthesis parameters on the properties of Tantalum Oxide (Ta₂O₅) nanoparticles, based on data from referenced studies.
| Parameter | Variation | Effect on Crystallinity | Effect on Particle Size & Morphology | Reference |
| Precursor Concentration | 0.5 g/20 mL vs. 0.75 g/20 mL | Increased | Higher concentration leads to more seed formation and elongated shapes. | [10][11] |
| Aging Time | 1 day vs. 7 days | Increased | Longer aging time results in bigger and more aggregated particles. | [10][11][12] |
| Calcination Temperature | 400 °C vs. 800 °C | Significantly Increased | Higher temperature results in bigger and more aggregated particles. | [10][11][12] |
Experimental Protocols
Protocol 1: General Sol-Gel Synthesis of Tantalum Oxide Films via Dip-Coating
This protocol describes a standard method for preparing a tantalum oxide sol and depositing it as a thin film.
Materials:
-
Tantalum(V) ethoxide (Ta(OC₂H₅)₅)
-
Absolute Ethanol (dried)
-
Diethanolamine (DEA) (stabilizer)
-
Deionized Water
-
Substrates (e.g., silicon wafers, glass slides)
Procedure:
-
Sol Preparation:
-
Under a dry nitrogen atmosphere, dissolve Tantalum(V) ethoxide and Diethanolamine (DEA) in absolute ethanol. A typical molar ratio is 1:210:4 for Ta(OC₂H₅)₅ : Ethanol : DEA.[2]
-
Stir the solution until all components are fully dissolved.
-
Initiate hydrolysis by adding deionized water to the solution. A common molar ratio of Ta(OC₂H₅)₅ to H₂O is 1:22.[2]
-
Stir the final solution for at least 30 minutes at room temperature to form a stable sol.[2]
-
-
Aging:
-
Age the sol at room temperature. Particle size increases over time; for example, from an average of 8 nm immediately after synthesis to a range of 6-70 nm within 24 hours.[2] For applications requiring smaller particles, use the sol immediately. If the sol is not used immediately, it can be stored at -28 °C to arrest particle growth.[2]
-
-
Substrate Preparation:
-
Film Deposition (Dip-Coating):
-
Immerse the cleaned substrate into the sol.
-
Withdraw the substrate at a constant speed (e.g., 10 mm/s).[2] The withdrawal speed is a key parameter for controlling film thickness.
-
-
Drying and Annealing:
-
Allow the coated substrate to dry in a controlled environment.
-
Transfer the substrate to a furnace for thermal treatment.
-
Heat the film to the target temperature (e.g., 400 °C for an amorphous film) in an air atmosphere using a slow heating and cooling rate (e.g., 1.0 °C/min) to prevent cracking.[2]
-
-
Multi-Layering (Optional):
-
For thicker or defect-free films, repeat the coating (Step 4) and annealing (Step 5) steps to build up multiple layers.[2]
-
Visualizations
Caption: General workflow for sol-gel synthesis of tantalum oxide films.
Caption: Relationship between sol-gel parameters and film properties.
Caption: Troubleshooting workflow for film cracking and peeling issues.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. research.utwente.nl [research.utwente.nl]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Effect of surface roughness and coating solvent on film adhesion to tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Solgel derived tantalum pentoxide films as ultraviolet antireflective coatings for silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Tantalum Hydroxide Gel Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tantalum hydroxide gel formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the gelatinous precipitate that forms in my tantalum solution?
The gelatinous precipitate is typically this compound, also referred to as hydrated tantalum oxide (Ta₂O₅·nH₂O).[1] This material often appears as an amorphous or nanocrystalline gel when tantalum precursors, such as tantalum ethoxide or tantalum chloride, undergo hydrolysis and condensation in aqueous solutions.[1]
Q2: At what pH should I expect this compound gel to form?
This compound precipitation is highly dependent on the pH of the solution. The isoelectric point of tantalum, where its solubility is at a minimum, is in the pH range of 2 to 9.[2] For substantially complete precipitation of tantalum as this compound, a pH of at least 7.8 is typically required, with an optimal range often cited between 7.8 and 8.2.[3] Exceeding a pH of 8.2 can sometimes make the resulting precipitate more difficult to redissolve.[3]
Q3: Can temperature influence the formation of this compound gel?
Yes, temperature is a key factor. High temperatures and pressures generally increase the solubility of tantalum precursors and can aid in the dissolution and re-growth of tantalum-containing materials, which can influence the formation and morphology of the hydroxide precipitate.[1]
Q4: How does the concentration of my tantalum precursor affect gel formation?
The concentration of the tantalum precursor and other reagents, such as mineralizers (e.g., KOH, NaOH), can affect the final product's morphology and composition.[1] Higher concentrations of reactants can lead to faster precipitation and potentially a more gelatinous and less crystalline product.
Troubleshooting Guides
Issue 1: Unwanted this compound Gel Formation
You are observing a gelatinous precipitate in your tantalum solution unexpectedly, which is interfering with your experiment.
Immediate Corrective Actions:
-
Lower the pH: Carefully add a suitable acid (e.g., nitric acid, sulfuric acid) dropwise to decrease the pH of the solution. This compound's solubility increases significantly in acidic conditions.
-
Add a Chelating Agent: Introduce a chelating agent like oxalic acid or ethylenediaminetetraacetic acid (EDTA). These agents can form stable, soluble complexes with tantalum ions, preventing their precipitation as hydroxide.[4][5]
Preventative Measures for Future Experiments:
-
Maintain an Acidic pH: Ensure your stock solutions and reaction mixtures are maintained at a pH well below the precipitation range (i.e., below pH 2) if you need to keep tantalum in a soluble form.
-
Control the Rate of Reagent Addition: When adjusting the pH or adding a precipitating agent like ammonium hydroxide, do so slowly and with vigorous stirring to avoid localized areas of high concentration that can trigger rapid gel formation.[3]
-
Use a Complexing Agent: If your experimental conditions are near the precipitation pH range, consider incorporating a complexing agent like citrate or oxalate into your solution from the start to maintain tantalum solubility.
Issue 2: this compound Gel Will Not Redissolve
You have a this compound precipitate that is resistant to dissolving in standard solvents.
Dissolution Protocols:
-
Method 1: Oxalic Acid and Hydrogen Peroxide:
-
To the this compound solid, add an acetic acid solution (e.g., 20% by volume).
-
Introduce oxalic acid.
-
Heat the mixture (e.g., to 100-110 °C).
-
Carefully add a 30% hydrogen peroxide solution dropwise until the solution becomes transparent, indicating the dissolution of the this compound.[6]
-
-
Method 2: Strong Acid Mixture:
-
For very resistant precipitates, a mixture of sulfuric acid and hydrofluoric acid can be used to dissolve the this compound.[7]
-
Safety Precaution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as hydrofluoric acid is highly corrosive and toxic.
-
Data and Protocols
Key Parameters Influencing this compound Precipitation
| Parameter | Effect on Gel Formation | Recommended Control Range |
| pH | Primary driver of precipitation. Minimum solubility is in the isoelectric region.[2] | To prevent precipitation, maintain pH < 2. For controlled precipitation, adjust to pH 7.8-8.2.[3] |
| Temperature | Higher temperatures can increase the solubility of tantalum precursors.[1] | Varies by specific protocol; often performed at room temperature or with controlled heating.[6] |
| Concentration | Higher precursor and base concentrations can lead to rapid, uncontrolled precipitation. | Use dilute solutions and slow addition rates for better control over particle size and morphology. |
| Chelating Agents | Form stable complexes with tantalum, preventing hydroxide formation.[4][5] | Use agents like oxalic acid or EDTA when working near the precipitation pH range. |
Experimental Protocol: Controlled Precipitation of this compound
This protocol describes the precipitation of this compound from a tantalum fluoride solution using ammonium hydroxide.
Materials:
-
Tantalum fluoride (H₂TaF₇) solution
-
Ammonium hydroxide (NH₄OH) solution
-
Deionized water
-
pH meter or pH indicator strips
Procedure:
-
Place the tantalum fluoride solution in a beaker with a magnetic stirrer.
-
Begin vigorous stirring to ensure rapid mixing.
-
Slowly add the ammonium hydroxide solution dropwise to the tantalum fluoride solution.
-
Continuously monitor the pH of the solution.
-
Continue adding ammonium hydroxide until the pH of the solution reaches a value between 7.8 and 8.2 to ensure complete precipitation.[3]
-
Once the desired pH is reached, stop the addition of ammonium hydroxide.
-
Allow the precipitate to age with continued stirring for a specified period if required by your protocol.
-
The resulting this compound precipitate can then be separated by filtration and washed with deionized water to remove any remaining fluoride ions.[3]
Visual Guides
Caption: Troubleshooting workflow for unwanted this compound gel formation.
Caption: Relationship between pH and the dominant form of tantalum in aqueous solution.
Caption: Experimental workflow for redissolving this compound gel.
References
- 1. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 2. SOLUBILITY AND ACIDITY PROPERTIES OF TANTALUM AND NIOBIUM HYDROXIDES | Semantic Scholar [semanticscholar.org]
- 3. US3523128A - Production of concentrated aqueous tantalum oxalate solution - Google Patents [patents.google.com]
- 4. Prediction and measurement of effect of chelating selectivity on precipitation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.beloit.edu [chemistry.beloit.edu]
- 6. CN112410806A - Preparation method of water-soluble tantalum solution - Google Patents [patents.google.com]
- 7. RU2611869C1 - Method of producing highly pure tantalum oxide from tantalum-containing solutions - Google Patents [patents.google.com]
Influence of surfactants on Tantalum hydroxide nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the influence of surfactants on the synthesis of tantalum hydroxide (Ta(OH)₅) nanoparticles. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in this compound nanoparticle synthesis?
A1: Surfactants are crucial for controlling the size, shape, and stability of this compound nanoparticles. They act as capping agents that adsorb to the nanoparticle surface, preventing uncontrolled growth and agglomeration. This leads to a more uniform particle size distribution and stable colloidal suspensions.
Q2: How do different types of surfactants (anionic, cationic, non-ionic, amphoteric) generally affect the synthesis?
A2:
-
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These surfactants carry a negative charge and are effective at stabilizing nanoparticles through electrostatic repulsion. They can influence the growth kinetics and final particle size.
-
Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): With a positive charge, cationic surfactants also provide electrostatic stabilization. They are known to be effective in controlling particle morphology, sometimes leading to the formation of nanorods or other anisotropic shapes.
-
Non-ionic Surfactants (e.g., Pluronic series, Triton X-100): These surfactants provide steric hindrance, creating a physical barrier that prevents nanoparticle aggregation. They are often used to achieve smaller, more uniform spherical nanoparticles and are generally less sensitive to changes in pH and ionic strength.
-
Amphoteric (Zwitterionic) Surfactants (e.g., Cocamidopropyl Betaine): These surfactants possess both positive and negative charges, and their net charge is pH-dependent. They can offer robust stabilization across a range of pH values.
Q3: What are the most common synthesis methods for this compound nanoparticles using surfactants?
A3: The most prevalent methods include:
-
Sol-Gel Synthesis: This method involves the hydrolysis and condensation of a tantalum precursor (e.g., tantalum ethoxide) in the presence of a surfactant. It offers good control over particle size and composition.
-
Hydrothermal/Solvothermal Synthesis: This technique uses water or an organic solvent as the reaction medium at elevated temperatures and pressures. Surfactants are added to control particle growth and morphology.
-
Reverse Micelle (Microemulsion) Method: This approach utilizes water-in-oil microemulsions where the aqueous cores of reverse micelles act as nanoreactors for the synthesis. The size of the micelles, controlled by the water-to-surfactant ratio, dictates the final nanoparticle size.
Q4: How does the surfactant concentration impact the final nanoparticles?
A4: Surfactant concentration is a critical parameter. Below the critical micelle concentration (CMC), surfactant molecules exist as monomers and can adsorb to the nanoparticle surface. Above the CMC, they form micelles which can act as templates or reservoirs for reactants, influencing nucleation and growth. An optimal surfactant concentration is necessary; too low may lead to insufficient stabilization and agglomeration, while too high can lead to difficulties in purification and potential cytotoxicity in biomedical applications.
Troubleshooting Guides
This section addresses common issues encountered during the surfactant-assisted synthesis of this compound nanoparticles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Wide Particle Size Distribution / Polydispersity | 1. Inhomogeneous nucleation. 2. Uncontrolled particle growth (Ostwald ripening). 3. Ineffective surfactant stabilization. | 1. Ensure rapid and uniform mixing of precursors. 2. Optimize reaction temperature and time to control growth kinetics. 3. Increase surfactant concentration or choose a surfactant with a stronger binding affinity to the nanoparticle surface. |
| Particle Agglomeration | 1. Insufficient surfactant coverage. 2. Inappropriate pH leading to reduced electrostatic repulsion. 3. High ionic strength of the medium compressing the electrical double layer. 4. Incomplete removal of byproducts. | 1. Increase the surfactant-to-precursor molar ratio. 2. Adjust the pH to be far from the isoelectric point of the nanoparticles. 3. Use deionized water and minimize salt concentration. 4. Ensure thorough washing and purification of the nanoparticles. |
| Low Yield | 1. Incomplete reaction of the precursor. 2. Loss of product during washing and centrifugation steps. 3. Precursor instability or degradation. | 1. Increase reaction time or temperature. 2. Optimize centrifugation speed and duration; use techniques like dialysis for purification. 3. Use fresh, high-purity precursors and anhydrous solvents where necessary. |
| Irregular Particle Morphology | 1. Non-uniform reaction conditions. 2. Inappropriate choice of surfactant for desired shape control. 3. Presence of impurities that interfere with crystal growth. | 1. Maintain consistent stirring speed and temperature throughout the synthesis. 2. Experiment with different surfactants; for example, CTAB is known to promote rod-like structures in some systems. 3. Use high-purity reagents and solvents. |
| Difficulty in Removing Surfactant | 1. Strong binding of the surfactant to the nanoparticle surface. 2. High concentration of surfactant used. | 1. Employ multiple washing steps with appropriate solvents (e.g., ethanol, water). 2. Consider techniques like dialysis or tangential flow filtration for more efficient removal. 3. For some applications, a thin layer of a biocompatible surfactant may be acceptable. |
Data Presentation: Influence of Surfactant Type on Nanoparticle Properties
The following table summarizes typical effects of different surfactant types on the synthesis of metal hydroxide nanoparticles, adapted for this compound based on available literature for similar systems like zirconia hydroxide.
| Surfactant Type | Example Surfactant | Typical Particle Size (nm) | Morphology | Surface Charge (Zeta Potential) | Notes |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 20 - 50 | Spherical / Irregular | Highly Negative (~ -30 to -50 mV) | Effective at preventing agglomeration through electrostatic repulsion. Size can be sensitive to pH and ionic strength. |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 30 - 80 | Spherical or Rod-like | Highly Positive (~ +30 to +50 mV) | Can induce anisotropic growth. Often results in slightly larger particles compared to non-ionic surfactants. |
| Non-ionic | Triton X-100 | 10 - 30 | Spherical | Near-neutral (~ -5 to +5 mV) | Provides excellent steric stabilization, leading to smaller, more uniform particles. Less sensitive to pH changes. |
| Amphoteric | Cocamidopropyl Betaine | 15 - 40 | Spherical | pH-dependent (can be positive, negative, or neutral) | Offers stable dispersions over a wide pH range due to its zwitterionic nature. |
Experimental Protocols
Sol-Gel Synthesis using a Cationic Surfactant (CTAB)
This protocol describes the synthesis of this compound nanoparticles with controlled size using CTAB as a capping agent.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Absolute Ethanol
-
Ammonia solution (28-30%)
-
Deionized water
Procedure:
-
Preparation of Surfactant Solution: Dissolve 1.0 g of CTAB in 100 mL of absolute ethanol in a flask with vigorous stirring until a clear solution is obtained.
-
Precursor Addition: In a separate container, dissolve 2.0 mL of tantalum (V) ethoxide in 20 mL of absolute ethanol.
-
Hydrolysis: Add the tantalum precursor solution dropwise to the CTAB solution under continuous stirring.
-
Condensation: Add 5.0 mL of ammonia solution to the mixture to initiate hydrolysis and condensation. The solution will turn turbid, indicating the formation of nanoparticles.
-
Aging: Allow the reaction to proceed for 12 hours at room temperature under constant stirring.
-
Purification: Collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes. Discard the supernatant and re-disperse the pellet in absolute ethanol. Repeat the washing step three times to remove excess surfactant and unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at 60°C for 24 hours.
Hydrothermal Synthesis using a Non-ionic Surfactant (Triton X-100)
This protocol outlines the synthesis of this compound nanoparticles via a hydrothermal method, employing Triton X-100 for size control.
Materials:
-
Tantalum (V) chloride (TaCl₅)
-
Triton X-100
-
Urea
-
Deionized water
Procedure:
-
Solution Preparation: Dissolve 0.5 g of TaCl₅ and 1.0 g of urea in 50 mL of deionized water.
-
Surfactant Addition: Add 1.0 mL of Triton X-100 to the solution and stir for 30 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the white precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove the surfactant and any remaining ions.
-
Drying: Dry the purified nanoparticles at 80°C for 12 hours.
Reverse Micelle Synthesis using an Anionic Surfactant (AOT)
This protocol details the synthesis of highly monodisperse this compound nanoparticles within the aqueous cores of reverse micelles.
Materials:
-
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT)
-
n-Heptane
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Deionized water
-
Ammonia solution (28-30%)
Procedure:
-
Microemulsion Preparation: Prepare two separate microemulsions:
-
Microemulsion A: Dissolve a specific amount of AOT in n-heptane. Add a controlled amount of an aqueous solution of tantalum ethoxide. The water-to-surfactant molar ratio (W₀) will determine the size of the reverse micelles.
-
Microemulsion B: Prepare another AOT/n-heptane microemulsion containing an aqueous solution of ammonia.
-
-
Reaction Initiation: Combine Microemulsion A and Microemulsion B under vigorous stirring. The collision and fusion of the reverse micelles will initiate the hydrolysis of the tantalum precursor in the aqueous nanodroplets.
-
Aging: Allow the reaction to proceed for 6 hours.
-
Nanoparticle Precipitation: Add an excess of a polar solvent like acetone or ethanol to break the microemulsion and precipitate the nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation and wash them multiple times with ethanol and water.
-
Drying: Dry the final product under vacuum.
Mandatory Visualizations
Caption: Experimental workflows for this compound nanoparticle synthesis.
Caption: Influence of surfactants on the nanoparticle synthesis process.
Technical Support Center: Tantalum Hydroxide Surface Area Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tantalum Hydroxide (Ta(OH)₅) and requiring accurate surface area analysis. Proper sample preparation, particularly degassing, is critical for obtaining reliable results using techniques like the Brunauer-Emmett-Teller (BET) method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the degassing and surface area analysis of this compound.
Q1: I am unsure of the correct degassing temperature and time for my this compound sample. Where should I start?
A1: A standard degassing protocol for this compound is not well-established in the literature. Therefore, a method development approach is recommended. Start with a low temperature, for instance, 60-80°C, and a longer degassing time (e.g., 12-16 hours) under vacuum.[1][2] If you have access to a thermogravimetric analyzer (TGA), this can provide valuable information on the temperature at which the material starts to decompose or lose structural water, helping you to select a safe maximum degassing temperature.[2][3]
Q2: My surface area results for the same this compound sample are inconsistent. What could be the cause?
A2: Inconsistent results often point to issues with the degassing procedure.
-
Incomplete Degassing: The sample may not be fully degassed, leaving moisture or other adsorbates on the surface. Try increasing the degassing time or temperature slightly, but be cautious about potential sample degradation.
-
Sample Degradation: Degassing at too high a temperature can cause partial decomposition or alteration of the this compound's surface structure, leading to variability in the measured surface area.[3]
-
Non-uniform Samples: Ensure your sample is homogeneous. Inconsistencies within the powder can lead to different surface area measurements.
Q3: The BET plot for my this compound sample is non-linear or has a negative C-constant. What does this indicate?
A3: A non-linear BET plot or a negative C-constant suggests that the BET theory may not be applicable in the chosen pressure range or that there are issues with the sample or measurement.
-
Microporosity: If your material is microporous, the standard BET analysis range may not be appropriate.[1]
-
Inappropriate Pressure Range: Ensure you are using the correct relative pressure (P/P₀) range for your material, typically between 0.05 and 0.35.
-
Sample-Gas Interaction: A very weak interaction between the adsorbate gas (usually nitrogen) and the this compound surface can lead to a negative C-constant.
Q4: I have a very small amount of this compound sample. How can I get a reliable surface area measurement?
A4: While a minimum sample mass is generally recommended for BET analysis (often around 0.5 g), smaller quantities can be used with careful consideration.[1]
-
Use Krypton Adsorbate: For materials with low surface area or when using a small sample mass, switching from nitrogen to krypton as the adsorbate gas can significantly improve the accuracy of the measurement.
-
Highly Accurate Balance: Use a balance with high precision for weighing your sample.
-
Minimize Dead Space: Use filler rods in the sample tube to minimize the "dead space" or void volume, which can improve the accuracy of the measurement for small samples.
Frequently Asked Questions (FAQs)
Q1: Why is degassing necessary for this compound surface area analysis?
A1: Degassing is a critical step to remove adsorbed contaminants, such as water and atmospheric gases, from the surface of the this compound powder.[3] These adsorbed molecules can block surface sites, leading to an underestimation of the true surface area. The goal is to clean the surface without altering its chemical or physical structure.
Q2: What is the risk of degassing this compound at too high a temperature?
A2: this compound, like many metal hydroxides, is susceptible to thermal decomposition. Heating it to excessive temperatures can cause it to lose water molecules and convert to Tantalum Pentoxide (Ta₂O₅), which will have a different surface area.[4] This will result in a measurement that is not representative of the original this compound sample. Some literature suggests that this compound containing ammonium ions may start to decompose around 500°C.[5]
Q3: Can I use a flow-through degassing method instead of a vacuum method for this compound?
A3: Yes, both flow-through degassing with an inert gas (like nitrogen) and vacuum degassing are common methods.[3] For materials that are sensitive to heat, vacuum degassing at a lower temperature for a longer duration is often preferred as it can be more gentle. If you have historical data for similar materials, it is best to remain consistent with the degassing method used.[3]
Q4: How can I determine the optimal degassing conditions for my specific this compound sample?
A4: A systematic approach is recommended. Prepare several aliquots of the same sample and degas them at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C) for the same amount of time (e.g., 12 hours). Measure the surface area of each. The optimal temperature is the one that gives the highest and most stable surface area value before a significant drop, which would indicate sample degradation.
Experimental Protocols
Detailed Methodology for Degassing Protocol Development for this compound
-
Sample Preparation:
-
Ensure the this compound powder is homogeneous. If necessary, gently mix the sample.
-
Accurately weigh an appropriate amount of the sample into a clean, dry sample tube. Use a filler rod if the sample amount is small.
-
-
Initial Degassing Condition Selection:
-
Based on literature for similar metal hydroxides, start with a conservative degassing temperature, for example, 80°C.
-
Set a degassing time of at least 12 hours under high vacuum.
-
-
Degassing Procedure:
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Slowly apply vacuum to avoid elutriation of the fine powder.
-
Once under a stable vacuum, begin heating the sample to the set temperature.
-
Hold the sample at the set temperature for the desired duration.
-
-
Surface Area Analysis (BET):
-
After degassing, cool the sample to room temperature while still under vacuum.
-
Transfer the sample tube to the analysis port of the instrument.
-
Perform the BET analysis using nitrogen or krypton as the adsorbate at liquid nitrogen temperature (77 K).
-
-
Method Optimization:
-
To find the optimal degassing temperature, repeat the procedure on fresh aliquots of the same sample at incrementally higher temperatures (e.g., increasing by 20°C).
-
Plot the measured surface area as a function of the degassing temperature. The optimal temperature will be in the plateau region before the surface area begins to decrease due to thermal decomposition.
-
Data Presentation
Table 1: Recommended Starting Degassing Conditions for this compound
| Parameter | Recommended Value | Notes |
| Degassing Temperature | 80 - 120 °C | Start low and increase incrementally. Use TGA data if available to set an upper limit. |
| Degassing Time | 12 - 16 hours | Longer times are generally better for lower temperatures. |
| Atmosphere | Vacuum (<10⁻³ torr) | High vacuum is preferred for heat-sensitive materials. |
| Adsorbate Gas | Nitrogen or Krypton | Krypton is recommended for low surface area materials. |
Mandatory Visualization
Caption: Experimental workflow for this compound surface area analysis.
References
Technical Support Center: Tantalum Hydroxide & Oxide Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize defects in Tantalum Hydroxide (Ta(OH)₅) and Tantalum Oxide (Ta₂O₅) thin films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of defects in tantalum-based thin films and what causes them?
A1: The most common defects include pinholes, cracks, poor adhesion, and high surface roughness.
-
Pinholes : These are small voids in the film, often caused by dust or debris on the substrate during deposition.[1][2] Other causes include poor wetting of the surface by the precursor solution, trapped air or volatile substances causing outgassing, and spitting of material from the deposition source.[2][3]
-
Cracks : Cracking can result from high residual stress in the film, which can be influenced by the deposition method and post-deposition treatments like annealing. The transition from an amorphous to a crystalline phase during annealing can also introduce stress.[4]
-
Poor Adhesion : This can be caused by inadequate substrate cleaning, leaving contaminants on the surface, or a mismatch in surface energy between the substrate and the deposited film.[1][5]
-
High Surface Roughness : The morphology and roughness of the film are highly dependent on deposition parameters and subsequent annealing processes. For instance, while annealing can improve crystallinity, higher temperatures can also lead to increased surface roughness.[4]
Q2: How can I prevent pinhole defects in my thin films?
A2: Preventing pinholes requires a multi-faceted approach focusing on cleanliness and process control.
-
Substrate Cleaning : Thoroughly clean the substrate to remove any foreign particles or contaminants. A common method involves using a piranha solution (a 1:1 ratio of H₂O₂ and H₂SO₄), followed by a deionized water rinse and pre-heating in an oven.[5]
-
Controlled Environment : Perform the deposition process in a cleanroom environment to minimize airborne particulates.[6]
-
Substrate Degassing : Heating the substrate in a vacuum before deposition can help remove absorbed gases that might otherwise cause outgassing and bubbles.[5]
-
Optimize Deposition : For liquid-based methods like sol-gel, ensure complete wetting of the surface. For vacuum processes, optimizing the geometry within the coating chamber can reduce particulate-related defects.[2][3]
Q3: My film is cracking after the annealing step. What can I do to fix this?
A3: Cracking post-annealing is typically stress-related. Consider the following adjustments:
-
Optimize Annealing Parameters : The annealing temperature and ramp rates are critical. A slower heating and cooling rate can help manage the stress induced during thermal processing.[6] Annealing can alter the residual stress from compressive to tensile; stress-free films can be achieved by finding the optimal temperature.[7]
-
Control Film Thickness : Thicker films are often more prone to cracking due to higher accumulated stress. Reducing the film thickness may alleviate the issue.
-
Maintain Amorphous Structure : To avoid stress from crystallization, the annealing temperature should be kept below the point where the film transitions from an amorphous to a crystalline phase. For Ta₂O₅, this is typically below 923 K (650 °C).[4][8]
Q4: How does the choice of precursor affect film quality?
A4: The precursor is fundamental to the deposition process and significantly impacts the final film's properties.
-
Purity : High-purity precursors are essential to avoid incorporating contaminants into the film, which can act as defect sites.
-
Volatility and Stability : For methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), the precursor must have good volatility and thermal stability to ensure a controlled and uniform deposition rate.[9][10]
-
Reactants : The choice of co-reactants (e.g., H₂O, O₂, plasma) in ALD or CVD processes can influence film composition and purity. For example, using water or oxygen plasma with an alkylamide precursor can result in purer Ta₂O₅ films compared to using NH₃ or H₂ plasma.[11] Halide precursors like TaCl₅ or TaI₅ can also be used, but may introduce halogen contamination.[11][12]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Tantalum Oxide Thin Films
This protocol describes a general method for preparing Ta₂O₅ thin films using a sol-gel and dip-coating technique, adapted from literature.[6][13]
1. Precursor Solution Preparation: a. Prepare a solution of tantalum ethoxide (Ta(OC₂H₅)₅) in a suitable solvent like ethanol. b. Add a stabilizing agent, such as diethanolamine, to control the hydrolysis and condensation reactions. c. Introduce a controlled amount of water mixed with ethanol to initiate hydrolysis. The molar ratio of tantalum precursor to water is a critical parameter. d. Stir the solution for several hours at room temperature to form a stable sol.
2. Substrate Preparation: a. Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). b. Dry the substrate thoroughly with nitrogen gas and heat to remove any residual moisture.[5]
3. Film Deposition (Dip-Coating): a. Perform the coating in a controlled, clean environment (e.g., a flow cupboard class 100).[6] b. Immerse the prepared substrate into the tantalum sol and withdraw it at a constant, controlled speed (e.g., 10 mm s⁻¹).[6] c. The film thickness is influenced by the withdrawal speed and the viscosity of the sol.
4. Drying and Calcination (Annealing): a. Dry the coated substrate at a low temperature (e.g., 100-150 °C) to evaporate the solvent. b. Transfer the film to a furnace for calcination at a higher temperature (e.g., 400-800 °C) in an air atmosphere. Use a slow heating and cooling rate (e.g., 1.0 °C min⁻¹) to prevent cracking.[6] This step converts the this compound gel into tantalum oxide. c. The final crystal structure (amorphous or crystalline) depends on the calcination temperature.[8]
Protocol 2: RF Magnetron Sputtering of Tantalum Oxide Thin Films
This protocol outlines a general procedure for depositing TaOₓ thin films using RF magnetron sputtering.[14]
1. System Preparation: a. Mount a high-purity (99.99%) tantalum (Ta) target in the sputtering system. b. Place cleaned substrates (e.g., ITO-coated glass or silicon wafers) onto the substrate holder.
2. Deposition Parameters: a. Evacuate the chamber to a high base pressure (e.g., 4.5 × 10⁻⁶ mbar).[14] b. Introduce Argon (Ar) and Oxygen (O₂) gases into the chamber. The ratio of Ar to O₂ will determine the stoichiometry of the resulting oxide film. c. Set the sputtering pressure (e.g., 6 × 10⁻³ mbar).[14] d. Apply RF power to the Ta target (e.g., 100 W). e. Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.[14]
3. Film Deposition: a. Open the shutter to begin deposition onto the substrates. b. Rotate the substrate holder to ensure uniform film thickness.[14] c. The deposition time will determine the final film thickness.
4. Post-Deposition Annealing (Optional): a. The as-deposited films are often amorphous. b. To induce crystallinity and modify film properties, anneal the samples in a furnace under a controlled atmosphere (e.g., air, O₂) at temperatures ranging from 300-900 °C.[8]
Data Presentation
Table 1: Effect of Annealing Temperature on Ta₂O₅ Thin Film Properties
| Annealing Temperature (°C) | Film Phase | Surface Roughness (Rms) | Residual Stress | Optical Band Gap (eV) | Reference |
| As-deposited | Amorphous | ~0.15 nm | Compressive | ~4.32 | [4][8] |
| 300 | Amorphous | Decreases | Compressive | - | |
| 450 | Amorphous | - | Near Zero | - | [7] |
| 700 | Amorphous/Polycrystalline | Increases | Tensile | - | [4] |
| 900 | Polycrystalline (β-Ta₂O₅) | Significantly Increases | Tensile | ~4.46 - 4.51 | [8] |
Table 2: Chemical Composition of Ta Thin Films Annealed in Vacuum
| Annealing Temperature (°C) | Ta Metal (%) | TaO (%) | Ta₂O₅ (%) | Reference |
| As-Received | 47.1 | 3.1 | 49.4 | [15] |
| 250 | 48.3 | 5.2 | 46.5 | [15] |
| 350 | 52.9 | 6.4 | 40.7 | [15] |
Visualizations
References
- 1. cabuk1.co.uk [cabuk1.co.uk]
- 2. omega-optical.com [omega-optical.com]
- 3. Pinholes and defects in coatings [versaperm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.utwente.nl [research.utwente.nl]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. KR20170077833A - Tantalum compounds, preparing method thereof, precursor composition for film deposition including the same, and depositing method of film using the composition - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Tantalum Oxide Sol–Gel-coated AZ91 Mg Alloys | AVESİS [avesis.mcbu.edu.tr]
- 14. tandfonline.com [tandfonline.com]
- 15. lss.fnal.gov [lss.fnal.gov]
Validation & Comparative
A Comparative Guide to the Biocompatibility of Tantalum Hydroxide Coatings for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of tantalum hydroxide coatings with alternative biomaterials, supported by experimental data. Tantalum, a transition metal known for its high corrosion resistance, has garnered significant interest in the biomedical field. Its biocompatibility is largely attributed to the formation of a stable, passive oxide layer on its surface. While often referred to as tantalum pentoxide (Ta₂O₅), this layer can possess hydroxyl groups, giving it this compound characteristics, which play a crucial role in its interaction with biological systems.[1][2] This guide will delve into the in vitro and in vivo performance of these coatings, comparing them with established materials like hydroxyapatite, titanium nitride, and titania nanotubes.
In Vitro Biocompatibility Assessment
The initial evaluation of a biomaterial's biocompatibility is typically conducted through in vitro assays that assess its potential cytotoxicity and its ability to support cellular functions crucial for tissue integration. Key parameters include cell viability, adhesion, proliferation, and differentiation.
Cytotoxicity
Cytotoxicity assays are fundamental in screening biomaterials for any potential toxic effects on cells. Tantalum-based coatings have consistently demonstrated excellent cytocompatibility. Studies have shown that tantalum oxide coatings exhibit good cell viability, often comparable or superior to control materials. For instance, an MTT assay evaluating human skin fibroblast (SKF) cells on various coatings showed that tantalum oxide coatings supported good viability and proliferation.[3] In another study, tantalum particles were found to have a cytotoxicity level of grade 1, which is within the clinically acceptable range, and had no significant effect on THP-1 cell apoptosis compared to hydroxyapatite (HA).[4]
Cell Adhesion and Proliferation
The ability of a biomaterial to promote cell adhesion and subsequent proliferation is critical for successful tissue integration. Tantalum oxide surfaces have been shown to enhance osteoblast adhesion, growth, and alkaline phosphatase (ALP) activity.[5] Nanostructured tantalum oxide surfaces, in particular, have been found to significantly enhance protein adsorption and improve bone cell proliferation and spreading.[6] One study reported a six-fold higher living cell density on tantalum coatings compared to a titanium control surface in an MTT assay, highlighting its superior ability to support cell proliferation.[7]
Osteogenic Differentiation
For orthopedic and dental applications, the ability of a coating to promote the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells) is highly desirable. Alkaline phosphatase (ALP) activity is a key early marker of osteogenic differentiation. Studies have demonstrated that tantalum surfaces facilitate the expression of osteoblast ALP and collagen type I.[8] Tantalum nitride films, a related coating, have also been shown to possess high hardness and elastic modulus while promoting the adhesion and differentiation of bone marrow stromal cells (BMSCs).[6]
Comparative Performance Data
To provide a clear comparison, the following tables summarize quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and measurement techniques across different studies.
Table 1: Cell Viability/Proliferation on Different Biocompatible Coatings (MTT Assay - Optical Density)
| Coating Material | Substrate | Cell Type | Time Point | Optical Density (OD) | Reference |
| Tantalum Oxide | SS304 | SKF | 48h | ~0.22 | [3] |
| Tantalum Oxide + 12.5 at.% Ag | SS304 | SKF | 48h | ~0.21 | [3] |
| Tantalum Oxide + 23.3 at.% Ag | SS304 | SKF | 48h | ~0.15 | [3] |
| Uncoated SS304 (Control) | SS304 | SKF | 48h | 0.205 ± 0.025 | [3] |
| Tantalum | Ti | hFOB | - | 6x higher than Ti | [7] |
| Titanium (Control) | Ti | hFOB | - | - | [7] |
| Mg/FHA/Ta | Mg | MC3T3-E1 | 4 days | Superior to other groups | [9] |
| Mg/Ta5 | Mg | MC3T3-E1 | - | 0.325 ± 0.052 | [9] |
| Pure Mg (Control) | Mg | MC3T3-E1 | - | Lower than Mg/Ta5 | [9] |
| TiO₂ Nanotube | Ti | Osteoblast | 96h | 0.62 ± 0.02 | [2] |
| Unanodized Titanium (Control) | Ti | Osteoblast | 96h | 0.55 ± 0.03 | [2] |
| Hydroxyapatite (nHAp) | - | L929 | 24h | 91% viability | [10] |
| Fluorapatite (nFAp) | - | L929 | 24h | 93% viability | [10] |
Table 2: Alkaline Phosphatase (ALP) Activity on Different Biocompatible Coatings
| Coating Material | Substrate | Cell Type | Time Point | ALP Activity | Reference |
| Tantalum Nitride | Ti6Al4V | BMSCs | 7 and 14 days | Higher than control | [6] |
| Ti6Al4V (Control) | Ti6Al4V | BMSCs | 7 and 14 days | Lower than TaN | [6] |
| TiO₂ Nanotube | Ti | Osteoblast | 3 weeks | (130.8 ± 5.1) A₄₀₅/mg | [2] |
| Unanodized Titanium (Control) | Ti | Osteoblast | 3 weeks | (109.6 ± 4.5) A₄₀₅/mg | [2] |
| MWCNT-COOH | Ti | MC3T3-E1 | 7 days | 0.98 ± 0.26 U/μg of protein | [11] |
| Uncoated Ti (Control) | Ti | MC3T3-E1 | 7 days | Lower than MWCNT-COOH | [11] |
| CNT (Fe, methanol) on Ti | Ti | Osteoblast | Intermediate phase | 35% increase vs control | [4] |
| CNT (Co/Mn, ethanol) on Ti | Ti | Osteoblast | Intermediate phase | 54% increase vs control | [4] |
In Vivo Biocompatibility
In vivo studies are essential to evaluate the tissue response to an implant in a living organism. Histological analysis of the implant-bone interface provides critical information on osseointegration and any potential inflammatory reactions.
Tantalum has demonstrated excellent in vivo biocompatibility, with studies showing good bone ingrowth and minimal inflammatory response.[2][8] Histological analysis of porous tantalum implants has revealed new bone formation with a lamellar structure and Haversian canals, indicating healthy bone regeneration. In vivo studies on titania nanotube coatings have also shown enhanced new bone formation and improved bone-implant contact compared to untreated titanium surfaces.[1]
Signaling Pathways and Molecular Interactions
The interaction of cells with a biomaterial surface is a complex process mediated by a cascade of molecular signaling events. The surface properties of the coating, such as topography, chemistry, and wettability, influence protein adsorption, which in turn dictates cellular attachment and subsequent behavior.
For tantalum-based materials, the interaction with osteoblasts is thought to be mediated by integrin binding to adsorbed extracellular matrix proteins. This interaction can trigger intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial in regulating the cell cycle.[12] Activation of this pathway can promote cell growth and proliferation. Studies have suggested that the superior osteoinductivity of tantalum surfaces may be related to their ability to trigger integrin α5β1/ERK1/2 signaling.[9]
Experimental Protocols
This section provides detailed methodologies for the key in vitro biocompatibility assays discussed in this guide.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Coated and control substrate samples
-
96-well culture plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells onto the coated and control substrates in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
After incubation, remove the culture medium and add fresh medium.
-
Incubate for the desired time points (e.g., 1, 3, and 7 days).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.
Alkaline Phosphatase (ALP) Activity Assay
ALP activity is an early marker of osteoblast differentiation. This assay measures the enzymatic activity of ALP in cell lysates.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Alkaline buffer solution
-
Cell lysis buffer
-
Coated and control substrate samples
-
24-well culture plates
-
Microplate reader
Protocol:
-
Seed osteoblasts or mesenchymal stem cells onto the coated and control substrates in a 24-well plate and culture in an osteogenic induction medium.
-
At specific time points (e.g., 7, 14, and 21 days), wash the cells with PBS.
-
Lyse the cells using a cell lysis buffer.
-
Transfer the cell lysate to a new 96-well plate.
-
Add the pNPP substrate dissolved in an alkaline buffer to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate.
Conclusion
This compound coatings exhibit excellent biocompatibility, characterized by low cytotoxicity and strong support for cell adhesion, proliferation, and osteogenic differentiation. Comparative data suggests that their performance is often on par with or superior to other widely used biomaterials such as hydroxyapatite and titanium-based coatings. The favorable biological response is attributed to the unique surface chemistry and topography of the tantalum oxide/hydroxide layer, which promotes beneficial protein interactions and activates signaling pathways conducive to tissue integration. Further research focusing on optimizing the surface characteristics of this compound coatings holds great promise for the development of next-generation biomedical implants with enhanced long-term performance and reduced complications.
References
- 1. Lateral Spacing of TiO2 Nanotube Coatings Modulates In Vivo Early New Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Fabrication of titanium dioxide nanotube array and effects of its osteoblast proliferation and alkaline phosphatase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteoblast behaviors on titania nanotube and mesopore layers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bone-abstracts.org [bone-abstracts.org]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. karger.com [karger.com]
- 10. The proliferation and phenotypic expression of human osteoblasts on tantalum metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of osteoblast responses to carbon nanotube-coated titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Photocatalytic Activity of Tantalum Hydroxide-Derived Tantalum Pentoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photocatalytic performance of tantalum pentoxide (Ta₂O₅), a material often synthesized from tantalum hydroxide precursors, against other common photocatalysts. The information herein is supported by experimental data from peer-reviewed literature to offer an objective analysis for researchers and professionals in drug development and materials science.
Introduction to Tantalum-Based Photocatalysts
Tantalum pentoxide (Ta₂O₅) has emerged as a promising semiconductor photocatalyst due to its high chemical stability, notable dielectric constant, and significant photocatalytic activity for the degradation of organic pollutants and for water splitting. While the direct photocatalytic application of this compound (Ta(OH)₅) is not extensively documented, it serves as a crucial intermediate in the synthesis of the more stable and photoactive Ta₂O₅. The thermal treatment of this compound leads to the formation of tantalum pentoxide nanoparticles, whose photocatalytic efficacy is the focus of this guide.
Comparative Performance Data
The photocatalytic activity of tantalum pentoxide is most commonly evaluated through the degradation of organic dyes, such as Rhodamine B (RhB), and by measuring the rate of hydrogen evolution from water splitting. This section presents a summary of quantitative data from various studies to compare the performance of Ta₂O₅ with the widely used photocatalyst, titanium dioxide (TiO₂).
Table 1: Photocatalytic Degradation of Rhodamine B
| Photocatalyst | Catalyst Conc. (mg/mL) | Initial RhB Conc. (ppm) | Irradiation Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k_app, min⁻¹) | Reference |
| Ta₂O₅ Nanoparticles | 0.8 | 12.5 | 150 | 89 | Not Reported | |
| Ta₂O₅ Nanorods | Not Specified | Not Specified | Not Specified | High Activity | 0.156 | |
| TiO₂ (Degussa P25) | Not Specified | Not Specified | 40 | 99 | Not Reported |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. However, the data indicates that both Ta₂O₅ and TiO₂ exhibit high efficiency in degrading Rhodamine B.
Table 2: Photocatalytic Hydrogen Evolution
| Photocatalyst | Sacrificial Agent | H₂ Evolution Rate (μmol·h⁻¹·g⁻¹) | Quantum Yield (%) | Reference |
| Amorphous KTaO₃/Ta₃N₅ | Methanol | 212.14 | 0.12 at 420 nm | |
| Ni and Ta-codoped SrTiO₃ | Methanol | Higher than Ni-doped SrTiO₃ | Not Reported | |
| Ta₂O₅ Films | None (Overall Water Splitting) | 2300 (mmol·h⁻¹·g⁻¹) | Not Reported |
Note: Tantalum-based materials, particularly when integrated into heterostructures or doped, demonstrate significant potential for photocatalytic hydrogen production.
Experimental Protocols
The following sections detail the methodologies employed in the literature for synthesizing tantalum pentoxide from a hydroxide precursor and for evaluating its photocatalytic activity.
Synthesis of Ta₂O₅ Nanoparticles from Tantalum Ethoxide
A common route to synthesize Ta₂O₅ nanoparticles involves the hydrolysis of a tantalum alkoxide, such as tantalum ethoxide (Ta(OEt)₅), which first forms a this compound-like intermediate.
-
Hydrolysis: Tantalum ethoxide is subjected to controlled hydrolysis, often in the presence of a base like ammonia, to form a tantalum oxo-ethoxide intermediate.
-
Gel Formation: Further hydrolysis of the intermediate leads to the formation of a gel.
-
Drying and Calcination: The gel is dried and then calcined at a high temperature (e.g., 750 °C) to induce crystallinity and form Ta₂O₅ nanoparticles.
Photocatalytic Degradation of Rhodamine B
The photocatalytic degradation of an organic dye is a standard method to assess the activity of a photocatalyst.
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.8 mg/mL of Ta₂O₅) is dispersed in a known volume of distilled water (e.g., 50 mL) and sonicated to ensure uniform distribution.
-
Dye Addition: A stock solution of Rhodamine B is added to the catalyst suspension to achieve a desired initial concentration (e.g., 12.5 ppm).
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 45 minutes) to allow the dye molecules to adsorb onto the catalyst surface and reach equilibrium.
-
Irradiation: The suspension is then exposed to a light source (e.g., a UV lamp with λ = 365 nm) under constant stirring.
-
Analysis: Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the catalyst particles, and the concentration of the remaining Rhodamine B in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.
Photocatalytic Hydrogen Evolution
This experiment evaluates the ability of the photocatalyst to split water to produce hydrogen.
-
Catalyst Suspension: A known mass of the photocatalyst (e.g., 50 mg) is suspended in an aqueous solution (e.g., 50 mL), which may contain a sacrificial electron donor like methanol.
-
Degassing: The reactor is sealed and purged with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Irradiation: The suspension is irradiated with a light source (e.g., a 300 W Xe lamp) while being continuously stirred.
-
Gas Analysis: The evolved gases are periodically sampled and analyzed using a gas chromatograph to quantify the amount of hydrogen produced.
Visualizing the Photocatalytic Mechanism and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the fundamental processes involved in photocatalysis and the typical experimental workflow.
Caption: Photocatalytic mechanism of Tantalum Pentoxide.
Caption: Experimental workflow for photocatalytic degradation.
A Head-to-Head Battle of Catalysts: Tantalum Hydroxide vs. Niobium Hydroxide in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of heterogeneous catalysis, tantalum hydroxide (often represented as Ta₂O₅·nH₂O) and niobium hydroxide (Nb₂O₅·nH₂O) have emerged as promising solid acid catalysts and catalyst supports. Their shared position in Group 5 of the periodic table results in similar chemical properties, yet subtle differences in their acidity and structural characteristics can lead to significant variations in catalytic performance. This guide provides an objective, data-driven comparison of this compound and niobium hydroxide in catalytic applications, offering insights for researchers and professionals in catalyst design and process optimization.
At a Glance: Key Performance Differences
While both materials exhibit Lewis and Brønsted acidity, crucial for catalyzing a range of organic transformations, studies suggest that niobium hydroxide often displays superior catalytic activity in certain acid-catalyzed reactions. This is attributed to a higher concentration of Brønsted acid sites, which are often considered more active in reactions like esterification.
| Catalyst Property | This compound (Ta₂O₅·nH₂O) | Niobium Hydroxide (Nb₂O₅·nH₂O) | Key Findings |
| Primary Acid Type | Predominantly Lewis Acid Sites | Both Brønsted and Lewis Acid Sites | Niobium hydroxide's Brønsted acidity is often linked to higher catalytic activity in specific reactions.[1] |
| Catalytic Activity (Esterification) | Moderate | High | In the esterification of oleic acid with methanol, calcined niobium hydroxide showed higher conversion rates, suggesting greater activity of its Brønsted acid sites.[1] |
| Catalytic Activity (Dehydration) | Effective | Highly Effective | Niobic acid has demonstrated high efficiency in the dehydration of fructose to 5-hydroxymethylfurfurfural (HMF).[2][3][4] |
| Water Tolerance | High | High | Both materials are known for their stability and activity in the presence of water, a desirable trait for many industrial processes.[5] |
Delving into the Data: A Closer Look at Catalytic Performance
Direct comparative studies providing quantitative data for this compound and niobium hydroxide under identical conditions are limited in the publicly available literature. However, individual studies on niobium hydroxide provide valuable benchmarks for its catalytic efficacy.
For instance, in the esterification of oleic acid with methanol, niobium hydroxide (Nb₂O₅·nH₂O) calcined at 100°C and 300°C demonstrated higher conversion rates compared to the non-calcined catalyst or the one calcined at 500°C.[1] This suggests that the Brønsted acid sites, which are more abundant at lower calcination temperatures, are more active for this specific reaction.[1]
Table 1: Esterification of Oleic Acid with Methanol using Calcined Niobium Hydroxide [1]
| Catalyst Calcination Temperature (°C) | Conversion (%) | Predominant Acid Sites |
| Not Calcined | Lower | Mixed |
| 100 | Higher | Brønsted |
| 300 | Higher | Brønsted |
| 500 | Lower | Lewis |
Note: This table is based on qualitative findings from the study, as specific conversion percentages were not provided in the abstract.
In the dehydration of fructose to 5-hydroxymethylfurfural (HMF), niobic acid (Nb₂O₅·nH₂O) has been shown to be a highly efficient catalyst.[2][3][4] While a direct comparison with this compound is not available, the high yields and conversions achieved with niobium hydroxide underscore its potential in biomass conversion.
Understanding the "How": Experimental Protocols
To facilitate further comparative research, this section outlines typical experimental protocols for the synthesis, characterization, and catalytic testing of tantalum and niobium hydroxides.
Synthesis of this compound (Ta₂O₅·nH₂O) via Hydrolysis
This protocol describes the synthesis of this compound nanoparticles through the controlled hydrolysis of tantalum ethoxide.
Materials:
-
Tantalum (V) ethoxide (Ta(OC₂H₅)₅)
-
Ethanol
-
Polysaccharide solution (e.g., 1-3 linked β-D galactopyranose and 1,4 linked 3,6 anhydro-α-L-galactopyranose)
-
Deionized water
Procedure:
-
Warm approximately 200 µL of the polysaccharide solution to 40°C for about 30 minutes.[6]
-
Add 200 µL of tantalum ethoxide dropwise to the warmed polysaccharide solution.[6]
-
Centrifuge the resulting gel at 12,000 rpm for 10 minutes at 28°C.[6]
-
Discard the supernatant and wash the precipitate several times with deionized water.[6]
-
Centrifuge again at 12,000 rpm for 10 minutes to recover the powder precipitate.[6]
-
Dry the precipitate for 48 hours at 28°C to evaporate residual water.[6]
-
Calcination (optional): The dried powder can be calcined in a muffle furnace at a desired temperature (e.g., 800°C for 2 hours) to obtain crystalline tantalum oxide.[6]
Synthesis of Niobium Hydroxide (Nb₂O₅·nH₂O) via Hydrothermal Method
This protocol details the hydrothermal synthesis of niobium hydroxide from a niobium ammonium oxalate precursor.
Materials:
-
Niobium ammonium oxalate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O)
-
Distilled water
Procedure:
-
Dissolve 1.0 g of niobium ammonium oxalate in 80 mL of distilled water.[7]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.[7]
-
Heat the autoclave to a specific temperature (e.g., 120°C or 150°C) for 5 hours.[7]
-
After cooling, wash the resulting precipitate with distilled water.[7]
-
Centrifuge the suspension to separate the solid catalyst.[7]
-
Dry the obtained powder.[7]
Characterization of Acidic Properties
The nature and strength of the acid sites on the catalyst surface are critical to their performance. Temperature-programmed desorption of ammonia (NH₃-TPD) is a common technique to characterize the acidity of solid catalysts.
General Procedure for NH₃-TPD:
-
Pre-treat the catalyst sample by heating it under an inert gas flow to remove adsorbed water and impurities.
-
Cool the sample to a desired adsorption temperature.
-
Introduce a flow of ammonia gas over the sample to saturate the acid sites.
-
Purge the sample with an inert gas to remove physisorbed ammonia.
-
Heat the sample at a constant rate under a continuous flow of inert gas.
-
Monitor the desorption of ammonia as a function of temperature using a thermal conductivity detector (TCD) or a mass spectrometer. The temperature at which ammonia desorbs is indicative of the acid site strength.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for acid-catalyzed esterification and a general experimental workflow for catalyst synthesis and testing.
Caption: Proposed mechanism for solid acid-catalyzed esterification.
Caption: General experimental workflow for catalyst synthesis and evaluation.
Conclusion
Both this compound and niobium hydroxide are valuable solid acid catalysts with high water tolerance. While their chemical similarity makes them suitable for similar applications, the available evidence suggests that niobium hydroxide may hold an edge in reactions where Brønsted acidity is the primary driver of catalytic activity, such as certain esterification processes. The higher cost and lower natural abundance of tantalum may also favor the selection of niobium-based catalysts for industrial applications.
Further direct comparative studies under a wider range of reaction conditions are necessary to fully elucidate the subtle yet significant differences in their catalytic performance. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such research, ultimately enabling the rational design of more efficient and selective catalytic systems.
References
- 1. Effect of Nb2O5·nH2O Termal Treatment on the Esterification of a Fatty Acid [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, acid properties and catalysis by niobium oxide nanostructured materials - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00238E [pubs.rsc.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. scielo.br [scielo.br]
A Comparative Guide to Tantalum Hydroxide and Titanium Dioxide as Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable photocatalysts is a cornerstone of advancements in environmental remediation, renewable energy production, and specialized applications within drug development. While titanium dioxide (TiO2) has long been the benchmark material in photocatalysis, emerging materials like tantalum hydroxide [Ta(OH)5] and its derivatives are showing significant promise. This guide provides an objective comparison of the photocatalytic performance of this compound and titanium dioxide, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Differences
| Performance Metric | This compound/Oxyhydroxide | Titanium Dioxide (P25) | Reference |
| Photocatalytic Hydrogen Evolution Rate (μmol/g/h) | 311.1 (amorphous TaOx(OH)y) | 0.3 | [1] |
| Pollutant Degradation | High activity reported for Ta2O5 (derived from hydroxide) | High activity, widely documented | [2][3] |
Photocatalytic Performance: A Deeper Dive
Hydrogen Evolution
A groundbreaking study on an amorphous tantalum oxyhydroxide (TaOx(OH)y) homojunction has demonstrated its vastly superior performance in photocatalytic hydrogen evolution compared to the commercial benchmark, P25 TiO2. The amorphous TaOx(OH)y exhibited a hydrogen evolution rate of 311.1 μmol/g/h, which is approximately 1000 times higher than that of P25 TiO2 (0.3 μmol/g/h) under the same conditions and in the absence of a co-catalyst[1]. This remarkable activity is attributed to the unique amorphous homojunction structure, which promotes a type-II band alignment and efficient separation of photo-excited charge carriers[1].
Degradation of Organic Pollutants
Direct comparative studies on the photocatalytic degradation of organic pollutants by pure this compound [Ta(OH)5] versus TiO2 are limited in the current literature. However, studies on tantalum pentoxide (Ta2O5), which is often synthesized from this compound precursors, provide valuable insights.
For instance, Ta2O5 nanoparticles have shown high efficiency in the degradation of rhodamine B under UV irradiation[2][3]. While a direct quantitative comparison with TiO2 from a single study is unavailable, the data suggests that tantalum-based oxides are potent photocatalysts for pollutant degradation. Titanium dioxide, particularly P25, is well-documented for its high photocatalytic activity in degrading a wide range of organic pollutants, including rhodamine B and methylene blue.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of the photocatalysts and the evaluation of their photocatalytic activity.
Synthesis of Photocatalysts
This compound (as an intermediate for Tantalum Pentoxide Nanoparticles)
This protocol describes the synthesis of Ta2O5 nanoparticles where Ta(OH)5 is an intermediate.
-
Precursor Preparation: Tantalum ethoxide is used as the precursor. The hydrolysis of tantalum ethoxide is carried out in the presence of ammonia[4].
-
Hydrolysis: The controlled hydrolysis of the tantalum precursor leads to the formation of a stable intermediate tantalum oxo-ethoxide[4].
-
Further Hydrolysis and Calcination: Subsequent hydrolysis of the intermediate yields this compound, which upon calcination at 750 °C for four hours, transforms into tantalum oxide nanoparticles[4].
Titanium Dioxide (Hydrothermal Method)
-
Precursor Solution: A specific amount of a titanium precursor, such as titanium tetraisopropoxide, is dissolved in a solvent like ethanol.
-
Hydrolysis: The solution is then hydrolyzed by adding a mixture of deionized water and an acid (e.g., nitric acid) dropwise under vigorous stirring.
-
Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12 hours).
-
Washing and Drying: After cooling, the precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and finally dried in an oven.
Photocatalytic Activity Evaluation
Degradation of Rhodamine B (RhB)
-
Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.8 mg/mL of Ta2O5 nanoparticles) is dispersed in an aqueous solution of Rhodamine B (e.g., 50 mL of 12.5 ppm RhB)[2].
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 45 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the dye molecules[2][4].
-
Irradiation: The suspension is then exposed to a light source (e.g., a UV lamp with λ = 365 nm) under continuous stirring[4].
-
Analysis: At regular time intervals, aliquots of the suspension are collected, centrifuged to remove the catalyst, and the concentration of RhB in the supernatant is determined by measuring its absorbance using a UV-Vis spectrophotometer[2][4].
Photocatalytic Hydrogen Evolution
-
Reaction Setup: A specific amount of the photocatalyst is suspended in a sacrificial reagent solution (e.g., an aqueous methanol solution) in a sealed photoreactor.
-
Degassing: The suspension is purged with an inert gas (e.g., Argon) to remove dissolved oxygen.
-
Irradiation: The reactor is irradiated with a light source (e.g., a Xenon lamp) while being continuously stirred.
-
Gas Analysis: The evolved gases are periodically sampled and analyzed using a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the photocatalytic mechanism and a typical experimental workflow.
Caption: General mechanism of semiconductor photocatalysis.
Caption: Typical experimental workflow for evaluating photocatalytic activity.
Concluding Remarks
The evidence strongly suggests that this compound and its derivatives, particularly in their amorphous forms, are highly promising photocatalysts that can significantly outperform the current industry standard, TiO2, in applications such as hydrogen evolution[1]. While more direct comparative studies are needed to fully assess their potential in organic pollutant degradation, the existing data on tantalum oxides indicates comparable or potentially superior activity.
For researchers and professionals in drug development, the unique properties of tantalum-based photocatalysts could open new avenues for specialized applications, such as in the synthesis of complex molecules or the degradation of pharmaceutical residues. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for further research and development in this exciting field.
References
- 1. Amorphous tantalum oxyhydroxide homojunction: In situ construction for enhanced hydrogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guan.nankai.edu.cn [guan.nankai.edu.cn]
- 3. Investigation of the photocatalytic efficiency of tantalum alkoxy carboxylate-derived Ta2O5 nanoparticles in rhodamine B removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]
A Comparative Analysis of the Thermal Stability of Tantalum Hydroxide and Zirconium Hydroxide
In the realm of material science and drug development, understanding the thermal stability of inorganic hydroxides is paramount for their application in catalysis, as ceramic precursors, and in the formulation of pharmaceuticals. This guide provides an objective comparison of the thermal stability of Tantalum Hydroxide (often represented as Ta₂O₅·nH₂O) and Zirconium Hydroxide (Zr(OH)₄), supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Executive Summary
Zirconium hydroxide generally exhibits a lower thermal decomposition temperature compared to this compound. The major dehydroxylation of zirconium hydroxide to form zirconium dioxide is largely complete by approximately 450°C. In contrast, this compound's transformation to tantalum pentoxide can extend to higher temperatures, with significant thermal events occurring up to 650°C. This difference in thermal stability is critical for applications requiring controlled decomposition and the formation of specific oxide phases.
Comparative Thermal Decomposition Data
The thermal decomposition of both hydroxides involves dehydration and dehydroxylation, ultimately yielding their respective metal oxides. The key temperature ranges and mass loss percentages are summarized in the tables below.
Table 1: Thermal Decomposition Characteristics of Zirconium Hydroxide (Zr(OH)₄)
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Observations |
| Dehydration (Loss of adsorbed water) | Room Temperature - 238°C | Variable | Endothermic process. |
| Dehydroxylation (Formation of amorphous ZrO₂) | 238°C - 450°C | ~11-24% | Significant mass loss occurs in this range.[1][2] |
| Crystallization (Amorphous ZrO₂ to tetragonal t-ZrO₂) | 350°C - 434°C | Minimal | Characterized by a sharp exothermic peak.[1][2][3] |
| Phase Transition (Tetragonal t-ZrO₂ to monoclinic m-ZrO₂) | > 650°C | None | Exothermic event at higher temperatures.[3] |
Table 2: Thermal Decomposition Characteristics of this compound (Ta₂O₅·nH₂O)
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Observations |
| Dehydration (Loss of adsorbed water) | Room Temperature - 200°C | Variable | Initial mass loss due to water removal.[4] |
| Decomposition of Organic Precursors (if present) | 200°C - 400°C | Variable | Dependent on the synthesis method.[4] |
| Phase Transition/Dehydroxylation | 400°C - 650°C | Significant | Continued mass loss and crystallization to Ta₂O₅.[4] |
Decomposition Pathways
The thermal decomposition of these hydroxides can be visualized as a series of transformations.
Caption: Decomposition pathways of Zirconium and Tantalum hydroxides.
Experimental Protocols
The data presented is typically acquired using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).
Objective: To determine the thermal stability and decomposition profile of the metal hydroxide sample.
Apparatus: A simultaneous TGA/DTA or TGA/DSC instrument.
Procedure:
-
Sample Preparation: A small amount of the dried hydroxide powder (typically 5-20 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).[5]
-
Instrument Setup:
-
Thermal Program:
-
Data Acquisition: The instrument continuously records the sample's mass and the temperature difference (DTA) or heat flow (DSC) as a function of the furnace temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and DTA/DSC curve (thermal events vs. temperature) are analyzed to identify the temperatures of dehydration, dehydroxylation, and phase transitions.
The following diagram illustrates a generalized workflow for this experimental protocol.
Caption: Experimental workflow for thermal analysis of metal hydroxides.
Conclusion
The thermal stability of zirconium hydroxide is demonstrably lower than that of this compound. Zirconium hydroxide undergoes a well-defined, multi-step decomposition, completing its transformation to the oxide at a lower temperature. This makes it suitable for processes where a lower calcination temperature is desirable. This compound's higher thermal stability indicates a stronger retention of hydroxyl groups and water, requiring more energy for its conversion to the pentoxide. This property can be advantageous in applications where stability at intermediate temperatures is crucial. The choice between these materials will, therefore, depend on the specific thermal requirements of the intended application.
References
A Comparative Analysis of the Electrochemical Performance of Tantalum Hydroxide and Other Metal Hydroxides for Energy Storage
The pursuit of high-performance electrode materials is central to advancing energy storage technologies. Metal hydroxides, particularly those of transition metals, are a class of materials garnering significant interest for supercapacitor applications due to their high theoretical specific capacitance and rich redox activity. This guide provides an objective comparison of the electrochemical performance of tantalum hydroxide against other prevalent metal hydroxides, namely nickel hydroxide (Ni(OH)₂), cobalt hydroxide (Co(OH)₂), and iron hydroxide (α-FeOOH).
It is important to note that while this compound serves as a critical precursor, much of the existing research on tantalum-based electrochemical performance focuses on its calcined form, tantalum pentoxide (Ta₂O₅), or on tantalum metal nanostructures.[1][2] This comparison will incorporate data for these tantalum-based materials to provide a relevant benchmark, while acknowledging the distinction from the pure hydroxide form.
Quantitative Performance Metrics
The electrochemical performance of these materials is evaluated based on several key parameters, including specific capacitance, energy density, power density, and cycling stability. The following table summarizes the reported quantitative data for each material, providing a clear basis for comparison.
| Material | Specific Capacitance / Capacity | Energy Density | Power Density | Cycling Stability / Other Notes | Reference(s) |
| Tantalum (Ta) Based | Ta₂O₅: 179 F/g | - | - | As part of a nanocomposite, capacitance reached 808 F/g. | [3] |
| Ta Nanopillar Array: 640 F/g | - | - | 86% capacitance retention after 1000 cycles. | [4] | |
| Nickel Hydroxide (Ni(OH)₂) ** | α/β-Ni(OH)₂: 540 F/g (at 50 mV/s) to 1187 F/g (at 5 mV/s) | - | - | Excellent cyclability noted. α-phase has higher capacity but can be less stable than β-phase.[5] | [6] |
| TiO₂-α-Ni(OH)₂ Composite: 390 mAh/g (at 2C) | - | - | Retained capacity for 200 cycles. | [7] | |
| Cobalt Hydroxide (Co(OH)₂) ** | Theoretical: ~3460 F/g | 142.5 Wh/kg | 4.74 W/kg | Exhibits robust cycle stability. | [8][9] |
| Experimental (thin film): 1140 F/g | [8][9] | ||||
| Iron Hydroxide (α-FeOOH) | α-FeOOH Nanofibers: 51 mAh/g (at 1 A/g) | - | - | Performance is often limited by poor electrical conductivity.[10] | [11] |
| α-FeOOH/AC Composite: 69 mAh/g (at 1 A/g) | - | - | Addition of activated carbon (AC) improves performance. | [11] |
Experimental Protocols
The data presented is derived from standard electrochemical testing methodologies, which are crucial for evaluating and comparing electrode materials. A generalized protocol is outlined below.
1. Electrode Preparation:
-
Active Material Synthesis: Metal hydroxides are synthesized through methods such as chemical precipitation, hydrothermal synthesis, or electrodeposition.[6][9][11] For instance, Ni(OH)₂ can be produced via chemical precipitation by adding NaOH to a nickel salt solution.[6] this compound is typically formed through the hydrolysis of tantalum precursors like tantalum ethoxide or by neutralizing acidic tantalum fluoride solutions with ammonia.[2][12]
-
Slurry Formulation: The synthesized active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a homogeneous slurry.
-
Coating: The slurry is coated onto a current collector (e.g., nickel foam, stainless steel, or carbon cloth) and dried under vacuum to remove the solvent.
2. Electrochemical Measurements: A three-electrode system is typically employed for material characterization in an aqueous electrolyte (e.g., KOH or NaOH solution).[6][9]
-
Working Electrode: The prepared metal hydroxide electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Cyclic Voltammetry (CV): Performed at various scan rates (e.g., 5 to 100 mV/s) within a specific potential window to assess the capacitive behavior and redox reactions.[6]
-
Galvanostatic Charge-Discharge (GCD): Conducted at different current densities to calculate specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Used to analyze the electrode's internal resistance and charge transfer kinetics.
-
Cycling Stability Test: The electrode undergoes repeated GCD cycles (e.g., 1000+ cycles) to evaluate its long-term performance and capacitance retention.[4]
Comparative Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis, characterization, and comparative evaluation of metal hydroxide-based electrode materials.
References
- 1. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 2. Tantalum pentoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ni(OH)2 anodes [iq.usp.br]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Cytotoxicity of Tantalum-Based Nanoparticles: A Comparative Guide
A Note on Tantalum Hydroxide: Comprehensive literature searches did not yield specific studies on the cytotoxicity of this compound (Ta(OH)₅) nanoparticles. The following guide therefore focuses on the most closely related and extensively studied materials: tantalum (Ta) and tantalum oxide (Ta₂O₅) nanoparticles. These materials are often considered in similar biomedical applications, and their biocompatibility data provides the best available proxy. Researchers interested in this compound nanoparticles should consider the findings for these related compounds as a starting point for their own investigations.
This guide provides a comparative overview of the cytotoxicity of tantalum-based nanoparticles, with a focus on tantalum (Ta) and tantalum oxide (Ta₂O₅) nanoparticles, often in comparison to a common alternative, titanium dioxide (TiO₂). The information is intended for researchers, scientists, and drug development professionals working with these nanomaterials.
Comparative Analysis of Cytotoxicity
Studies consistently demonstrate that tantalum and tantalum oxide nanoparticles exhibit high biocompatibility and low cytotoxicity across various cell lines. In direct comparisons, they are often found to be significantly less toxic than titanium dioxide nanoparticles.
A study investigating the effects of Ta nanoparticles on THP-1-derived macrophages found no apparent toxicity, even at high concentrations. In contrast, TiO₂ nanoparticles showed significant cytotoxicity at concentrations over 100 µg/mL after 24 hours of exposure[1]. Tantalum nanoparticles induced negligible reactive oxygen species (ROS) generation and pro-inflammatory cytokine production, while TiO₂ nanoparticles markedly induced these effects in a dose-dependent manner[1][2].
Another study comparing tantalum particles with hydroxyapatite (HA) particles in human monocyte leukemia (THP-1) cells found that Ta particles had a clinically acceptable toxicity level (grade 1) and showed no significant difference in apoptosis induction compared to the control group[3].
The following table summarizes key quantitative data from comparative cytotoxicity studies of tantalum-based nanoparticles.
Table 1: Comparative Cytotoxicity of Tantalum-Based Nanoparticles
| Nanoparticle | Alternative Nanoparticle | Cell Line | Assay | Concentration | Exposure Time | Key Findings | Reference |
| Tantalum (Ta) | Titanium Dioxide (TiO₂) | THP-1-derived macrophages | CCK-8, LDH | Up to 500 µg/mL | 24 hours | Ta NPs showed no significant cytotoxicity, while TiO₂ NPs were cytotoxic at >100 µg/mL. | [1][4] |
| Tantalum (Ta) | Titanium Dioxide (TiO₂) | THP-1-derived macrophages | ROS Assay | Not specified | Not specified | Ta NPs induced negligible ROS, while TiO₂ NPs significantly increased ROS. | [1][2] |
| Tantalum (Ta) | Hydroxyapatite (HA) | THP-1 cells | CCK-8 | Not specified | 24, 48, 72 hours | Ta particles showed toxicity grade 1 (clinically acceptable). | [3] |
| Tantalum (Ta) | Hydroxyapatite (HA) | THP-1 cells | Apoptosis Assay (Flow Cytometry) | Not specified | 24, 48, 72 hours | No significant difference in apoptosis between Ta and control groups. | [3] |
| Tantalum Oxide (Ta₂O₅) | - | Human Cardio Microvascular Endothelial Cells (HCMECs) | MTT | 50-200 µg/mL | 24, 48 hours | Dose- and time-dependent decrease in cell viability. | [5] |
| Tantalum-doped Titanium Dioxide (Ta-doped TiO₂) | - | Human Neuroblastoma (SH-SY5Y) cells | MTT | 0-80 µg/mL | 24 hours | IC₅₀ value of 68 µg/mL. | [6] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays mentioned in the literature are provided below.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Replace the culture medium with fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells with the nanoparticles for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add the MTT or CCK-8 reagent to each well and incubate for a further 1-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Principle: An increase in the amount of LDH in the culture supernatant is indicative of cell lysis and cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate and treat with nanoparticles as described for the cell viability assays.
-
After the incubation period, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture, which contains substrates for the LDH enzyme, to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (typically 10-30 minutes).
-
Add a stop solution to terminate the enzymatic reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis agent to achieve maximum LDH release).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised plasma membranes.
-
Protocol:
-
Seed cells in a multi-well plate and treat with nanoparticles.
-
After incubation, harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer provided with the assay kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for in vitro cytotoxicity assessment of nanoparticles.
Signaling Pathway for Nanoparticle-Induced Apoptosis
While specific signaling pathways for this compound nanoparticles are not documented, a common pathway for metal oxide nanoparticle-induced apoptosis involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
Caption: Simplified signaling pathway of ROS-mediated apoptosis induced by metal oxide nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Cytotoxicity, Oxidative Stress, and Inflammatory Responses of Tantalum Nanoparticles in THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tantalum Particles Induced Cytotoxic and Inflammatory Effects in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Cytotoxicity, Oxidative Stress, and Inflammatory Responses of Tantalum Nanoparticles in THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tantalum doped TiO2 nanoparticles induced cytotoxicity and DNA damage through ROS generation in human neuroblastoma cells - Journal of King Saud University - Science [jksus.org]
Characterizing the Surface Acidity and Basicity of Tantalum Hydroxide: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the surface properties of inorganic materials is paramount for applications ranging from catalysis to drug delivery. Tantalum hydroxide, an emerging material of interest, presents a unique combination of properties. This guide provides a comparative analysis of the surface acidity and basicity of this compound against commonly used alternatives: aluminum hydroxide, zirconium hydroxide, and titanium hydroxide. Due to a notable gap in publicly available quantitative data for this compound, this guide synthesizes available qualitative information and presents a framework for its characterization, alongside experimental data for its counterparts.
Comparative Analysis of Surface Acidity and Basicity
The surface of metal hydroxides is typically populated with hydroxyl (-OH) groups, which can act as Brønsted acids (proton donors) or bases (proton acceptors). The metal centers can also act as Lewis acids (electron acceptors). The balance of these sites dictates the material's surface chemistry and its interactions with other molecules.
While quantitative data for this compound is sparse in the reviewed literature, its surface is known to be covered with hydroxyl groups, suggesting it possesses both acidic and basic properties.[1] The high corrosion resistance of tantalum is attributed to a stable passive oxide/hydroxide layer.[2] In contrast, more extensive research is available for aluminum, zirconium, and titanium hydroxides, providing quantitative metrics for comparison.
Table 1: Comparison of Surface Acid and Base Properties
| Property | This compound | Aluminum Hydroxide | Zirconium Hydroxide | Titanium Hydroxide |
| Total Acidity (mmol NH₃/g) | Data not available | 0.421 (for γ-Al₂O₃)[3] | Data not available | Data not available |
| Acid Site Strength | Qualitative evidence of acidic sites | Weak, medium, and strong Lewis acid sites identified on γ-Al₂O₃[4] | Lewis and Brønsted acid sites identified[5][6] | Lewis and Brønsted acid sites identified[7] |
| Total Basicity (mmol CO₂/g) | Data not available | Data not available | Data not available | Data not available |
| Base Site Strength | Qualitative evidence of basic sites | Basic hydroxyl groups present | Basic sites arise from oxygen atoms | Basic hydroxyl groups present |
| Isoelectric Point (IEP) | Data not available | ~8-9 (for Al₂O₃)[8] | ~5-7[8] | ~5-6[8][9] |
Note: The data for aluminum, zirconium, and titanium hydroxides/oxides are derived from various sources and may vary depending on the specific synthesis method and crystalline phase. The lack of quantitative data for this compound highlights a significant area for future research.
Experimental Protocols for Characterization
To facilitate further research and provide a standardized approach, detailed protocols for key characterization techniques are provided below.
Temperature-Programmed Desorption (TPD) of Probe Molecules (NH₃ for Acidity, CO₂ for Basicity)
This technique quantifies the number and strength of acid or base sites on a material's surface.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the metal hydroxide powder and place it in a quartz U-tube reactor.
-
Pre-treat the sample by heating it under a flow of an inert gas (e.g., He or Ar) at a specific temperature (e.g., 200-400 °C) for a defined period (e.g., 1-2 hours) to remove adsorbed water and impurities.
-
Cool the sample to the adsorption temperature (e.g., 100 °C for NH₃, 50 °C for CO₂).
-
-
Adsorption of Probe Molecule:
-
Introduce a flow of the probe gas (e.g., 5% NH₃ in He or pure CO₂) over the sample for a set time (e.g., 30-60 minutes) to ensure saturation of the acid/base sites.
-
Purge the sample with the inert gas for an extended period (e.g., 1-2 hours) at the adsorption temperature to remove physisorbed probe molecules.
-
-
Temperature-Programmed Desorption:
-
Heat the sample at a constant linear rate (e.g., 10 °C/min) under a continuous flow of the inert gas.
-
Monitor the concentration of the desorbed probe molecule in the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer.
-
-
Data Analysis:
-
The TPD profile is a plot of the detector signal versus temperature.
-
The total amount of desorbed probe molecule (total acidity/basicity) is determined by integrating the area under the TPD curve.
-
The temperature at which desorption peaks occur provides information about the strength of the acid/base sites (higher temperature indicates stronger sites).
-
Potentiometric Titration
This method determines the point of zero charge (PZC) and can provide information about the distribution of surface charge as a function of pH.
Experimental Protocol:
-
Preparation of the Suspension:
-
Prepare a series of suspensions of the metal hydroxide (e.g., 0.1 g in 50 mL) in an electrolyte solution of known ionic strength (e.g., 0.01 M, 0.1 M, and 1 M KNO₃ or NaCl).
-
Allow the suspensions to equilibrate for a set period (e.g., 24 hours) under constant stirring.
-
-
Titration:
-
Use an automated titrator equipped with a pH electrode and a temperature probe.
-
Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) solution.
-
Record the pH of the suspension after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the suspension as a function of the volume of titrant added for each ionic strength.
-
The point where the curves for different ionic strengths intersect is the point of zero charge (PZC).
-
The shape of the titration curves can provide qualitative information about the surface acidity and basicity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy of Adsorbed Pyridine
This technique is used to distinguish between Brønsted and Lewis acid sites on a surface.
Experimental Protocol:
-
Sample Preparation:
-
Press a small amount of the metal hydroxide powder into a self-supporting wafer and place it in a specialized IR cell with transparent windows (e.g., CaF₂ or KBr).
-
Evacuate the cell and heat the sample in-situ to a desired temperature (e.g., 400 °C) to dehydrate the surface.
-
Record a background spectrum of the activated sample.
-
-
Pyridine Adsorption:
-
Introduce pyridine vapor into the IR cell at a controlled pressure and allow it to adsorb onto the sample surface at a specific temperature (e.g., 150 °C).
-
Evacuate the cell at the same temperature to remove physisorbed pyridine.
-
-
Spectral Acquisition and Analysis:
-
Record the IR spectrum of the sample with adsorbed pyridine.
-
Identify the characteristic vibrational bands of pyridine coordinated to different types of acid sites:
-
The intensity of these bands can be used to quantify the relative amounts of each type of acid site.
-
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each technique.
Caption: Workflow for Temperature-Programmed Desorption (TPD).
References
- 1. This compound | 37349-51-2 | Benchchem [benchchem.com]
- 2. Tantalum: Properties & uses | Plansee [plansee.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tantalum hydroxides: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoelectric points and points of zero charge of metal (hydr)oxides: 50years after Parks' review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of Tantalum hydroxide precursors for thin film deposition
A Comparative Guide to Tantalum-Based Precursors for Thin Film Deposition
Introduction: Understanding "Tantalum Hydroxide" in Thin Film Deposition
While the term "this compound" might be used colloquially, it is not typically used as a direct precursor in common thin film deposition techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). These methods require volatile precursors that can be transported in the vapor phase to a substrate. This compound, being a hydrated oxide, generally has low volatility and would decompose upon heating.
Instead, the field relies on a variety of organometallic and inorganic tantalum compounds. In sol-gel synthesis, tantalum alkoxides are often used, which then undergo hydrolysis and condensation reactions where this compound intermediates are formed in situ as part of the process of creating a tantalum oxide network. For CVD and ALD, common precursors include tantalum alkoxides, amides, and halides.
This guide provides a comparative overview of the most common classes of tantalum precursors used for depositing tantalum-containing thin films, such as tantalum oxide (Ta₂O₅) and tantalum nitride (TaN). The comparison focuses on their performance in ALD, CVD, and sol-gel methods, supported by experimental data from scientific literature.
Comparative Data of Tantalum Precursors
The performance of a precursor is highly dependent on the deposition technique employed. The following tables summarize key quantitative data for different tantalum precursors categorized by the deposition method.
Table 1: Precursors for Atomic Layer Deposition (ALD)
| Precursor Name | Chemical Formula | Co-reactant | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Film Composition | Key Film Properties |
| Ta(NtBu)(NEt₂)₃ (TBTDET) | C₁₆H₃₉N₄Ta | H₂O | 250 | 0.77[1][2] | Ta₂O₅ | Amorphous, smooth surface morphology.[1][2] |
| Ta(NtBu)(NEt₂)₂Cp (TBDETCp) | C₁₅H₃₂N₃Ta | H₂O | 300 | 0.67[1][2] | Ta₂O₅ with ~7 at. % Carbon | Improved thermal stability up to 325°C, excellent nonuniformity (~2%), and step coverage (~90%).[1][2] |
| Tris(diethylamido)(ethylimido)tantalum | Ta(NEt)(NEt₂)₃ | H₂O | 50 - 350 | 0.65[3] | Ta₂O₅ | Highly conformal (100% step coverage), dielectric constant of ~28.[3] |
| Pentakis(dimethylamino)tantalum (PDMAT) | Ta[N(CH₃)₂]₅ | H₂O or O₂ plasma | 105 (precursor temp) | Not specified | Ta₂O₅ | Films deposited with water or O₂ plasma are quite pure.[4] |
| Tantalum(V) chloride | TaCl₅ | H₂O | 275 - 400 | Not specified | Ta₂O₅ | Used in combination with tantalum ethoxide.[3] |
| Tantalum(V) iodide | TaI₅ | H₂O₂ | Not specified | Not specified | Ta₂O₅ | Oxide formation is enhanced with H₂O₂.[5] |
Table 2: Precursors for Chemical Vapor Deposition (CVD)
| Precursor Name | Chemical Formula | Deposition Temp. (°C) | Resulting Film | Carbon Content (at. %) | Key Film Properties |
| Tantalum(V) ethoxide | Ta(OC₂H₅)₅ | ~250 | Ta₂O₅ | Not specified | Used in liquid injection MOCVD.[6] |
| Ta(OMe)₄(thd) | C₁₅H₂₉O₆Ta | >300 | Ta₂O₅ | < 1 to 3[6] | Amorphous as-grown, crystallizes to δ-Ta₂O₅ upon annealing.[6] |
| Ta(OEt)₄(thd) | C₁₉H₃₇O₆Ta | >300 | Ta₂O₅ | < 1 to 3[6] | Smooth and specular appearance.[6] |
| Ta(OPrⁱ)₄(thd) | C₂₃H₄₅O₆Ta | >300 | Ta₂O₅ | < 1 to 3[6] | Lower onset temperature for mass transport controlled growth compared to Me and Et analogues.[6] |
| Pentakis(dimethylamino)tantalum | Ta[N(CH₃)₂]₅ | 655 K - 795 K | Ta₂O₅ (with O₂) or TaN | Not specified | Good step coverage.[7] |
| Substituted Cyclopentadienyl Tantalum Compounds | (C₅R₅)TaLₓ | Not specified | Ta, TaN, TaSiN | Not specified | Used for forming diffusion barriers in semiconductor manufacturing.[8] |
Table 3: Precursors for Sol-Gel Deposition
| Precursor Name | Chemical Formula | Solvent | Key Process Steps | Film Thickness | Key Film Properties |
| Tantalum(V) ethoxide | Ta(OC₂H₅)₅ | Ethanol | Dissolution with diethanolamine, hydrolysis with water, dip-coating, and firing at 400°C.[9] | 30-40 nm | Homogenous, defect and pin-hole free ultrathin films.[9] |
| Tantalum(V) 1,3-propanediolate β-diketonate | Not specified | Not specified | Removal of ethanol to minimize decomposition of the photosensitive complex.[10][11] | Not specified | Air-stable and low toxicity precursor solution.[10][11] |
| Sol-gel synthesized precursors | Not specified | Not specified | Spin coating, with the addition of a binder to promote stable film formation.[12] | 1.6 µm | Stable, uniform, and crack-free films up to 900°C.[12] |
Experimental Protocols
Atomic Layer Deposition (ALD) of Ta₂O₅ using an Alkylamide Precursor
This protocol is a generalized procedure based on the ALD of tantalum oxide using alkylamide precursors and water.[3]
-
Substrate Preparation: The substrate (e.g., a silicon wafer) is placed inside the ALD reactor chamber.
-
Deposition Cycle:
-
Pulse A (Tantalum Precursor): The tantalum alkylamide precursor (e.g., tris(diethylamido)(ethylimido)tantalum), heated to ensure sufficient vapor pressure (e.g., 120°C), is pulsed into the reactor. The precursor reacts with the hydroxylated surface in a self-limiting manner.
-
Purge A: An inert gas (e.g., nitrogen) is flowed through the chamber to remove any unreacted precursor and gaseous byproducts.
-
Pulse B (Co-reactant): Water vapor is pulsed into the reactor. It reacts with the surface-bound metal amides to regenerate the surface hydroxyls, forming tantalum-oxygen bonds.
-
Purge B: The inert gas is flowed again to purge the chamber of excess water and byproducts.
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved. The film thickness is directly proportional to the number of cycles performed.
-
Characterization: The deposited film is then characterized for its thickness, composition, uniformity, and electrical properties.
Sol-Gel Deposition of Ta₂O₅
This is a generalized protocol based on the synthesis of tantalum oxide thin films using tantalum(V) ethoxide.[9]
-
Sol Preparation:
-
Tantalum(V) ethoxide is dissolved in absolute ethanol under a dry nitrogen atmosphere to prevent premature hydrolysis.
-
A stabilizing agent, such as diethanolamine (DEA), is added to the solution.
-
A controlled amount of water, mixed with ethanol, is added dropwise to initiate hydrolysis and condensation, forming the sol.
-
-
Film Deposition:
-
A substrate (e.g., alumina) is dipped into the prepared sol and withdrawn at a constant speed (dip-coating).
-
-
Drying and Firing:
-
The coated substrate is dried to remove the solvent.
-
The dried film is then fired at an elevated temperature (e.g., 400°C) to remove organic residues and form the final tantalum oxide thin film.
-
-
Characterization: The resulting film is analyzed for its thickness, morphology, and crystallinity.
Visualizations
Caption: A typical four-step Atomic Layer Deposition (ALD) cycle for tantalum oxide.
Caption: Workflow for the synthesis of tantalum oxide thin films via the sol-gel method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the Atomic Layer Deposition of Tantalum Oxide Thin Films Using Ta(NtBu)(NEt2)3, Ta(NtBu)(NEt2)2Cp, and H2O. | Semantic Scholar [semanticscholar.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. vaporpulse.com [vaporpulse.com]
- 6. Comparison of tantalum precursors for use in liquid injection CVD of thin film oxides, dielectrics and ferroelectrics | Journal de Physique IV [jp4.journaldephysique.org]
- 7. digital.library.unt.edu [digital.library.unt.edu]
- 8. US6989457B2 - Chemical vapor deposition precursors for deposition of tantalum-based materials - Google Patents [patents.google.com]
- 9. research.utwente.nl [research.utwente.nl]
- 10. Tantalum(v) 1,3-propanediolate β-diketonate solution as a precursor to sol–gel derived, metal oxide thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. experts.illinois.edu [experts.illinois.edu]
Tantalum Hydroxide vs. Rare-Earth Hydroxides: A Comparative Guide for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tantalum hydroxide and various rare-earth hydroxides in key applications, including environmental remediation and biomedicine. The information is compiled from peer-reviewed studies to offer an objective overview of their performance, supported by experimental data and detailed protocols.
Phosphate Removal from Aqueous Solutions
Eutrophication, driven by excess phosphate in water bodies, is a significant environmental concern. Both tantalum-based materials and certain rare-earth hydroxides have demonstrated potential as effective adsorbents for phosphate removal.
Performance Comparison
| Adsorbent | Maximum Adsorption Capacity (mg/g) | pH Range for Effective Removal | Notes |
| This compound | 78.5 - 97.0[1] | ~2[1] | Adsorption capacity increases with temperature.[1] |
| Lanthanum Hydroxide | 55.56 - 109.41[1][2] | 2.5 - 12.0[2] | Amorphous synthesized lanthanum hydroxide showed higher adsorption than its crystalline commercial counterpart.[2] |
| Lanthanum Carbonate | Higher initial adsorption than La(OH)₃, but capacity decreased significantly after regeneration cycles.[3] | Decreases significantly with increasing pH.[3] |
Experimental Protocol: Phosphate Adsorption Isotherm
This protocol outlines the steps to determine the maximum adsorption capacity of a material for phosphate.
Materials:
-
Adsorbent material (e.g., this compound, Lanthanum Hydroxide)
-
Phosphate stock solution (e.g., KH₂PO₄)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks
-
Shaker
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 mg/L) from the stock solution.
-
Adsorption Experiment:
-
Add a fixed amount of the adsorbent (e.g., 0.1 g) to a series of conical flasks.
-
Add a fixed volume (e.g., 50 mL) of each phosphate solution to the flasks.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours).
-
-
Analysis:
-
After shaking, centrifuge the samples to separate the adsorbent.
-
Measure the concentration of phosphate remaining in the supernatant using the molybdenum blue method with a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of phosphate adsorbed per unit mass of the adsorbent (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium phosphate concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Plot qₑ against Cₑ and fit the data to Langmuir and Freundlich isotherm models to determine the maximum adsorption capacity.
-
Logical Workflow for Phosphate Adsorption Studies
Biomedical Applications
Both tantalum and rare-earth-based nanoparticles are being explored for various biomedical applications, including drug delivery and medical imaging, owing to their unique physicochemical properties.
Drug Delivery
Layered rare-earth hydroxides (LRHs) have shown promise as nanocarriers for drug delivery due to their layered structure, which allows for the intercalation of drug molecules. Tantalum oxide nanoparticles are also being investigated for their potential in drug delivery systems.
Key Findings:
-
Gadolinium-based Layered Double Hydroxides (LDHs): Have been successfully synthesized to intercalate cytotoxic agents like methotrexate and 5-fluorouracil for potential pH-sensitive theranostic platforms.
-
Tantalum Oxide Nanoparticles: Mesoporous tantalum oxide nanoparticles have been fabricated for the efficient loading and pH-responsive release of chemotherapeutics such as doxorubicin.
Experimental Protocol: In Vitro Drug Release Assay
This protocol is used to evaluate the release profile of a drug from a nanoparticle-based delivery system.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS and place it inside a dialysis bag.
-
Release Study:
-
Immerse the sealed dialysis bag in a larger volume of fresh PBS at a constant temperature (e.g., 37 °C) in a shaking water bath.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
-
Analysis: Measure the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
Medical Imaging: MRI Contrast Agents
Gadolinium-based contrast agents are widely used in magnetic resonance imaging (MRI) to enhance image contrast. Tantalum oxide nanoparticles are also being explored as potential X-ray and computed tomography (CT) contrast agents.
Performance Comparison:
| Contrast Agent | Imaging Modality | Relaxivity (r1) (mM⁻¹s⁻¹) | Notes |
| Gadolinium Hydroxide Nanoparticles | MRI | Varies with formulation | Can be incorporated into layered double hydroxides for theranostic applications. |
| Tantalum Oxide Nanoparticles | X-ray / CT | Not Applicable | High atomic number (Z=73) provides excellent X-ray attenuation.[4] |
Experimental Protocol: Measurement of MRI Contrast Agent Relaxivity
This protocol describes the determination of the longitudinal (r₁) and transverse (r₂) relaxivities of a potential MRI contrast agent.
Materials:
-
Contrast agent (e.g., Gadolinium hydroxide nanoparticles)
-
Deionized water or saline
-
MRI scanner
-
Phantoms (tubes containing different concentrations of the contrast agent)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent at various concentrations in water or saline.
-
MRI Measurement:
-
Place the phantoms in the MRI scanner.
-
Acquire T1-weighted and T2-weighted images using appropriate pulse sequences (e.g., inversion recovery for T1, spin-echo for T2).
-
-
Data Analysis:
-
Measure the T1 and T2 relaxation times for each concentration.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).
-
Plot R1 and R2 against the concentration of the contrast agent.
-
The slopes of the resulting linear plots correspond to the relaxivities r1 and r2, respectively.
-
Experimental Workflow for Cytotoxicity Assessment
It is crucial to assess the biocompatibility of any new nanomaterial intended for biomedical applications.
Concluding Remarks
This guide highlights the diverse applications of this compound and rare-earth hydroxides. While direct comparative data is limited, the available research indicates that:
-
Lanthanum hydroxide is a highly effective material for phosphate removal over a wide pH range.
-
This compound and its oxide nanoparticles show significant promise in biomedical applications, particularly as contrast agents for X-ray-based imaging and as drug delivery vehicles.
-
Gadolinium hydroxide-based materials continue to be relevant in the development of advanced MRI contrast agents and theranostic platforms.
Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative advantages and disadvantages of these materials for specific applications. Researchers are encouraged to utilize the provided protocols as a foundation for such comparative investigations.
References
- 1. Synthesis of mesoporous lanthanum hydroxide with enhanced adsorption performance for phosphate removal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanum hydroxide showed best application potential in La-based materials based on its stable phosphate adsorption properties in complex water environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jssae.journals.ekb.eg [jssae.journals.ekb.eg]
Safety Operating Guide
Navigating the Disposal of Tantalum Hydroxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of tantalum hydroxide, ensuring compliance and minimizing environmental impact.
This compound, often regarded as a hydrated form of tantalum pentoxide (Ta₂O₅·nH₂O), is typically a stable compound with low solubility in water.[1][2] Its disposal protocol is primarily dictated by its physical state, the presence of contaminants, and local regulations. Adherence to these guidelines is paramount for maintaining a safe and efficient laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure and chemical splashes.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved respirator for dusts if the material is in powdered form or if dust generation is likely. | Avoids inhalation of fine particles. |
| Protective Clothing | Laboratory coat or other protective clothing. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on a careful evaluation of the waste stream. The following workflow provides a logical progression for decision-making.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tantalum Hydroxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tantalum Hydroxide (Ta(OH)₅), empowering you to manage this compound confidently and responsibly. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Immediate Safety and Handling Protocols
This compound is a stable solid compound. However, as with any chemical, proper handling is crucial to prevent potential health hazards. The primary routes of exposure are inhalation of dust and contact with skin or eyes.[1][2] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must have side-shields. |
| Hand Protection | Gloves | Chemically resistant. |
| Body Protection | Laboratory Coat | Standard lab coat. |
| Respiratory Protection | Dust Mask | Recommended when handling powders or creating dust. |
Engineering Controls and Work Practices
Beyond personal gear, your work environment and practices are critical for safety.
| Control Type | Procedure |
| Ventilation | |
| Hygiene Practices | |
| Handling |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for tantalum metal and oxide dust can be used as a conservative guideline.[1][2][3][4][5]
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 5 mg/m³ |
| ACGIH (TLV) | 5 mg/m³ |
Step-by-Step Operational Plan
A systematic approach to handling this compound from receipt to disposal ensures safety and efficiency.
-
Procurement and Storage :
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed.
-
-
Preparation for Use :
-
Before opening the container, ensure all necessary PPE is donned correctly.
-
Work in a designated area, preferably with a fume hood if the material is a fine powder.
-
-
Handling During Experimentation :
-
Use spatulas and other appropriate tools to handle the solid material to avoid direct contact.
-
If transferring between containers, do so carefully to minimize dust generation.
-
-
Spill Management :
-
In case of a spill, avoid breathing the dust.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled material into a designated waste container. Do not use compressed air to clean up spills.[3]
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection :
-
Labeling :
-
Label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[10]
-
-
Storage of Waste :
-
Final Disposal :
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. eaglealloys.com [eaglealloys.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Tantalum (metal and oxide dust, as Ta) [cdc.gov]
- 3. Tantalum - ESPI Metals [espimetals.com]
- 4. unige.ch [unige.ch]
- 5. osha.gov [osha.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. vumc.org [vumc.org]
- 8. odu.edu [odu.edu]
- 9. ethz.ch [ethz.ch]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
